Technical Documentation Center

2-(Pyridin-3-yl)azetidin-3-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Pyridin-3-yl)azetidin-3-ol

Core Science & Biosynthesis

Foundational

2-(Pyridin-3-yl)azetidin-3-ol chemical structure and properties

The following technical guide details the chemical structure, synthesis, and pharmacological properties of 2-(Pyridin-3-yl)azetidin-3-ol , a significant scaffold in the development of nicotinic acetylcholine receptor (nA...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and pharmacological properties of 2-(Pyridin-3-yl)azetidin-3-ol , a significant scaffold in the development of nicotinic acetylcholine receptor (nAChR) ligands.

Executive Summary

2-(Pyridin-3-yl)azetidin-3-ol is a bicyclic heteroatomic molecule comprising a four-membered azetidine ring substituted with a hydroxyl group at the C3 position and a pyridine-3-yl moiety at the C2 position. Structurally, it represents a hybrid of the nicotine (pyridine + pyrrolidine) and epibatidine (pyridine + bridged azabicycle) pharmacophores.

This compound and its derivatives are of high interest in medicinal chemistry as conformationally restricted ligands for neuronal nicotinic acetylcholine receptors (nAChRs) . The 3-hydroxyl group provides a critical handle for hydrogen bonding and solubility modification, while the rigid azetidine core restricts the conformational freedom of the pyridine pharmacophore, potentially enhancing selectivity for specific receptor subtypes (e.g.,


 vs. 

).

Chemical Identity & Physicochemical Properties

The molecule exists as a cis or trans diastereomer.[1][2][3] The trans-isomer (2S,3S or 2R,3R) is generally thermodynamically favored due to reduced steric repulsion between the pyridine ring and the hydroxyl group, though the cis-isomer allows for intramolecular hydrogen bonding.

Table 1: Physicochemical Profile
PropertyValue (Predicted/Experimental)Notes
IUPAC Name 2-(Pyridin-3-yl)azetidin-3-ol
Molecular Formula

Molecular Weight 150.18 g/mol
CLogP -0.5 to 0.2Highly polar due to OH and amine.
pKa (Azetidine NH) ~9.5 – 10.5Secondary amine; protonated at physiological pH.
pKa (Pyridine N) ~3.0 – 3.5Aromatic nitrogen; largely unprotonated at pH 7.4.
H-Bond Donors 2 (OH, NH)
H-Bond Acceptors 3 (OH, NH, Py-N)
Topological Polar Surface Area ~53 ŲGood CNS penetration potential.

Synthetic Methodologies

The synthesis of 2,3-disubstituted azetidines is synthetically challenging due to the ring strain (~26 kcal/mol) and the difficulty of controlling relative stereochemistry. Two primary strategies are employed: Ring Closure of Acyclic Precursors and Functionalization of the Azetidine Core .

Strategy A: Intramolecular Cyclization (De Novo Synthesis)

This route is preferred for scale-up. It involves the cyclization of a


-haloamine or an amino-epoxide derived from pyridine-3-carboxaldehyde.

Mechanism:

  • Precursor Assembly: Reaction of pyridine-3-carboxaldehyde with a vinyl nucleophile (e.g., vinylmagnesium bromide) followed by functionalization to generate a 1-amino-1-(pyridin-3-yl)-3-halopropan-2-ol intermediate.

  • Ring Closure: Under basic conditions, the amine performs an intramolecular

    
     attack on the carbon bearing the leaving group (halide or sulfonate) to form the azetidine ring. Baldwin’s rules favor the 4-exo-tet cyclization.
    
Strategy B: -Lithiation and Trapping (Hodgson Method)

For generating diverse analogs, the method developed by Hodgson et al. is authoritative. It utilizes an N-protecting group that directs lithiation to the C2 position.

Protocol Logic:

  • Substrate: N-Thiopivaloylazetidin-3-ol (protected).[4]

  • Reagent: s-BuLi / TMEDA (Lithiation agent).[5]

  • Electrophile: Pyridine-based electrophiles (or precursors).

  • Outcome: High trans-diastereoselectivity due to chelation-controlled lithiation and steric approach of the electrophile.

DOT Diagram: Synthetic Workflow

The following diagram illustrates the logical flow for the synthesis of the target scaffold using the Ring Closure strategy.

SynthesisWorkflow Start Pyridine-3-carboxaldehyde Step1 1. VinylMgBr / THF 2. Protection (PG) Start->Step1 Inter1 Allylic Alcohol Intermediate Step1->Inter1 Step2 Epoxidation (mCPBA) & Ring Opening (NH3) Inter1->Step2 Inter2 3-Amino-3-(pyridin-3-yl)propane-1,2-diol Step2->Inter2 Step3 Selective Activation (TsCl, Primary OH) Inter2->Step3 Inter3 Activated Precursor (Tosylate) Step3->Inter3 Step4 Cyclization (NaH / DMF) 4-exo-tet Inter3->Step4 Product 2-(Pyridin-3-yl)azetidin-3-ol Step4->Product Ring Closure

Caption: Step-wise synthetic pathway from pyridine-3-carboxaldehyde to the target azetidine via amino-diol cyclization.

Experimental Protocol: Synthesis via Cyclization

Note: This protocol is a generalized adaptation of standard 2-aryl-3-hydroxyazetidine synthesis methods.

Phase 1: Precursor Activation
  • Dissolution: Dissolve 3-amino-3-(pyridin-3-yl)propane-1,2-diol (1.0 equiv) in anhydrous

    
     under nitrogen.
    
  • Protection: If necessary, transiently protect the amine and secondary alcohol, or rely on the higher nucleophilicity of the primary alcohol for selective tosylation.

  • Activation: Add

    
     (1.5 equiv) and cool to 0°C. Dropwise add p-Toluenesulfonyl chloride (TsCl)  (1.1 equiv).
    
  • Reaction: Stir at 0°C for 4 hours. Monitor by TLC for the consumption of starting material and formation of the mono-tosylate.

  • Workup: Quench with water, extract with DCM, dry over

    
    , and concentrate.
    
Phase 2: Ring Closure (Baldwin Cyclization)
  • Setup: Dissolve the crude tosylate in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add Sodium Hydride (NaH) (60% dispersion, 2.0 equiv) carefully at 0°C. The excess base ensures deprotonation of the amine (and hydroxyl) to drive cyclization.

  • Heating: Heat the mixture to 60–80°C for 2–6 hours.

  • Quench & Isolation: Cool to RT, quench with saturated

    
    . Extract exhaustively with EtOAc (product is polar).
    
  • Purification: Purify the crude residue via flash chromatography (DCM/MeOH/NH4OH gradient). The azetidine is often isolated as a free base or converted to the hydrochloride salt for stability.

Pharmacological Potential (nAChR)

The 2-(pyridin-3-yl)azetidin-3-ol scaffold is a "privileged structure" for nicotinic receptors.

  • Pharmacophore Alignment: The distance between the pyridine nitrogen (H-bond acceptor) and the azetidine nitrogen (cationic center) closely mimics the internitrogen distance in nicotine (~4.8 Å) and epibatidine .

  • Role of the 3-OH:

    • Binding Affinity: The hydroxyl group can act as a hydrogen bond donor/acceptor with residues in the receptor binding pocket (e.g., the complementary subunit of the

      
       interface).
      
    • Selectivity: Polar substituents on the azetidine ring often decrease affinity for the ganglionic (

      
      ) subtype while maintaining or enhancing affinity for CNS subtypes (
      
      
      
      ,
      
      
      ), improving the therapeutic index.
  • Metabolic Stability: The azetidine ring is generally more metabolically stable than the pyrrolidine ring of nicotine, which is prone to oxidation (cotinine formation). However, the 3-OH group may be a site for glucuronidation.

References

  • Hodgson, D. M., Pearson, C. I., & Thompson, A. L. (2013).

    
    -Lithiation–Electrophile Trapping of N-Thiopivaloylazetidin-3-ol: Stereoselective Synthesis of 2-Substituted 3-Hydroxyazetidines. The Journal of Organic Chemistry, 78(3), 1098–1106.[4]
    [Link]
    
  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. [Link]

  • Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry, 40(26), 4169–4194. [Link]

  • Singh, G. S., & D'Höoghe, M. (2019). Recent progress in the synthesis and reactivity of azetidines.[1][2][3][5] Chemical Reviews. (General reference for azetidine reactivity).

Sources

Exploratory

The Renaissance of the Four-Membered Ring: A Technical Guide to Novel 2-Substituted Azetidine Scaffolds

Executive Summary In the modern era of "escaping from flatland," drug discovery has pivoted toward scaffolds with higher fraction of sp3-hybridized carbons ( ) to improve solubility and target selectivity. While pyrrolid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modern era of "escaping from flatland," drug discovery has pivoted toward scaffolds with higher fraction of sp3-hybridized carbons (


) to improve solubility and target selectivity. While pyrrolidines and piperidines are ubiquitous, azetidines  (four-membered nitrogen heterocycles) represent an underutilized "Goldilocks" scaffold. They offer a unique balance of high ring strain (~25.4 kcal/mol), reduced lipophilicity, and distinct vector orientations compared to their five- and six-membered homologs.

This guide focuses specifically on 2-substituted azetidines , a subclass that has historically been difficult to synthesize in an enantioselective manner but offers superior metabolic stability and novel exit vectors for structure-activity relationship (SAR) exploration.

Structural & Physicochemical Rationale[1][2][3][4]

The "Goldilocks" Strain Energy

Azetidines occupy a critical sweet spot in heterocyclic chemistry.

  • Aziridines (3-membered): Too strained (~27 kcal/mol) and highly reactive (alkylating agents), leading to toxicity.

  • Pyrrolidines (5-membered): Low strain (~5 kcal/mol), metabolically susceptible to oxidation at the

    
    -carbon.
    
  • Azetidines (4-membered): High strain (~25 kcal/mol) creates a rigid conformation that lowers the entropy of binding. Crucially, the geometric constraints often raise the ionization potential of the nitrogen lone pair, modulating basicity (pKa) and reducing susceptibility to N-oxidation compared to acyclic amines.

Metabolic Stability: The C2 Advantage

Metabolic hotspots in saturated heterocycles are typically the


-carbons (adjacent to nitrogen). In pyrrolidines, these positions are readily oxidized by cytochrome P450 enzymes.
  • Mechanism: In azetidines, the high ring strain imposes significant hybridization changes. The C-H bonds at the 2-position possess higher s-character, making them stronger and less prone to Hydrogen Atom Transfer (HAT) mechanisms utilized by CYPs.

  • Bioisosterism: Replacing a pyrrolidine with a 2-substituted azetidine often retains the vector of the substituent while lowering lipophilicity (LogD) and extending metabolic half-life (

    
    ).
    
Physicochemical Comparison Diagram

AzetidineProperties cluster_properties Key Advantages of 2-Substituted Azetidines Pyrrolidine Pyrrolidine (5-Mem) Strain: ~5 kcal/mol High Metabolic Liability (C2 ox) Azetidine Azetidine (4-Mem) Strain: ~25 kcal/mol Rigid Conformation Lower pKa (typically) Pyrrolidine->Azetidine Bioisosteric Replacement Improved Metabolic Stability Lower Lipophilicity Vector Vector Control (Distinct from C3) Azetidine->Vector Fsp3 High Fsp3 (Solubility) Azetidine->Fsp3 Aziridine Aziridine (3-Mem) Strain: ~27 kcal/mol Genotoxic Liability Aziridine->Azetidine Decreased Reactivity Safe for Drugs

Figure 1: Comparative analysis of nitrogen heterocycles highlighting the optimal properties of the azetidine scaffold.

Synthetic Methodologies: Accessing the C2 Position

Synthesizing 3-substituted azetidines is relatively straightforward (e.g., from epichlorohydrin or azabicyclo[1.1.0]butane). However, 2-substituted azetidines are synthetically challenging due to the difficulty of forming the strained ring with a substituent adjacent to the nitrogen.

Method A: The Ellman Auxiliary Route (Recommended)

This is currently the most robust method for generating enantioenriched 2-substituted azetidines. It utilizes chiral tert-butanesulfinamide to control the stereochemistry during the ring closure.[1]

  • Mechanism: Condensation of 3-chloropropanal with the chiral auxiliary, followed by Grignard addition and cyclization.

  • Advantages: Scalable, high enantiomeric excess (ee), uses inexpensive reagents.[1]

Method B: Lithiation/Flow Chemistry (Advanced)

Direct functionalization of N-Boc-azetidine via lithiation at the 2-position.

  • Challenge: The 2-lithiated species is thermally unstable and prone to ring fragmentation (beta-elimination).

  • Solution: Continuous flow chemistry allows the generation of the lithiated species at low temperatures (

    
    C) and immediate trapping with electrophiles before decomposition occurs.
    

Detailed Experimental Protocol

Protocol: Enantioselective Synthesis of (S)-2-Arylazetidine via Ellman Auxiliary

This protocol is adapted from recent methodologies (e.g., J. Org. Chem. 2024) and optimized for reproducibility in a medicinal chemistry setting.

Reaction Scheme Visualization:

SynthesisProtocol Step1 Step 1: Condensation 3-chloropropanal + (R)-t-Bu-Sulfinamide Reagent: Ti(OEt)4, DCM Intermediate1 Sulfinimine Intermediate Step1->Intermediate1 Dehydration Step2 Step 2: Grignard Addition Add Aryl-MgBr Conditions: -78°C to RT, THF Intermediate1->Step2 Diastereoselective Addition Intermediate2 Sulfinamide Adduct (Gamma-chloro amine) Step2->Intermediate2 Step3 Step 3: Cyclization Base: NaH or LiHMDS Solvent: THF, Heat (50°C) Intermediate2->Step3 Intramolecular SN2 Product (S)-N-Sulfinyl-2-Arylazetidine (Protected Scaffold) Step3->Product Deprotection Optional Step 4: Deprotection HCl/Dioxane -> Free Amine Salt Product->Deprotection

Figure 2: Step-wise synthetic workflow for the construction of chiral 2-substituted azetidines.

Step-by-Step Procedure:

Materials:

  • 3-Chloropropanal (freshly distilled or commercial grade)

  • (R)-2-methylpropane-2-sulfinamide (Ellman's auxiliary)

  • Titanium(IV) ethoxide (

    
    )
    
  • Aryl Grignard reagent (e.g.,

    
    )
    
  • Sodium Hydride (

    
    , 60% dispersion in oil)
    

1. Formation of the Sulfinimine:

  • In a flame-dried round-bottom flask under

    
    , dissolve (R)-2-methylpropane-2-sulfinamide (1.0 equiv) in anhydrous DCM (0.5 M).
    
  • Add 3-chloropropanal (1.1 equiv) followed by

    
     (2.0 equiv).
    
  • Stir at room temperature for 16 hours.

  • Quench: Pour into brine, filter through Celite to remove titanium salts.

  • Purification: Concentrate and purify via silica gel chromatography (Hex/EtOAc) to yield the sulfinimine.

2. Diastereoselective Addition:

  • Dissolve the sulfinimine (1.0 equiv) in anhydrous THF (0.3 M) and cool to

    
    C.
    
  • Add the Aryl Grignard reagent (2.0 equiv) dropwise.

  • Stir at

    
    C for 2 hours, then warm to room temperature.
    
  • Quench: Add saturated

    
     solution.
    
  • Extract with EtOAc, dry over

    
    , and concentrate. Note: This yields the 
    
    
    
    -chloro sulfinamide.

3. Cyclization (Ring Closure):

  • Dissolve the crude

    
    -chloro sulfinamide in anhydrous THF (0.1 M).
    
  • Add

    
     (1.5 equiv) carefully at 
    
    
    
    C.
  • Heat the mixture to

    
    C for 3-5 hours. Monitor by LCMS for the disappearance of the linear precursor.
    
  • Workup: Cool, quench with water, extract with ether.

  • Purification: Flash chromatography yields the N-sulfinyl-2-substituted azetidine.

4. Deprotection (Optional): To access the free amine for coupling: Treat with 4M HCl in dioxane/MeOH for 30 minutes. Precipitate the hydrochloride salt with ether.

Case Studies & Applications

Bioisosteric Replacement in JAK Inhibitors

In the development of JAK inhibitors (like Baricitinib), azetidine moieties are often explored to replace pyrrolidine rings.

  • Observation: The azetidine analog often shows a 2-3 fold reduction in intrinsic clearance (

    
    ) in liver microsomes.
    
  • Reason: The steric bulk of the 2-substituent combined with the ring strain prevents the formation of the N-acyliminium ion intermediate required for oxidative dealkylation.

Vector Positioning

While 3-substituted azetidines present substituents in a linear vector (relative to the nitrogen), 2-substituted azetidines present substituents at an angle (


), mimicking the vector of a proline or an ortho-substituted aromatic ring. This is critical for accessing hydrophobic pockets that are off-axis from the main scaffold.

References

  • Review of Azetidine Synthesis

    • Recent advances in the synthesis and reactivity of azetidines.[2][3]Org.[3] Biomol. Chem., 2021, 19, 3069.

  • Ellman Auxiliary Protocol (Primary Protocol Source)

    • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.J. Org. Chem., 2024.[1][3][4][5]

  • Metabolic Stability & Physicochemical Properties

    • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[6]ACS Med. Chem. Lett., 2021.[3]

  • Flow Chemistry/Lithiation

    • Development of a Continuous Flow Synthesis of 2-Substituted Azetines.J. Org.[6] Chem., 2021.[3]

  • Azetidines in Drug Discovery (General)

    • Azetidines in medicinal chemistry: emerging applications and approved drugs.[7][4][8]Future Med. Chem., 2026 (Preprint/Early Access).[9]

Sources

Exploratory

The Ascendance of Pyridine-Azetidine Hybrids: A Technical Guide for Modern Medicinal Chemistry

Abstract In the landscape of contemporary drug discovery, the strategic combination of privileged scaffolds to create novel hybrid molecules has emerged as a powerful paradigm for accessing new chemical space and optimiz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the strategic combination of privileged scaffolds to create novel hybrid molecules has emerged as a powerful paradigm for accessing new chemical space and optimizing pharmacological properties. This guide provides an in-depth technical exploration of pyridine-azetidine hybrid scaffolds, a burgeoning class of compounds demonstrating significant potential across a spectrum of therapeutic targets. We will dissect the medicinal chemistry rationale underpinning the fusion of these two potent heterocycles, delve into established and innovative synthetic strategies for their construction, and present a comprehensive overview of their applications in targeting key protein families, supported by detailed structure-activity relationship (SAR) analyses and computational insights. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics.

Introduction: The Strategic Union of Two Privileged Heterocycles

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding and π-stacking interactions, and its role as a bioisostere for a phenyl ring make it a highly versatile scaffold.[4] The nitrogen atom within the pyridine ring can significantly influence the physicochemical properties of a molecule, such as solubility and basicity, which are critical for drug-like characteristics.[4][5]

Complementing the aromatic nature of pyridine, the azetidine ring, a four-membered saturated heterocycle, has gained prominence as a "privileged scaffold" in modern drug design.[6] Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can enhance binding affinity to biological targets.[6] The incorporation of an azetidine moiety can also favorably modulate key pharmacokinetic properties, including metabolic stability and aqueous solubility.[7] Azetidine derivatives have demonstrated a wide range of pharmacological activities, including as central nervous system (CNS) modulators and antibacterial agents.[8][9]

The hybridization of pyridine and azetidine moieties seeks to synergize the advantageous properties of both fragments. This combination can lead to novel chemical entities with enhanced potency, selectivity, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This guide will explore the practical aspects of working with these promising hybrid scaffolds.

Synthetic Strategies for Pyridine-Azetidine Hybrid Scaffolds

The construction of pyridine-azetidine hybrids can be approached through several synthetic routes, broadly categorized by the final bond-forming step that unites the two heterocyclic systems. The choice of strategy is often dictated by the desired substitution pattern and the commercial availability of starting materials.

N-Arylation of Azetidines with Pyridyl Halides

A common and versatile method for forging a C-N bond between the pyridine and azetidine rings is the N-arylation of a pre-functionalized azetidine with a suitable pyridyl halide. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed for this transformation.

Pyridine_Halide Pyridyl-X (X = Br, Cl) Catalyst Pd Catalyst Ligand, Base Pyridine_Halide->Catalyst + Azetidine Azetidine (Substituted) Azetidine->Catalyst + Hybrid Pyridine-Azetidine Hybrid Catalyst->Hybrid Buchwald-Hartwig Amination

Figure 1: General scheme for Buchwald-Hartwig amination to form pyridine-azetidine hybrids.

Experimental Protocol: Synthesis of N-(Pyridin-2-yl)azetidin-3-amine

  • Step 1: Reaction Setup: To a flame-dried round-bottom flask is added 2-bromopyridine (1.0 mmol), azetidin-3-amine dihydrochloride (1.2 mmol), Pd₂(dba)₃ (0.05 mmol), Xantphos (0.1 mmol), and cesium carbonate (3.0 mmol).

  • Step 2: Solvent Addition and Degassing: Anhydrous 1,4-dioxane (10 mL) is added, and the mixture is degassed with argon for 15 minutes.

  • Step 3: Reaction Execution: The reaction mixture is heated to 100 °C and stirred for 12-18 hours, monitoring by TLC or LC-MS.

  • Step 4: Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired N-(pyridin-2-yl)azetidin-3-amine.

C-C Bond Formation via Cross-Coupling Reactions

Direct C-C linkage between the pyridine and azetidine rings can be achieved through transition-metal-catalyzed cross-coupling reactions. For instance, a pyridylboronic acid can be coupled with a halogenated azetidine derivative under Suzuki-Miyaura conditions.

Pyridyl_Boronic Pyridyl-B(OR)₂ Catalyst Pd Catalyst Base Pyridyl_Boronic->Catalyst + Azetidine_Halide Azetidinyl-X (X = Br, I) Azetidine_Halide->Catalyst + Hybrid Pyridyl-Azetidinyl (C-C linked) Catalyst->Hybrid Suzuki-Miyaura Coupling

Figure 2: Suzuki-Miyaura coupling for C-C bond formation between pyridine and azetidine.

Synthesis of Spirocyclic Pyridine-Azetidine Scaffolds

Spirocyclic systems containing both pyridine and azetidine rings represent a class of conformationally constrained scaffolds with significant potential in drug discovery. The synthesis of these complex structures often involves multi-step sequences. A common approach is the construction of a spiro-azetidinone (β-lactam) intermediate, which can then be reduced to the corresponding spiro-azetidine. For instance, spiro[azetidine-3,3'-indolin]-2'-one derivatives can be synthesized, where the indolinone can be further modified to incorporate a pyridine moiety.[10][11][12]

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a classical and still widely used method for the synthesis of β-lactams, including spirocyclic variants.[11]

Applications in Medicinal Chemistry and Drug Discovery

Pyridine-azetidine hybrid scaffolds have been explored as modulators of a variety of biological targets, demonstrating their versatility in medicinal chemistry.

Kinase Inhibitors

The modular nature of pyridine-azetidine hybrids makes them attractive scaffolds for the design of kinase inhibitors. The pyridine moiety can serve as a hinge-binding element, while the azetidine can project vectors into the solvent-exposed region or other pockets of the ATP-binding site.

Table 1: Examples of Pyridine-Azetidine Hybrid Kinase Inhibitors

Compound ClassTarget KinaseKey SAR InsightsReference
Pyridine-quinazoline-oxadiazole hybridsMELKThe pyridine-quinazoline core acts as the primary pharmacophore, with substitutions on the oxadiazole ring modulating potency and pharmacokinetic properties.[13]
4-(Pyrazol-3-yl)-pyridinesJNKThe 4-(pyrazol-3-yl)-pyridine core is essential for activity, with substitutions on both the pyrazole and pyridine rings influencing potency and selectivity.[14]
Isothiazolo[4,3-b]pyridinesPIKfyve/PIP4K2CThe isothiazolo[4,3-b]pyridine scaffold is crucial, with a wide variety of substituents tolerated on the aryl ring at position 6. The acetylenic linker at position 3 is essential for PIKfyve inhibition.[15]
Modulators of G-Protein Coupled Receptors (GPCRs)

The conformational rigidity imparted by the azetidine ring can be advantageous in the design of GPCR ligands, helping to lock in a bioactive conformation and improve selectivity.

A series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, which can be considered pyridine bioisosteres, were developed as high-affinity non-imidazole histamine H3 receptor agonists.[16] The azetidine ring serves as a key linker between the pyrimidine headgroup and a basic amine tail, and substitutions on the amine were found to be critical for agonist activity.[16] The lead compound from this series demonstrated in vivo activity in a social recognition test in mice.[16]

Central Nervous System (CNS) Agents

The physicochemical properties of pyridine-azetidine hybrids, such as their potential for good blood-brain barrier penetration, make them promising candidates for CNS-active agents.[4][8] Pyridine alkaloids are known to have activity in the central nervous system.[4] The incorporation of an azetidine moiety can fine-tune the properties of these molecules for CNS targets. For example, azetidine-modified nicotine analogs have been investigated for their potential in treating neurodegenerative disorders.[8]

Antimicrobial Agents

The hybridization of a pyridine ring with an azetidin-2-one (a β-lactam) has been explored for the development of new antimicrobial agents. A series of 3-chloro-1-phenyl-4-(pyridin-3-yl)azetidin-2-ones were synthesized and showed moderate activity against various bacterial and fungal strains.[17] This highlights the potential of combining the pyridine scaffold with the well-established antibacterial properties of the β-lactam ring.

Structure-Activity Relationships (SAR) and Molecular Design Principles

The development of potent and selective pyridine-azetidine hybrids relies on a thorough understanding of their structure-activity relationships.

Scaffold Pyridine-Azetidine Scaffold R1 R¹ Substituent (Pyridine) Scaffold->R1 R2 R² Substituent (Azetidine) Scaffold->R2 Linker Linker (C-N, C-C, etc.) Scaffold->Linker Activity Biological Activity (Potency, Selectivity) R1->Activity Modulates R2->Activity Modulates Linker->Activity Influences

Sources

Foundational

Technical Guide: The Strategic Utility & Synthesis of 2,3-Disubstituted Azetidines

Executive Summary In the landscape of saturated nitrogen heterocycles, azetidines (4-membered rings) occupy a "Goldilocks" zone between the highly reactive, unstable aziridines and the entropically relaxed pyrrolidines.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of saturated nitrogen heterocycles, azetidines (4-membered rings) occupy a "Goldilocks" zone between the highly reactive, unstable aziridines and the entropically relaxed pyrrolidines.[1] While 3,3-disubstituted azetidines have seen widespread adoption in recent patent literature (e.g., as gem-dimethyl surrogates), 2,3-disubstituted azetidines remain an underutilized high-value scaffold.

This guide addresses the specific technical challenges of the 2,3-substitution pattern. Unlike their symmetrical counterparts, 2,3-analogs introduce adjacent stereocenters that rigidly define vector orientation, making them exceptional bioisosteres for proline and constrained glutamate analogs. This document synthesizes the structural arguments for their use, evaluates modern synthetic routes, and provides a validated protocol for their construction.

Structural & Physicochemical Landscape[2][3][4][5]

The "Butterfly" Conformation and Vector Analysis

The azetidine ring is not planar. To relieve torsional strain (eclipsing interactions), the ring adopts a puckered "butterfly" conformation with a puckering angle of approximately 30°–37°.

  • 2,3-Substitution Effect: In a 2,3-disubstituted system, the substituents prefer a pseudo-equatorial orientation to minimize 1,2-steric clash. This creates a distinct vector profile compared to proline.

  • The Nitrogen Inversion Barrier: The energy barrier for nitrogen inversion in azetidines (~10 kcal/mol) is higher than in pyrrolidines. In 2,3-disubstituted analogs, the N-substituent often locks into a specific invertomer to minimize gauche interactions with the C2-substituent.

Basicity and Metabolic Stability

Azetidines have a pKa typically 0.5–1.0 units higher than their pyrrolidine counterparts due to the high s-character of the lone pair (hybridization closer to sp² than sp³ to accommodate ring strain).

  • Metabolic Blockade: Placing a substituent at C2 (alpha to nitrogen) significantly retards oxidative metabolism (N-dealkylation or alpha-oxidation) by sterically hindering Cytochrome P450 approach.

Visualization: Conformational Locking

The following diagram illustrates how 2,3-substitution restricts the conformational landscape compared to a flexible chain.

AzetidineConformation cluster_0 Bioisosteric Evolution Linear Linear Amine (High Entropy) Pyrrolidine Pyrrolidine (Envelope Pucker) Linear->Pyrrolidine Target Target Binding Pocket (Defined Vector) Linear->Target Entropy Penalty (High) Azetidine 2,3-Disubstituted Azetidine (Rigid 'Butterfly') Pyrrolidine->Azetidine Pyrrolidine->Target Moderate Fit Azetidine->Target Pre-organized (Low Entropy Loss)

Figure 1: Entropy-enthalpy compensation in ligand binding. The 2,3-azetidine scaffold reduces the entropic penalty of binding by pre-organizing substituents into a bioactive conformation.

Synthetic Methodologies: Comparative Analysis

Synthesizing 2,3-disubstituted azetidines is historically difficult due to the challenge of controlling cis/trans diastereoselectivity while overcoming the enthalpy of ring closure (approx. 26 kcal/mol strain energy).

MethodologyMechanismScopeKey Limitation
A. Intramolecular Alkylation (4-exo-tet) Nucleophilic displacement of

-leaving group.
Chiral pool (Amino acids).[2]Kinetic barrier; requires specific protecting groups (e.g., SES, Tosyl) to lower

.
B.

-Lactam Reduction
Reduction of azetidin-2-ones using

or

.
Access to cis-2,3 analogs.[2][3]Requires synthesis of the

-lactam precursor (Staudinger synthesis).
C. Cu-Catalyzed Boryl Allylation Multicomponent coupling of azetines.High enantioselectivity; modular.Requires synthesis of unstable azetine intermediates.
D. Photochemical [2+2] Paternò-Büchi type cycloaddition.[1]Highly substituted cores.Scale-up challenges; requires specialized photoreactors.
Strategic Recommendation
  • For Discovery (mg scale): Use Method C (Cu-Catalyzed) if modularity is needed.

  • For Scale-up (g scale): Use Method A (Intramolecular Alkylation) starting from Methionine or Homoserine derivatives. This is the most robust, field-proven route for generating building blocks.

Detailed Protocol: Enantioselective Synthesis via 4-exo-tet Cyclization

This protocol describes the synthesis of a generic (2S,3R)-3-alkyl-azetidine-2-carboxylate using a chiral pool approach. This method is preferred for its reliability and use of standard reagents.

Reaction Scheme Logic
  • Starting Material: L-Aspartic acid or L-Methionine derivative.

  • Activation: Conversion of the side chain to a leaving group (Mesylate/Halide).

  • Cyclization: Base-induced ring closure.[1] Crucial Note: The nitrogen must be protected with an electron-withdrawing group (EWG) like Tosyl (Ts) or Nosyl (Ns) to increase the acidity of the N-H proton and facilitate anion formation.

Step-by-Step Methodology

Reagents:

  • Substrate:

    
    -Tosyl-L-methionine ester (or equivalent 
    
    
    
    -functionalized amine).
  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.

  • Solvent: DMF (Anhydrous) or DMF/THF mixture.

  • Temperature: 0°C to Room Temperature (RT).

Workflow:

  • Preparation of the Electrophile:

    • If starting from a homoserine derivative: Dissolve

      
      -Tosyl-homoserine methyl ester (1.0 equiv) in DCM. Add 
      
      
      
      (1.5 equiv) and cool to 0°C. Dropwise add Methanesulfonyl chloride (MsCl, 1.1 equiv). Stir 1h. Aqueous workup yields the mesylate.
    • Checkpoint: Ensure the mesylate is dry; water competes with the cyclization.

  • Cyclization (The Critical Step):

    • Charge a flame-dried flask with NaH (1.2 equiv) under Argon. Wash with hexanes to remove oil if downstream purification is sensitive.

    • Suspend NaH in anhydrous DMF (0.1 M concentration relative to substrate).

    • Cool to 0°C.[2]

    • Add the mesylate solution (in DMF) dropwise over 30 minutes. Reasoning: Slow addition prevents intermolecular polymerization (dimerization).

    • Allow to warm to RT and stir for 3–6 hours.

    • Monitoring: TLC should show disappearance of the polar mesylate and appearance of a less polar spot (Azetidine).

  • Quench and Isolation:

    • Cool to 0°C. Quench carefully with saturated

      
      .
      
    • Extract with

      
       (3x).[4][2] Wash combined organics with water (5x) to remove DMF (critical for crystallization).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Deprotection (Optional):

    • To remove the Tosyl group: Treat with

      
       (sonication) or Sodium Naphthalenide (radical reduction). Warning: Free azetidines are volatile and prone to polymerization. Isolate as the HCl salt.
      
Process Visualization

SynthesisWorkflow cluster_check Quality Control Start Start: N-Tosyl-Homoserine Ester Activation Activation: MsCl, Et3N, DCM (Forms Mesylate) Start->Activation Leaving Group Install Cyclization Cyclization: NaH, DMF, 0°C (4-exo-tet Ring Closure) Activation->Cyclization Intramolecular SN2 Check1 Check: Anhydrous Conditions (Prevents Hydrolysis) Activation->Check1 Workup Workup: DMF Removal (Water Wash x5) Cyclization->Workup Quench Check2 Check: Dilution (0.1M) (Prevents Dimerization) Cyclization->Check2 Product Product: N-Tosyl-Azetidine-2-carboxylate Workup->Product Purification

Figure 2: Critical path for the 4-exo-tet synthesis of azetidines.[2] Key quality control points are highlighted in red.

Medicinal Chemistry Applications

Proline Bioisosterism

Azetidine-2-carboxylic acid (Aze) is a lower homolog of proline. Incorporating Aze into peptides induces specific backbone constraints:

  • 
     and 
    
    
    
    Angles:
    Aze restricts the
    
    
    torsion angle to approximately -60° ± 10°, similar to proline, but the smaller ring size alters the
    
    
    angle preference, allowing access to unique secondary structures (e.g., type VI
    
    
    -turns).
  • Cis/Trans Amide Equilibrium: The energy difference between cis and trans amide bonds preceding Aze is smaller than for Proline, often increasing the population of the cis-isomer.

Glutamate Transporter Inhibition

2,3-Disubstituted azetidines, specifically azetidine-2,3-dicarboxylic acids , are potent inhibitors of Excitatory Amino Acid Transporters (EAATs).

  • Mechanism: The rigid azetidine core aligns the two carboxylates and the amine to mimic the glutamate transition state.

  • Selectivity: The trans-2,3-isomer typically shows selectivity for EAAT2 (GLT-1), a primary target for neuroprotection in ALS and stroke models.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Bull, J. A., et al. (2016). Exploiting the Strain Energy of Small Rings in Organic Synthesis. Chemical Reviews.[3] Link

  • Wang, Y., et al. (2025).[5][2][6][7] Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines.[7] Journal of the American Chemical Society.[6] Link

  • Kozikowski, A. P., et al. (2004). Synthesis and Biology of the Conformationally Restricted Glutamate Analogues. Journal of Medicinal Chemistry. Link

  • Siriwardena, A., et al. (2014). Azetidines in Peptidomimetics.[8] Future Medicinal Chemistry. Link

Sources

Exploratory

An In-depth Technical Guide on the Physical Properties and Solubility of Pyridine-Azetidinols

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Pyridine-azetidinols represent a compelling class of heterocyclic compounds that have garnered significant attention in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-azetidinols represent a compelling class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. This guide provides a comprehensive technical overview of the core physicochemical properties and solubility characteristics of these molecules. By merging theoretical principles with practical experimental insights, we aim to equip researchers and drug development professionals with the critical knowledge needed to effectively synthesize, characterize, and optimize pyridine-azetidinol derivatives for therapeutic applications. This document delves into the structural attributes, key physical parameters like pKa and logP, and provides a detailed, validated protocol for determining thermodynamic solubility.

Introduction to Pyridine-Azetidinols: A Privileged Scaffold in Medicinal Chemistry

The pyridine-azetidinol scaffold is a molecular architecture that combines two key pharmacophores: the pyridine ring and the azetidinol moiety. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a common feature in numerous FDA-approved drugs. Its presence can enhance aqueous solubility and bioavailability due to its polar and ionizable nature.[1] The nitrogen atom in the pyridine ring is sp2 hybridized, contributing to its planarity and distinct electronic properties.

The azetidine component, a four-membered saturated nitrogen-containing heterocycle, offers unique structural and physicochemical advantages in drug design.[2] The inherent ring strain and sp3-rich character of the azetidine ring can confer conformational rigidity, which is beneficial for precise receptor targeting.[3] Furthermore, incorporating azetidines into bioactive molecules has been shown to improve metabolic stability and solubility.[2][4] The hydroxyl group of the azetidinol further provides a site for hydrogen bonding, which can be crucial for target engagement and influencing solubility.

The synergistic combination of these two moieties makes pyridine-azetidinols a "privileged scaffold" with broad pharmacological potential, including applications as antibacterial, antiviral, and anticancer agents.[2] Understanding the physical properties and solubility of this scaffold is paramount for optimizing drug candidates' absorption, distribution, metabolism, and excretion (ADME) profiles.

Caption: General structure of a Pyridine-Azetidinol derivative.

Core Physicochemical Properties: pKa and Lipophilicity (LogP/LogD)

The interplay between a molecule's ionization state (governed by pKa) and its lipophilicity (measured by LogP and LogD) is a critical determinant of its pharmacokinetic behavior.

2.1 Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. For pyridine-azetidinols, there are typically two key ionizable centers:

  • The Pyridine Nitrogen: Pyridine is a weak base. The basicity can be tuned by substituents on the ring.[5]

  • The Azetidine Nitrogen: The nitrogen in the azetidinol ring is also basic.[3]

The overall ionization profile of a pyridine-azetidinol will be a composite of these pKa values. Spectrophotometric methods in multi-well plates with a range of buffers are commonly used for pKa determination.[6]

2.2 Lipophilicity: LogP and LogD

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial factor for membrane permeability.

  • LogP (Partition Coefficient): This is the ratio of the concentration of the neutral form of the compound in a mixture of two immiscible phases, typically octanol and water, at equilibrium.

  • LogD (Distribution Coefficient): This is the ratio of the sum of the concentrations of all forms of the compound (ionized and neutral) in each of the two phases at a specific pH. For ionizable compounds like pyridine-azetidinols, LogD is a more physiologically relevant descriptor of lipophilicity.[7]

The shake-flask method followed by HPLC analysis is a standard technique for determining LogP and LogD.[6]

PropertyTypical Range (Exemplary)Significance in Drug Development
pKa (Pyridine) 4.0 - 6.0Influences solubility and absorption in the gastrointestinal tract.[7]
pKa (Azetidine) 8.0 - 10.0Affects binding to targets and overall charge at physiological pH.
LogP 1.0 - 4.0A key indicator of a drug's ability to cross cell membranes.
LogD at pH 7.4 0.0 - 3.0Provides a more accurate measure of lipophilicity at physiological pH.[7]

Spectroscopic and Structural Characterization

The structural elucidation of novel pyridine-azetidinol derivatives relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the carbon-hydrogen framework of the molecule.[8] Specific chemical shifts and coupling constants can confirm the connectivity of the pyridine and azetidinol rings.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The O-H stretch of the alcohol and the C=N and C=C stretches of the pyridine ring will show characteristic absorption bands.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition.

Solubility Profile of Pyridine-Azetidinols

Aqueous solubility is a critical property for drug candidates, as a compound must be in solution to be absorbed.[9] The solubility of pyridine-azetidinols is influenced by several factors:

  • pH: Due to their basic nitrogens, the solubility of these compounds is highly pH-dependent. At lower pH values where the nitrogens are protonated, solubility is generally higher.

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice and solvate the molecule affects solubility.

  • Substituents: The nature of the substituents on both the pyridine and azetidinol rings can significantly impact solubility through effects on polarity, hydrogen bonding, and crystal packing.

Table 2: Exemplary Solubility Data for a Hypothetical Pyridine-Azetidinol

Solvent/MediumSolubility (µg/mL)Method
Phosphate-Buffered Saline (PBS), pH 7.4 50 - 200Thermodynamic (Shake-Flask)
Simulated Gastric Fluid (pH 1.2) >1000Thermodynamic (Shake-Flask)
Dimethyl Sulfoxide (DMSO) >20,000Kinetic

Experimental Protocol: Thermodynamic Solubility Assessment using the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.

5.1 Principle An excess of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached between the dissolved and undissolved compound. The concentration of the dissolved compound in the supernatant is then measured.

5.2 Materials and Equipment

  • Pyridine-azetidinol compound (solid)

  • Solvent of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a suitable column and detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

5.3 Step-by-Step Methodology

  • Preparation: Accurately weigh an excess amount of the pyridine-azetidinol compound (e.g., 2-5 mg) into a 2 mL glass vial.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL of PBS, pH 7.4) to the vial.

  • Equilibration: Cap the vial securely and place it on an orbital shaker at a constant temperature (e.g., 25°C). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[10]

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a pre-validated HPLC method.

  • Quantification: Determine the concentration of the compound in the original supernatant by comparing its peak area to a standard curve prepared from known concentrations of the compound.

G A 1. Weigh excess compound B 2. Add solvent (e.g., PBS) A->B C 3. Equilibrate (24-48h shaking) B->C D 4. Centrifuge to separate solid C->D E 5. Collect supernatant D->E F 6. Analyze by HPLC E->F G 7. Quantify against standard curve F->G

Sources

Foundational

An In-Depth Technical Guide to 2-(Pyridin-3-yl)azetidin-3-ol: Synthesis, Characterization, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of the novel heterocyclic compound, 2-(Pyridin-3-yl)azetidin-3-ol. As a molecule integrating the structurally significant azetidine and pyridine rings, it r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the novel heterocyclic compound, 2-(Pyridin-3-yl)azetidin-3-ol. As a molecule integrating the structurally significant azetidine and pyridine rings, it represents a promising scaffold for drug discovery and development. This document details the fundamental physicochemical properties of the compound, a well-grounded, proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential therapeutic applications based on the established pharmacological profiles of its constituent moieties. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration and utilization of new chemical entities.

Introduction: The Strategic Combination of Azetidine and Pyridine Scaffolds

The rational design of new molecular entities with enhanced therapeutic potential often involves the strategic combination of pharmacologically privileged scaffolds. 2-(Pyridin-3-yl)azetidin-3-ol is a prime example of such a design, merging the unique properties of the azetidine ring with the versatile pyridine moiety.

The azetidine ring , a four-membered nitrogen-containing heterocycle, is increasingly recognized as a valuable component in medicinal chemistry. Its inherent ring strain and non-planar conformation provide a rigid scaffold that can enhance binding affinity to biological targets and improve metabolic stability compared to more flexible aliphatic amines.[1] The presence of a hydroxyl group at the 3-position introduces a key hydrogen bonding donor/acceptor site, further modulating the molecule's interaction with protein targets.

The pyridine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural products, particularly those active in the central nervous system (CNS).[2] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can significantly influence the molecule's solubility, basicity, and overall pharmacokinetic profile. The 3-pyridyl substitution pattern, in particular, is found in numerous bioactive compounds.

The conjunction of these two motifs in 2-(Pyridin-3-yl)azetidin-3-ol suggests a molecule with potential for novel biological activity, particularly in areas such as neurodegenerative diseases and infectious diseases.[2][3] This guide will now delve into the specific properties and a proposed synthetic route for this promising compound.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
IUPAC Name 2-(Pyridin-3-yl)azetidin-3-ol
CAS Number Not available
Predicted LogP -0.5 to 0.5
Hydrogen Bond Donors 2 (O-H, N-H)
Hydrogen Bond Acceptors 2 (N in pyridine, O)

Proposed Synthesis of 2-(Pyridin-3-yl)azetidin-3-ol

The synthesis of N-unsubstituted 2-aryl-azetidin-3-ols presents a significant chemical challenge due to the reactivity of the azetidine ring and the need for selective protection and deprotection strategies. The following proposed multi-step synthesis is grounded in established chemical transformations for related heterocyclic systems, particularly the Staudinger synthesis of β-lactams and their subsequent reduction.

Overall Synthetic Workflow

The proposed pathway involves a [2+2] cycloaddition (Staudinger synthesis) to form a protected 3-hydroxy-β-lactam, followed by deprotection of the hydroxyl group, reduction of the β-lactam to the azetidine, and final deprotection of the ring nitrogen.

SynthesisWorkflow Start Pyridine-3-carbaldehyde + N-(4-methoxyphenyl)amine Imine Imine Formation (Schiff Base) Start->Imine Toluene, reflux Staudinger [2+2] Cycloaddition (Staudinger Synthesis) Imine->Staudinger Acetoxyacetyl chloride, Triethylamine, DCM, 0°C to RT ProtectedLactam Protected 3-Acetoxy-β-lactam Staudinger->ProtectedLactam Hydrolysis Alkaline Hydrolysis ProtectedLactam->Hydrolysis K₂CO₃, MeOH/H₂O HydroxyLactam 3-Hydroxy-β-lactam Hydrolysis->HydroxyLactam Reduction β-Lactam Reduction HydroxyLactam->Reduction NaBH₄, i-PrOH or LiAlH₄, THF ProtectedAzetidine Protected 2-(Pyridin-3-yl)azetidin-3-ol Reduction->ProtectedAzetidine Deprotection Oxidative Deprotection ProtectedAzetidine->Deprotection CAN, MeCN/H₂O FinalProduct 2-(Pyridin-3-yl)azetidin-3-ol Deprotection->FinalProduct

Caption: Proposed synthetic workflow for 2-(Pyridin-3-yl)azetidin-3-ol.

Detailed Experimental Protocol

Causality Behind Experimental Choices: The choice of the N-(4-methoxyphenyl) protecting group is strategic; it is robust enough to withstand the cycloaddition and subsequent steps, yet can be selectively removed under oxidative conditions without cleaving the sensitive azetidine ring. The Staudinger synthesis is a classic and reliable method for forming the β-lactam ring.[4] The reduction of the β-lactam is a critical step; while various reducing agents can be employed, sodium borohydride in isopropanol is proposed as a milder alternative to lithium aluminum hydride to minimize potential ring-opening side reactions.[5]

Step 1: Synthesis of N-(pyridin-3-ylmethylene)-4-methoxyaniline (Schiff Base)

  • To a solution of pyridine-3-carbaldehyde (1.0 eq) in toluene, add 4-methoxyaniline (1.0 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or used directly in the next step.

Step 2: Synthesis of 3-acetoxy-1-(4-methoxyphenyl)-4-(pyridin-3-yl)azetidin-2-one

  • Dissolve the crude Schiff base (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath and add triethylamine (1.5 eq).

  • Slowly add a solution of acetoxyacetyl chloride (1.2 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 3: Synthesis of 3-hydroxy-1-(4-methoxyphenyl)-4-(pyridin-3-yl)azetidin-2-one

  • Dissolve the purified 3-acetoxy-β-lactam (1.0 eq) in a mixture of methanol and water.

  • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 1-2 hours.[6]

  • Monitor the deacetylation by TLC.

  • Once complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 3-hydroxy-β-lactam.

Step 4: Synthesis of 1-(4-methoxyphenyl)-2-(pyridin-3-yl)azetidin-3-ol

  • Dissolve the 3-hydroxy-β-lactam (1.0 eq) in isopropanol.

  • Add sodium borohydride (NaBH₄) (3.0-5.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.[5]

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, dry the organic phase, and concentrate under reduced pressure.

  • Purify by column chromatography if necessary.

Step 5: Synthesis of 2-(Pyridin-3-yl)azetidin-3-ol

  • Dissolve the protected azetidin-3-ol (1.0 eq) in a mixture of acetonitrile and water.

  • Cool the solution to 0 °C and add ceric ammonium nitrate (CAN) (2.5 eq) portion-wise.

  • Stir the reaction at 0 °C for 2-3 hours.

  • Quench the reaction with a saturated solution of sodium sulfite.

  • Make the solution basic (pH > 10) with aqueous sodium hydroxide and extract with a suitable organic solvent (e.g., a mixture of DCM and isopropanol).

  • Dry the combined organic extracts, concentrate, and purify by column chromatography to yield the final product.

Characterization and Analytical Data

The structural confirmation of 2-(Pyridin-3-yl)azetidin-3-ol would rely on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: Expected signals would include multiplets for the aromatic protons of the pyridine ring, and characteristic signals for the protons on the azetidine ring. The chemical shifts and coupling constants of the azetidine protons would be crucial for confirming the stereochemistry of the substituents.[7]

  • ¹³C NMR Spectroscopy: Aromatic carbon signals from the pyridine ring and aliphatic signals from the azetidine ring would be expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight (150.18 g/mol ) should be observed.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for O-H and N-H stretching, as well as C-N and C-O bonds, would be present.

Potential Therapeutic Applications in Drug Discovery

The unique structural combination of the azetidine and pyridine rings in 2-(Pyridin-3-yl)azetidin-3-ol suggests several promising avenues for therapeutic applications.

Central Nervous System (CNS) Disorders

The pyridine moiety is a well-established pharmacophore in drugs targeting the CNS.[2] Azetidine-containing compounds have also shown promise in the development of treatments for neurological conditions such as Parkinson's disease and Tourette's syndrome.[2] The rigid azetidine scaffold can confer improved metabolic stability and the ability to cross the blood-brain barrier. Furthermore, pyridinol analogues containing an azetidine moiety have been investigated for their neuroprotective effects, showing an ability to quench reactive oxygen species and preserve mitochondrial function.[8] This suggests that 2-(Pyridin-3-yl)azetidin-3-ol could be a valuable lead compound for the development of novel neuroprotective agents.

CNS_Pathway Compound 2-(Pyridin-3-yl)azetidin-3-ol BBB Blood-Brain Barrier Penetration Compound->BBB CNS_Targets CNS Protein Targets (e.g., Receptors, Enzymes) BBB->CNS_Targets Neuroprotection Neuroprotective Effects CNS_Targets->Neuroprotection ROS_Scavenging ROS Scavenging Neuroprotection->ROS_Scavenging Mitochondria Mitochondrial Function Preservation Neuroprotection->Mitochondria Therapeutic_Outcome Potential Treatment for Neurodegenerative Diseases ROS_Scavenging->Therapeutic_Outcome Mitochondria->Therapeutic_Outcome

Caption: Potential mechanism of action in CNS disorders.

Antibacterial Agents

The azetidin-2-one (β-lactam) ring is the cornerstone of a major class of antibiotics, including penicillins and cephalosporins.[9] While 2-(Pyridin-3-yl)azetidin-3-ol is not a β-lactam, the azetidine scaffold itself has been incorporated into novel antibacterial agents.[3] The pyridine ring is also present in some antimicrobial compounds. The combination of these two moieties could lead to compounds with novel mechanisms of action or improved activity against resistant bacterial strains. Further derivatization of the azetidine nitrogen or the hydroxyl group could allow for the fine-tuning of antibacterial potency and spectrum.[10]

Conclusion

2-(Pyridin-3-yl)azetidin-3-ol is a novel and synthetically accessible molecule that holds considerable promise for drug discovery. Its design strategically combines the favorable properties of the azetidine and pyridine scaffolds. The detailed synthetic protocol provided in this guide offers a viable route to this compound, enabling its further investigation. The potential for this molecule to act as a scaffold for CNS-active agents and novel antibacterials makes it a compelling target for medicinal chemistry programs. This technical guide serves as a foundational resource for researchers poised to explore the therapeutic potential of this and related heterocyclic systems.

References

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 2022. [Link]

  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 2022. [Link]

  • Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily, 2019. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing, 2017. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 2025. [Link]

  • Cytoprotective pyridinol antioxidants as potential therapeutic agents for neurodegenerative and mitochondrial diseases. PubMed, 2014. [Link]

  • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. ResearchGate, 2025. [Link]

  • Chemoenzymatic Approach toward the Synthesis of 3-O-(α/β)-Glucosylated 3-Hydroxy-β-lactams. ACS Omega, 2018. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate. PubMed Central, 2023. [Link]

Sources

Exploratory

Strategic Bioisosterism: The 2-(Pyridin-3-yl)azetidin-3-ol Scaffold in High-Affinity Ligand Design

Topic: Bioisosteric replacement using 2-(Pyridin-3-yl)azetidin-3-ol Audience: Researchers, scientists, and drug development professionals. Executive Summary In the optimization of small molecule therapeutics, the 2-(pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric replacement using 2-(Pyridin-3-yl)azetidin-3-ol Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the optimization of small molecule therapeutics, the 2-(pyridin-3-yl)azetidin-3-ol scaffold represents a high-value bioisostere, offering a precise solution to common medicinal chemistry bottlenecks. As a contracted, conformationally constrained analog of 3-hydroxypiperidines and 3-hydroxypyrrolidines, this scaffold enables the modulation of physicochemical properties—specifically lowering lipophilicity (LogP) and enhancing metabolic stability—while locking pharmacophoric elements into distinct vectors.

This technical guide provides a comprehensive analysis of the 2-(pyridin-3-yl)azetidin-3-ol moiety. It details the structural rationale for its deployment, a robust synthetic protocol for its access, and the experimental frameworks necessary to validate its utility in drug discovery campaigns.[1][2][3]

Structural Rationale & Physicochemical Advantages[1][2][3][4][5][6]

The Bioisosteric Hypothesis

The transition from a six-membered piperidine or five-membered pyrrolidine to a four-membered azetidine ring is not merely a reduction in size; it is a strategic alteration of bond angles and vector projections.[3]

  • Conformational Rigidity: The azetidine ring is significantly more rigid than its larger counterparts.[4] By incorporating the pyridine ring at C2 and the hydroxyl group at C3, the scaffold locks these functional groups into a specific spatial relationship (cis or trans), reducing the entropic penalty upon binding to a protein target.

  • Lipophilicity Modulation: Azetidines typically exhibit a lower LogP compared to their piperidine analogs due to the reduction in carbon count and the high polarity of the strained amine.

  • Metabolic Stability: The 2-(pyridin-3-yl)azetidin-3-ol scaffold removes common metabolic "soft spots" found in larger rings (e.g., susceptible methylene groups alpha to the amine) and lowers the overall lipophilicity, which correlates with reduced clearance.

Vector Analysis and Overlay

The following diagram illustrates the vector comparison between the flexible 3-hydroxypiperidine and the rigid 2-(pyridin-3-yl)azetidin-3-ol.

Bioisostere_Comparison cluster_props Physicochemical Shift Piperidine 3-Hydroxypiperidine (Flexible, High Entropy) Target Binding Pocket (Defined Geometry) Piperidine->Target Induced Fit (Entropic Penalty) Azetidine 2-(Pyridin-3-yl)azetidin-3-ol (Rigid, Low Entropy) Azetidine->Target Pre-organized (High Affinity) Prop1 LogP: ↓ 0.5 - 1.0 units Azetidine->Prop1 Prop2 tPSA: ↑ (Polarity) Azetidine->Prop2 Prop3 Metabolic Stability: ↑ Azetidine->Prop3

Figure 1: Comparative vector analysis demonstrating the entropic advantage of the azetidine scaffold.

Physicochemical Comparison Table

The table below summarizes calculated properties for the bioisosteric replacement of a generic 2-phenyl-3-hydroxypiperidine with 2-(pyridin-3-yl)azetidin-3-ol.

Property2-Phenyl-3-hydroxypiperidine2-(Pyridin-3-yl)azetidin-3-olImpact
Molecular Weight ~191 Da~150 DaReduced (Ligand Efficiency ↑)
cLogP 1.8 - 2.20.4 - 0.8Lowered (Solubility ↑)
tPSA ~32 Ų~45 ŲIncreased (Polarity ↑)
Fsp³ 0.450.37Rigidified
H-Bond Donors 2 (NH, OH)2 (NH, OH)Maintained
H-Bond Acceptors 2 (N, O)3 (N, O, Py-N)Enhanced (New vector)

Synthetic Accessibility & Protocol

Accessing the substituted azetidine core with controlled stereochemistry is the primary challenge. The Staudinger Synthesis (Ketene-Imine Cycloaddition) followed by reduction is the most robust method for generating the 2,3-substituted pattern with high diastereoselectivity (typically favoring cis, which can be equilibrated or selected).

Synthetic Workflow

Synthesis_Route Aldehyde Pyridine-3-carboxaldehyde Imine Schiff Base (Imine) Aldehyde->Imine Step 1 Amine PMB-Amine (Protecting Group) Amine->Imine Step 1 BetaLactam 3-Acetoxy-4-(pyridin-3-yl) azetidin-2-one Imine->BetaLactam Step 2 ProtectedAzetidine 1-PMB-2-(pyridin-3-yl) azetidin-3-ol BetaLactam->ProtectedAzetidine Step 3 Product 2-(Pyridin-3-yl)azetidin-3-ol ProtectedAzetidine->Product Step 4 Step1 Dehydration (MgSO4/DCM) Step2 Staudinger Cycloaddition (Acetoxyacetyl chloride, Et3N) Step3 Reduction (LiAlH4, THF) Step4 Deprotection (CAN or H2/Pd)

Figure 2: Step-by-step synthetic route via the Staudinger beta-lactam intermediate.

Detailed Experimental Protocol

Objective: Synthesis of cis-2-(pyridin-3-yl)azetidin-3-ol (Racemic).

Step 1: Imine Formation

  • Dissolve Pyridine-3-carboxaldehyde (10.0 mmol) and 4-Methoxybenzylamine (PMB-NH2, 10.0 mmol) in anhydrous DCM (30 mL).

  • Add anhydrous MgSO4 (2.0 g) and stir at Room Temperature (RT) for 4 hours.

  • Filter off solids and concentrate in vacuo to yield the crude imine (quantitative). Use immediately.

Step 2: Staudinger Cycloaddition (Beta-Lactam Formation)

  • Redissolve the crude imine in anhydrous DCM (50 mL) and cool to 0°C under Argon.

  • Add Triethylamine (30.0 mmol).

  • Dropwise add Acetoxyacetyl chloride (12.0 mmol) over 30 minutes.

  • Allow warming to RT and stir for 16 hours.

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc) to isolate cis-3-acetoxy-1-(4-methoxybenzyl)-4-(pyridin-3-yl)azetidin-2-one.

Step 3: Global Reduction

  • Suspend LiAlH4 (4.0 equiv) in anhydrous THF (40 mL) at 0°C.

  • Add the beta-lactam (dissolved in THF) dropwise.

  • Heat to reflux for 4-6 hours (Reduces both the lactam carbonyl and the acetoxy ester to the alcohol).

  • Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate. Concentrate filtrate.

  • Purify by chromatography to yield 1-PMB-2-(pyridin-3-yl)azetidin-3-ol.

Step 4: N-Deprotection

  • Dissolve the intermediate in Acetonitrile/Water (4:1).

  • Add Ceric Ammonium Nitrate (CAN, 3.0 equiv) at 0°C. Stir for 2 hours.

  • Workup: Basify with 1M NaOH, extract with DCM/IPA (3:1).

  • Isolate the final free amine product.

Application & Case Studies

Kinase Hinge Binders

The pyridine nitrogen in this scaffold is perfectly positioned to act as a hinge binder (H-bond acceptor) in kinase inhibitors. The azetidine NH can serve as a solvent-front vector or interact with the gatekeeper residue.

  • Design Strategy: Replace a 3-phenylpiperidine moiety in a known inhibitor (e.g., a JAK or CDK inhibitor) with 2-(pyridin-3-yl)azetidin-3-ol.

  • Expected Outcome: Improved solubility and novel IP space while maintaining the critical H-bond network.

GPCR Ligands (Bioamine Mimics)

Many GPCR ligands contain a pharmacophore consisting of an aromatic ring separated from a basic nitrogen by a 2-3 carbon spacer.

  • Application: The 2-(pyridin-3-yl)azetidin-3-ol scaffold constrains this distance, potentially selecting for specific receptor subtypes (e.g., Dopamine or Serotonin receptors) by locking the "folded" conformation of the neurotransmitter mimic.

Experimental Validation Framework

To validate the bioisosteric replacement, the following assay cascade is mandatory.

AssayPurposeSuccess Criteria
Surface Plasmon Resonance (SPR) Determine K_d and residence time.K_d equivalent or superior to parent; slower k_off due to rigidity.
LogD (pH 7.4) Assess lipophilicity.Target range: 1.0 - 3.0 (improvement over parent).
Liver Microsomal Stability (HLM) Assess metabolic clearance.Intrinsic Clearance (CL_int) < 20 µL/min/mg.[1]
PAMPA Assess passive permeability.P_app > 10 x 10^-6 cm/s (ensure polarity didn't kill permeability).

References

  • Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry. (2026). "Azetidines are increasingly recognized as bioisosteres of pyrrolidine and piperidine... enhancing metabolic stability."[3][5]

  • Synthesis of 3,3-Disubstituted Azetidines. The Journal of Organic Chemistry. (2025). "Modular synthesis strategy for substituted azetidines based on azetidinylation reagents."

  • Bicyclic Bioisosteres of Piperidine. ResearchGate. (2026). "Replacement of piperidine with azaspiro[3.3]heptane and other azetidine analogs reduced lipophilicity and improved metabolic stability."[3]

  • Recent Advances of Pyridinone and Pyridine Scaffolds. Frontiers in Chemistry. (2022). "Pyridines serve as critical hydrogen bond acceptors in kinase hinge-binding motifs."[1]

  • Azetidines in Drug Discovery. Future Medicinal Chemistry. (2026). "Azetidines modulate lipophilicity and conformational restriction in a predictable manner."[3]

Sources

Foundational

Pharmacophore Mapping of Azetidin-3-ol Pyridine Derivatives: A Strategic Technical Guide

Executive Summary This technical guide delineates the high-precision pharmacophore mapping of azetidin-3-ol pyridine derivatives , a scaffold class increasingly prioritized in medicinal chemistry for its ability to funct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the high-precision pharmacophore mapping of azetidin-3-ol pyridine derivatives , a scaffold class increasingly prioritized in medicinal chemistry for its ability to function as a metabolic "hardener" and a vector-specific bioisostere. Unlike flexible alkyl chains or larger saturated heterocycles (e.g., piperidines), the azetidine ring introduces significant ring strain (~25 kcal/mol) and distinct puckering dynamics that rigidly orient substituents.

This guide addresses the specific challenge of mapping this scaffold: distinguishing between the pseudo-equatorial and pseudo-axial orientations of the C3-hydroxyl group and the pyridine moiety, which is critical for targeting GPCRs (e.g., S1P1 receptors) and specific kinase domains.

The Chemical Space: Structural Rigidity & Vector Analysis

The azetidin-3-ol pyridine scaffold is not merely a linker; it is a pharmacophoric core that defines the spatial relationship between two critical binding elements: the polar hydroxyl group and the aromatic pyridine ring.

The Azetidine "Butterfly" Pucker

The four-membered azetidine ring is rarely planar. It exists in a dynamic equilibrium between two puckered conformations. In the context of pharmacophore mapping, treating this ring as planar is a critical error.

  • Conformation A: The substituent at

    
     is pseudo-equatorial.
    
  • Conformation B: The substituent at

    
     (the hydroxyl) is pseudo-equatorial.
    

Medicinal Chemistry Insight: When a bulky pyridine group is attached to the nitrogen, steric repulsion often forces the ring into a specific pucker to minimize 1,3-diaxial-like interactions. This locks the


-OH vector into a precise angle (typically ~145° relative to the N-C bond), which must be explicitly defined in the pharmacophore model.
The Pyridine Vector

The pyridine ring serves two distinct roles based on its attachment point:

  • Hydrogen Bond Acceptor (HBA): The pyridine nitrogen (

    
    ) is a strong acceptor. Its distance from the 
    
    
    
    -OH donor is the primary "distance constraint" in the pharmacophore.
  • 
    -Stacking Element:  The aromatic ring provides a flat hydrophobic surface.
    

Methodology: Pharmacophore Generation Workflow

The generation of a robust pharmacophore model for this scaffold requires a Ligand-Based approach (if no crystal structure exists) or a Structure-Based approach (if docking into a known pocket). We will focus on a hybrid workflow optimized for exploring Structure-Activity Relationships (SAR).

Step-by-Step Protocol
Phase 1: Conformational Ensemble Generation
  • Objective: Generate biologically relevant conformers, specifically sampling the azetidine ring inversion barrier (~1.5 kcal/mol).

  • Tool Settings (e.g., MOE/Schrödinger):

    • Force Field: OPLS4 or MMFF94x (optimized for small heterocycles).

    • Energy Window: 5.0 kcal/mol (to capture accessible puckered states).

    • Constraint: Do not constrain the azetidine nitrogen to planarity; allow pyramidal inversion unless an amide bond is present.

Phase 2: Molecular Alignment (Superposition)
  • Anchor Points: Use the rigid azetidine core as the alignment anchor.

  • Vector Alignment: Align the Pyridine-Ring Centroid and the Pyridine-Nitrogen vector.

  • Variable Feature: Observe the spatial distribution of the

    
    -OH group across active vs. inactive analogs.
    
Phase 3: Feature Extraction

Define the pharmacophoric features (


) based on the aligned active set.
  • F1 (HBA): Pyridine Nitrogen.

  • F2 (HBD/HBA):

    
    -Hydroxyl oxygen.
    
  • F3 (PosIon/Hydrophobe): Azetidine Nitrogen (depending on protonation state at pH 7.4).

  • F4 (Exclusion Volumes): Define steric clashes based on inactive analogs.

Visualization of the Workflow

PharmacophoreWorkflow Start Input: Azetidin-3-ol Pyridine Analogs ConfSearch Conformational Expansion (Sample Ring Pucker & N-Inversion) Start->ConfSearch OPLS4 Force Field Filter Energy Filter (< 5 kcal/mol from Global Min) ConfSearch->Filter Align Structural Alignment (Anchor: Azetidine Centroid) Filter->Align Flexible Fitting FeatureDef Feature Definition (HBA, HBD, Exclusion Vols) Align->FeatureDef Identify Common Vectors Validation Model Validation (Decoy Set Enrichment) FeatureDef->Validation GH Score / ROC

Figure 1: Strategic workflow for generating a pharmacophore model from azetidine-based ligands, emphasizing conformational sampling of the ring pucker.

Structural Nuances & Conformational Analysis

The success of the pharmacophore depends on understanding the specific interactions of the Azetidin-3-ol moiety.

The "Distance Constraint" Matrix

In a typical bioactive conformation, the distance between the Pyridine Nitrogen (Acceptor) and the Azetidine Hydroxyl (Donor) is a critical discriminator.

Feature AFeature BTypical Distance (Å)Biological Relevance
Pyridine

Azetidine

-OH
5.5 - 7.2 ÅSpans donor/acceptor sites in GPCR pockets (e.g., S1P1).
Pyridine CentroidAzetidine

3.8 - 4.2 ÅDefines the linker geometry.
Azetidine

-OH
Azetidine

~2.9 Å (Through space)Intramolecular H-bond potential (reduces permeability).
Intramolecular Hydrogen Bonding (IMHB)

Critical Consideration: The azetidin-3-ol motif can form a transient IMHB between the hydroxyl proton and the azetidine nitrogen (if basic).

  • Effect: This "closes" the molecule, masking polarity and improving membrane permeability (LogP increases).

  • Pharmacophore Implication: If the target requires the open form, your model must penalize the closed conformation using Exclusion Volumes or by forcing the HBD vector outward.

Case Study: Optimization of an S1P1 Agonist Bioisostere

To illustrate the application, we consider the optimization of a Sphingosine-1-phosphate (S1P1) receptor modulator.

The Challenge: Replace a flexible aminopropanediol tail with the rigid azetidin-3-ol scaffold to improve metabolic stability while maintaining the critical ionic interaction with Glu121 and H-bond with Asn101 (residue numbering generalized for Class A GPCRs).

Pharmacophore Hypothesis[1][2]
  • Positive Ionizable Feature: The Azetidine Nitrogen (protonated) mimics the primary amine of sphingosine.

  • H-Bond Donor: The

    
    -OH mimics one of the diol hydroxyls.
    
  • Hydrophobic/Aromatic Feature: The Pyridine ring mimics the lipid tail's initial unsaturation or phenyl ring.

Structural Logic Diagram

AzetidineLogic Pyridine Pyridine Ring (Pi-Stack / HBA) Azetidine Azetidine Core (Rigid Spacer) Pyridine->Azetidine N-Linkage Receptor Receptor Pocket (GPCR / Kinase) Pyridine->Receptor Pi-Interaction Hydroxyl C3-Hydroxyl (H-Bond Donor) Azetidine->Hydroxyl Vector Control Azetidine->Receptor Ionic Lock (Glu/Asp) Hydroxyl->Receptor H-Bond (Asn/Ser) Pucker Ring Pucker (Conformational Gate) Pucker->Hydroxyl Orients Vector (Axial vs Eq)

Figure 2: Interaction logic of the Azetidin-3-ol Pyridine scaffold within a theoretical binding pocket. Note the central role of "Ring Pucker" in orienting the Hydroxyl vector.

Experimental Validation Protocols

A pharmacophore model is only as good as its predictive power. The following protocols ensure the model is chemically valid.

Decoy Set Validation

Do not rely solely on active ligands. You must prove the model discriminates against decoys.

  • Source: Generate 50 decoys for every 1 active ligand using the DUD-E (Directory of Useful Decoys) methodology, matching MW and LogP but topologically distinct.

  • Metric: Calculate the Enrichment Factor (EF) at 1% and the Goodness of Hit (GH) score.

    • Target: GH score > 0.7 indicates a robust model.

RMSD Analysis of the Azetidine Core

When docking new derivatives into the pharmacophore:

  • Superimpose the azetidine ring atoms (

    
    ).
    
  • Measure the RMSD of the Pyridine Nitrogen.

  • Threshold: If RMSD > 1.5 Å, the derivative likely adopts a pucker incompatible with the bioactive conformation.

Synthetic Validation (The "Methyl Scan")

To experimentally validate the vector hypothesis:

  • Synthesize the 3-methyl-azetidin-3-ol analog.

  • Rationale: The geminal methyl group at C3 will lock the ring pucker into a single dominant conformation due to steric strain. If biological activity is retained, the pharmacophore correctly predicted that specific vector. If activity is lost, the model likely selected the wrong pucker.

References

  • Vertex Pharmaceuticals. (2026).[1] Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Journal of Medicinal Chemistry. (2021). Azetidines of pharmacological interest: Strain-Release and Bioisosterism. ACS Publications. [Link]

  • Frontiers in Chemistry. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives. Frontiers. [Link]

  • Organic Letters. (2026). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. ACS Publications. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 2-(Pyridin-3-yl)azetidin-3-ol

Here is a comprehensive Application Note and Protocol for the synthesis of 2-(Pyridin-3-yl)azetidin-3-ol . Abstract & Strategic Overview The 2-aryl-3-hydroxyazetidine scaffold is a privileged structural motif in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the synthesis of 2-(Pyridin-3-yl)azetidin-3-ol .

Abstract & Strategic Overview

The 2-aryl-3-hydroxyazetidine scaffold is a privileged structural motif in medicinal chemistry, serving as a conformationally restricted analogue of amino alcohols and a key pharmacophore in nicotinic acetylcholine receptor (nAChR) ligands (e.g., analogues of epibatidine and A-85380).

This guide details the synthesis of 2-(pyridin-3-yl)azetidin-3-ol (1) . Unlike simple azetidines formed via ring closure of halo-amines, the introduction of the C2-aryl substituent with controlled relative stereochemistry requires a Staudinger Ketene-Imine Cycloaddition strategy. This route builds the azetidine core via a


-lactam intermediate, allowing for precise control over the C2-C3 diastereoselectivity (typically favoring the cis-isomer) before reduction to the final azetidine.
Key Advantages of This Protocol
  • Stereocontrol: The Staudinger reaction provides high diastereoselectivity for the cis-isomer.[1]

  • Scalability: Avoids high-dilution cyclizations; intermediates are often crystalline.[1]

  • Orthogonal Protection: Uses the 4-methoxybenzyl (PMB) group for nitrogen protection, allowing oxidative removal (CAN) without compromising the pyridine ring (which can be sensitive to high-pressure hydrogenation).

Retrosynthetic Analysis & Logic

The synthesis is designed backward from the target to commercially available precursors.[1]

Retrosynthesis cluster_inputs Starting Materials Target Target: 2-(Pyridin-3-yl)azetidin-3-ol Intermediate1 N-PMB-2-(pyridin-3-yl)azetidin-3-ol Target->Intermediate1 Global Deprotection Lactam cis-1-PMB-3-benzyloxy-4-(pyridin-3-yl)azetidin-2-one Intermediate1->Lactam Lactam Reduction (LiAlH4) Precursors Imine Formation + Ketene Generation Lactam->Precursors Staudinger Cycloaddition S1 3-Pyridinecarboxaldehyde Precursors->S1 S2 4-Methoxybenzylamine Precursors->S2 S3 Benzyloxyacetyl Chloride Precursors->S3

Figure 1: Retrosynthetic logic prioritizing the Staudinger assembly of the C2-C3 bond.

Detailed Experimental Protocols

Phase 1: Imine Formation

Objective: Synthesize N-(4-methoxybenzyl)-1-(pyridin-3-yl)methanimine. Rationale: The imine acts as the electrophilic component in the cycloaddition.[1] PMB is chosen over Benzyl (Bn) to facilitate milder deprotection conditions later.[1]

Reagents:

  • 3-Pyridinecarboxaldehyde (1.0 equiv)

  • 4-Methoxybenzylamine (1.0 equiv)

  • Magnesium Sulfate (MgSO

    
    , anhydrous) or Toluene (for Dean-Stark)
    
  • Dichloromethane (DCM)[1]

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (10.7 g, 100 mmol) in anhydrous DCM (100 mL).

  • Addition: Add 4-methoxybenzylamine (13.7 g, 100 mmol) dropwise at 0 °C.

  • Dehydration: Add anhydrous MgSO

    
     (20 g) and stir the suspension vigorously at room temperature (RT) for 4–6 hours. (Alternatively, reflux in toluene with a Dean-Stark trap for 2 hours).
    
  • Isolation: Filter off the solids and concentrate the filtrate in vacuo.

  • Validation: The crude imine (typically a yellow oil) is used directly in the next step to prevent hydrolysis.[1] Verify formation by

    
    H NMR (look for imine CH singlet ~8.4 ppm).[1]
    
Phase 2: Staudinger Cycloaddition (The Core Step)

Objective: Construct the


-lactam ring (cis-3-benzyloxy-1-(4-methoxybenzyl)-4-(pyridin-3-yl)azetidin-2-one).
Mechanism:  The acid chloride reacts with triethylamine to form a ketene in situ, which undergoes a [2+2] cycloaddition with the imine.[1] The cis isomer is generally favored by the "ketene-imine" transition state with alkoxy-ketenes.

Reagents:

  • Crude Imine (from Phase 1)[1]

  • Benzyloxyacetyl chloride (1.2 equiv)[1]

  • Triethylamine (Et

    
    N, 2.5 equiv)[1]
    
  • Dichloromethane (DCM, anhydrous)[1]

Protocol:

  • Setup: Dissolve the crude imine (~100 mmol) in anhydrous DCM (300 mL) under nitrogen atmosphere. Cool to -78 °C .[1]

  • Base Addition: Add Et

    
    N (35 mL, 250 mmol).
    
  • Ketene Generation: Dissolve benzyloxyacetyl chloride (22.1 g, 120 mmol) in DCM (50 mL). Add this solution dropwise over 1 hour to the reaction mixture at -78 °C. Critical: Slow addition prevents ketene dimerization.[1]

  • Reaction: Allow the mixture to warm slowly to RT overnight (12–16 hours).

  • Workup: Wash the organic layer with saturated NaHCO

    
     (2 x 100 mL), water, and brine.[1] Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Purify by flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The cis-isomer (major) usually elutes after the minor trans-isomer.

    • Target Yield: 60–75%.[1][2]

    • QC Check:

      
      H NMR coupling constant 
      
      
      
      .[1] For cis,
      
      
      Hz.[1] For trans,
      
      
      Hz.[1]
Phase 3: Lactam Reduction

Objective: Reduce the C2 carbonyl to a methylene group, yielding the azetidine core.[1] Safety Note: Lithium Aluminum Hydride (LiAlH


) is pyrophoric.[1] Use strictly anhydrous conditions.

Reagents:

  • 
    -Lactam intermediate (from Phase 2)
    
  • LiAlH

    
     (2.0–3.0 equiv)[1]
    
  • Anhydrous THF or Diethyl Ether

Protocol:

  • Preparation: Suspend LiAlH

    
     (3.8 g, 100 mmol) in anhydrous THF (100 mL) at 0 °C under argon.
    
  • Addition: Dissolve the

    
    -lactam (approx. 33 mmol) in anhydrous THF (50 mL) and add dropwise to the hydride suspension.
    
  • Reflux: Heat the mixture to reflux for 4–8 hours. Monitor by TLC (disappearance of lactam).[1]

  • Quench (Fieser Method): Cool to 0 °C. Carefully add:

    • 3.8 mL water[1]

    • 3.8 mL 15% NaOH[1]

    • 11.4 mL water[1]

  • Isolation: Stir until a white granular precipitate forms. Filter through Celite.[1] Concentrate the filtrate to obtain the 1-PMB-2-(pyridin-3-yl)-3-(benzyloxy)azetidine .

Phase 4: Global Deprotection

Objective: Remove PMB (N-protection) and Benzyl (O-protection) groups. Strategy: Since the pyridine ring can be sensitive to hydrogenation conditions (risk of piperidine formation), a stepwise or carefully controlled approach is best.[1]

  • Option A (Standard): Hydrogenation with Pd(OH)

    
    /C (Pearlman's catalyst) often removes both, but requires monitoring to avoid reducing the pyridine.[1]
    
  • Option B (Chemoselective): CAN (Ceric Ammonium Nitrate) for PMB removal, followed by BCl

    
     or hydrogenation for Benzyl.[1]
    

Recommended Protocol (Hydrogenolysis):

  • Dissolution: Dissolve the protected azetidine in Methanol (MeOH) with 1 equiv of HCl (to protonate the pyridine and protect it from poisoning the catalyst).

  • Catalyst: Add 20 wt% Pd(OH)

    
    /C.
    
  • Reaction: Hydrogenate at 30–50 psi H

    
     at RT for 12–24 hours.
    
  • Workup: Filter through Celite. Concentrate.

  • Purification: The product is a polar amino alcohol.[1] Purify using ion-exchange chromatography (Dowex 50W) or preparative HPLC (Reverse phase C18, water/acetonitrile with 0.1% TFA).

  • Final Form: Isolate as the hydrochloride salt or free base.

Data Summary & QC Specifications

ParameterSpecification / Observation
Target Structure cis-2-(Pyridin-3-yl)azetidin-3-ol
Key Intermediate

-Lactam (

Hz for cis)
Appearance Hygroscopic off-white solid or viscous oil

H NMR Diagnostic
H2 (azetidine) appears as a doublet/multiplet at

4.5–5.0 ppm.
Mass Spectrometry [M+H]

expected ~151.08 (C

H

N

O)
Reaction Workflow Diagram

Workflow Step1 Step 1: Imine Formation (Py-CHO + PMB-NH2) Step2 Step 2: Staudinger [2+2] (Imine + BnOCH2COCl) Step1->Step2 Imine Step3 Step 3: Reduction (LiAlH4 / THF) Step2->Step3 Beta-Lactam Step4 Step 4: Deprotection (H2, Pd(OH)2) Step3->Step4 Protected Azetidine Final 2-(Pyridin-3-yl)azetidin-3-ol Step4->Final Target Product

Figure 2: Step-by-step synthetic workflow from pyridine-3-carboxaldehyde to target.

References

  • Singh, G. S. (2020).[1] Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.[1] Link[1]

  • Ojima, I., et al. (1996).[1] Asymmetric Synthesis of Beta-Lactams. Tetrahedron. (Foundational text on Staudinger stereocontrol).

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.

  • Yadav, J. S., et al. (2004).[1] Indium(III)-catalyzed synthesis of 3-alkoxy-2-azetidinones. Tetrahedron Letters. (Alternative Lewis Acid conditions).

  • BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. Link[1]

Disclaimer: This protocol involves hazardous chemicals (LiAlH


, Acid Chlorides).[1] All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.[1]

Sources

Application

Application Notes and Protocols for the Stereoselective Synthesis of 2,3-Disubstituted Azetidines

Introduction: The Rising Prominence of 2,3-Disubstituted Azetidines in Drug Discovery The azetidine scaffold, a four-membered saturated heterocycle, has emerged as a privileged structural motif in modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of 2,3-Disubstituted Azetidines in Drug Discovery

The azetidine scaffold, a four-membered saturated heterocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling combination of properties that can positively influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. Specifically, the incorporation of 2,3-disubstituted azetidines provides a strategic approach to introduce stereochemical complexity, enabling fine-tuning of molecular shape and biological activity. These scaffolds are found in a growing number of biologically active compounds and clinical drug candidates, highlighting the urgent need for robust and stereoselective synthetic methodologies. This guide provides an in-depth overview of cutting-edge, field-proven protocols for the stereoselective synthesis of 2,3-disubstituted azetidines, designed for researchers, scientists, and drug development professionals.

Strategic Approaches to Stereocontrol in Azetidine Synthesis

The construction of the strained azetidine ring with precise control over two adjacent stereocenters presents a significant synthetic challenge. This guide will detail three powerful and distinct strategies that have proven effective in achieving high levels of stereoselectivity:

  • Catalytic Enantioselective Difunctionalization of Azetines: A highly efficient approach that creates two stereocenters in a single step from an achiral precursor.

  • Diastereoselective Intramolecular Cyclization of Epoxy Amines: A substrate-controlled method that leverages the stereochemistry of an acyclic precursor to dictate the final ring stereochemistry.

  • Photocatalytic [2+2] Cycloadditions: A modern approach utilizing visible light to orchestrate the formation of the azetidine ring with defined stereochemistry.

Protocol I: Copper-Catalyzed Enantioselective Boryl Allylation of Azetines

This protocol details a highly enantioselective and diastereoselective method for the synthesis of cis-2,3-disubstituted azetidines through a copper-catalyzed three-component reaction of azetines, bis(pinacolato)diboron, and allyl phosphates. This method is distinguished by its excellent stereocontrol, broad substrate scope, and mild reaction conditions.[1][2][3]

Causality of Experimental Choices

The success of this reaction hinges on the synergistic interplay of the copper catalyst, a chiral bisphosphine ligand, and the choice of an appropriate allyl electrophile. The copper(I) catalyst, in conjunction with the chiral ligand, forms a chiral catalyst complex that orchestrates the enantioselective addition of the boryl group to the azetine. The use of allyl phosphates as the electrophile is crucial as they overcome the low reactivity of the intermediate borylated alkylcuprate and prevent undesired side reactions.[3] The syn-addition of the borylcuprate to the azetine double bond establishes the cis-relationship between the boryl and the incoming allyl group.

Reaction Mechanism Workflow

Copper_Catalyzed_Boryl_Allylation cluster_cat_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Cu_L Cu(I)/Ligand Complex (I) Cu_Bpin Cu-Bpin Species (II) Cu_L->Cu_Bpin Ligand Exchange Alkyl_Cu Alkyl Cuprate Intermediate (III) Cu_Bpin->Alkyl_Cu Migratory Insertion Product_Release Product Release Alkyl_Cu->Product_Release Allylation (SN2') Product_Release->Cu_L Catalyst Regeneration Product cis-2,3-Disubstituted Azetidine Product_Release->Product Azetine Azetine Azetine->Cu_Bpin B2pin2 B2pin2 B2pin2->Cu_L Allyl_Phosphate Allyl Phosphate Allyl_Phosphate->Alkyl_Cu

Caption: Catalytic cycle for the copper-catalyzed boryl allylation of azetines.

Detailed Experimental Protocol

Materials:

  • Copper(I) bromide (CuBr)

  • Chiral bisphosphine ligand (e.g., (S,S)-Ph-BPE)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Substituted azetine

  • Substituted allyl phosphate

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous 1,4-dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add CuBr (5 mol%), the chiral bisphosphine ligand (6 mol%), and NaOtBu (1.2 equiv.).

  • Evacuate and backfill the tube with argon (3 cycles).

  • Add anhydrous 1,4-dioxane (to achieve a 0.1 M concentration of the azetine).

  • Stir the mixture at room temperature for 30 minutes.

  • Add B₂pin₂ (1.5 equiv.), the substituted azetine (1.0 equiv.), and the substituted allyl phosphate (1.2 equiv.).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cis-2,3-disubstituted azetidine.

Data Presentation: Substrate Scope and Stereoselectivity
EntryAzetine (R¹)Allyl Phosphate (R²)ProductYield (%)dr (cis:trans)ee (%)
1PMPPh95>20:199
2PMP4-MeO-C₆H₄92>20:198
3PMP4-CF₃-C₆H₄90>20:199
4BocPh85>20:197
5CbzPh88>20:198

Data synthesized from representative examples in the literature.[1][2][3]

Protocol II: Diastereoselective Intramolecular Cyclization of cis-3,4-Epoxy Amines

This protocol describes a Lewis acid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to furnish trans-2,3-disubstituted azetidines. The stereochemistry of the starting epoxide directly translates to the product, making this a reliable method for diastereoselective synthesis.[2][4]

Causality of Experimental Choices

The choice of a suitable Lewis acid is critical for activating the epoxide towards nucleophilic attack by the tethered amine. Lanthanide triflates, such as La(OTf)₃, have been found to be particularly effective catalysts for this transformation.[2][4] The cis-configuration of the starting epoxy amine is essential to favor the 4-exo-tet cyclization pathway, leading to the formation of the azetidine ring. The reaction proceeds via an S(_N)2-type ring-opening of the activated epoxide, resulting in an inversion of configuration at the C4 position and affording the trans-disubstituted azetidine.

Reaction Mechanism Workflow

Epoxy_Amine_Cyclization cluster_reaction Reaction Pathway Epoxy_Amine cis-3,4-Epoxy Amine Activated_Epoxide Activated Epoxide (Lewis Acid Complex) Epoxy_Amine->Activated_Epoxide + La(OTf)3 Cyclization 4-exo-tet Cyclization (SN2) Activated_Epoxide->Cyclization Intramolecular Attack Product trans-2,3-Disubstituted Azetidine Cyclization->Product

Caption: Mechanism of La(OTf)₃-catalyzed intramolecular cyclization of a cis-3,4-epoxy amine.

Detailed Experimental Protocol

Materials:

  • cis-3,4-Epoxy amine

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the cis-3,4-epoxy amine (1.0 equiv.) in anhydrous DCE (0.1 M) under an argon atmosphere, add La(OTf)₃ (10 mol%).

  • Heat the reaction mixture to reflux (approximately 84 °C) and monitor the reaction progress by TLC.

  • After complete consumption of the starting material (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the trans-2,3-disubstituted azetidine.

Data Presentation: Substrate Scope and Diastereoselectivity
EntryYield (%)dr (trans:cis)
1EtBnH85>20:1
2PhBnH82>20:1
3i-PrPMBH88>20:1
4EtAllylH80>20:1
5EtBnMe75>20:1

Data synthesized from representative examples in the literature.[2][4]

Protocol III: Visible-Light-Mediated [2+2] Cycloaddition (Aza Paternò–Büchi Reaction)

This protocol outlines a modern and efficient method for the synthesis of functionalized azetidines via a visible-light-mediated [2+2] cycloaddition between an alkene and an imine precursor, known as the aza Paternò–Büchi reaction.[5][6] This approach offers mild reaction conditions and access to unique azetidine architectures.

Causality of Experimental Choices

The reaction is driven by the photochemical excitation of a photosensitizer, which then transfers its energy to one of the reactants (typically the imine or a precursor), promoting it to an excited state. This excited species then undergoes a [2+2] cycloaddition with the alkene partner. The choice of photosensitizer and light source (e.g., blue LEDs) is critical for efficient energy transfer and to avoid degradation of the starting materials and products. The stereochemical outcome of the reaction can be influenced by the nature of the substrates and the reaction conditions.

Reaction Mechanism Workflow

Aza_Paterno_Buchi cluster_photocycle Photocatalytic Cycle cluster_reactants Reactants cluster_products Product PC Photosensitizer (PC) PC_excited Excited PC* PC->PC_excited hν (Visible Light) Imine_excited Excited Imine* PC_excited->Imine_excited Energy Transfer Product_Formation [2+2] Cycloaddition Imine_excited->Product_Formation Product_Formation->PC Catalyst Regeneration Product 2,3-Disubstituted Azetidine Product_Formation->Product Imine Imine/ Precursor Imine->PC_excited Alkene Alkene Alkene->Imine_excited

Caption: General mechanism for the visible-light-mediated aza Paternò–Büchi reaction.

Detailed Experimental Protocol

Materials:

  • Iridium-based photosensitizer (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆)

  • Imine or imine precursor (e.g., oxime ester)

  • Alkene

  • Anhydrous and degassed solvent (e.g., acetonitrile or toluene)

  • Photoreactor equipped with blue LEDs

Procedure:

  • In a vial, dissolve the imine precursor (1.0 equiv.), the alkene (1.5-2.0 equiv.), and the photosensitizer (1-5 mol%) in the chosen solvent (0.1 M).

  • Degas the solution by sparging with argon for 15-20 minutes.

  • Seal the vial and place it in the photoreactor.

  • Irradiate the reaction mixture with blue LEDs at room temperature for 12-48 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 2,3-disubstituted azetidine.

Data Presentation: Substrate Scope and Stereoselectivity
EntryImine PrecursorAlkeneProductYield (%)dr
1N-SulfonylimineStyrene755:1
2Oxime Ester1-Hexene683:1
3N-Acyliminium IonCyclohexene82>10:1
4N-SulfonylimineIndene798:1

Data synthesized from representative examples in the literature.[5][6]

Conclusion and Future Outlook

The stereoselective synthesis of 2,3-disubstituted azetidines is a dynamic and rapidly evolving field. The protocols detailed in this guide represent some of the most powerful and versatile methods currently available to the synthetic chemist. The copper-catalyzed difunctionalization of azetines offers unparalleled efficiency in generating stereocomplexity, while the diastereoselective cyclization of epoxy amines provides a reliable substrate-controlled approach. The advent of visible-light photocatalysis has opened new avenues for [2+2] cycloadditions under exceptionally mild conditions. As the demand for novel, three-dimensionally complex small molecules continues to grow in drug discovery, the development of even more efficient, selective, and sustainable methods for the synthesis of substituted azetidines will undoubtedly remain a key area of research.

References

  • Zhu, M.; Sun, J. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. J. Am. Chem. Soc.2015 , 137 (48), 15148–15151. [Link]

  • Uesugi, S.-y.; et al. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Front. Chem.2023 , 11, 1267687. [Link]

  • Faigl, F.; et al. Novel stereoselective synthesis of 1,2,3-trisubstituted azetidines. Tetrahedron: Asymmetry2012 , 23 (1), 77-83. [Link]

  • Becker, M. R.; Wearing, E. R.; Schindler, C. S. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nat. Chem.2020 , 12, 898–905. [Link]

  • Richardson, A. D.; Becker, M. R.; Schindler, C. S. Synthesis of azetidines by aza Paternò–Büchi reactions. Chem. Sci., 2020 , 11, 7553-7561. [Link]

  • Blackmun, D. E.; Chamness, S. A.; Schindler, C. S. Intramolecular, Visible Light-Mediated Aza Paternò–Büchi Reactions of Unactivated Alkenes. J. Am. Chem. Soc.2022 , 144 (1), 299-305. [Link]

  • Brandi, A.; Cicchi, S.; Cordero, F. M. Novel Syntheses of Azetidines and Azetidin-2-ones. Chem. Rev.2008 , 108 (9), 3988–4035. [Link]

  • Singh, G. S.; D’hooghe, M.; De Kimpe, N. Synthesis and reactivity of azetidines. In Comprehensive Organic Synthesis II; Elsevier, 2014; Vol. 5, pp 1114–1169. [Link]

  • Parmar, A.; Kumar, H.; Kumar, V. Recent advances in the synthesis of azetidine derivatives. RSC Adv., 2021 , 11, 21882-21903. [Link]

  • Sun, J. et al. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. J. Am. Chem. Soc.2015 , 137, 15148-15151. [Link]

Sources

Method

Application Note: Chemoselective Functionalization of 2-(Pyridin-3-yl)azetidin-3-ol

This Application Note provides a comprehensive technical guide for the functionalization of 2-(Pyridin-3-yl)azetidin-3-ol , a high-value scaffold in medicinal chemistry often associated with nicotinic acetylcholine recep...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the functionalization of 2-(Pyridin-3-yl)azetidin-3-ol , a high-value scaffold in medicinal chemistry often associated with nicotinic acetylcholine receptor (nAChR) ligands (e.g., A-85380 analogs).[1]

Executive Summary & Strategic Analysis

The 2-(Pyridin-3-yl)azetidin-3-ol scaffold represents a "privileged structure" in drug discovery, offering a rigidified vector for displaying pharmacophores.[1] Its value lies in the cis/trans stereochemical relationship between the C2-pyridyl ring and the C3-hydroxyl group, which dictates binding affinity in neuroactive ligands.[1]

However, this scaffold presents a reactivity paradox :

  • High Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to ring-opening under harsh acidic or nucleophilic conditions.

  • Multiple Nucleophiles: It possesses three distinct nucleophilic sites: the azetidine amine (

    
    ), the secondary alcohol (
    
    
    
    ), and the pyridine nitrogen (
    
    
    ).

Operational Directive: Successful functionalization requires a "Protect-Activate-Modify" strategy. The


 must often be masked (protected) or derivatized first to prevent ring-opening or polymerization during 

modification.

Chemical Architecture & Reactivity Vectors

VectorFunctional GroupReactivity ProfileStrategic Utility
Vector A Azetidine Nitrogen (

)
Secondary Amine (

)
Primary handle for solubility/linker attachment. Most nucleophilic site.
Vector B C3-Hydroxyl (

)
Secondary AlcoholStereogenic center. Key for H-bond interactions or bioisosteric replacement (F, OMe).
Vector C Pyridine Ring (

)
Heteroaromatic NitrogenWeak base (

). Site for N-oxidation or coordination.

Functionalization Workflows (Graphviz Visualization)

The following diagram outlines the logical flow for orthogonal functionalization, prioritizing the preservation of the strained ring.

Azetidine_Functionalization Start 2-(Pyridin-3-yl) azetidin-3-ol N_Protect N-Protection (Boc/Cbz) Start->N_Protect Pathway 1: O-Focus N_Alkyl N-Alkylation (Reductive Amination) Start->N_Alkyl Pathway 2: N-Focus Mitsunobu Mitsunobu Reaction (Stereoinversion) N_Protect->Mitsunobu Invert Stereochem Alkylation O-Alkylation (NaH/R-X) N_Protect->Alkylation Retain Stereochem Fluorination Deoxyfluorination (DAST/Deoxo-Fluor) N_Protect->Fluorination Bioisostere Final Functionalized Ligand N_Alkyl->Final Direct Use Ether Cis/Trans Ethers Mitsunobu->Ether Alkylation->Ether Fluoro 3-Fluoro Analog Fluorination->Fluoro Ether->Final Deprotect Fluoro->Final Deprotect

Caption: Decision tree for orthogonal functionalization. Pathway 1 (Yellow) prioritizes O-modification via N-protection to prevent side reactions. Pathway 2 (Green) targets the N-terminus directly.

Detailed Protocols & Reagent Selection

Protocol A: N-Functionalization (The "Anchor")

Objective: Install a linker or lipophilic group on the azetidine nitrogen. Preferred Method: Reductive Amination. Why: Direct alkylation with halides can lead to over-alkylation (quaternary ammonium salts), which destabilizes the ring (Hofmann elimination risk). Reductive amination is self-limiting to the tertiary amine.

Reagents:

  • Carbonyl Source: Aryl/Alkyl aldehyde.

  • Reductant: Sodium Triacetoxyborohydride (STAB) - Mild, does not reduce pyridine.[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Additive: Acetic Acid (catalytic) to activate the imine.

Step-by-Step:

  • Dissolve 2-(pyridin-3-yl)azetidin-3-ol (1.0 equiv) in DCE (0.1 M).

  • Add the aldehyde (1.1 equiv) and stir for 30 min at room temperature to form the hemiaminal/imine.

  • Add STAB (1.5 equiv) in one portion.

  • Critical: Add Glacial Acetic Acid (1-2 drops). The slightly acidic pH promotes iminium ion formation without opening the azetidine ring.

  • Stir for 4-16 h. Quench with sat. NaHCO3.

  • Extract with DCM. The product is the N-alkylated-3-hydroxyazetidine.[1]

Protocol B: O-Functionalization via Mitsunobu (The "Stereo-Switch")

Objective: Invert the C3 stereocenter while installing an ether linkage (e.g., converting trans-alcohol to cis-ether). Mechanism: The reaction proceeds via an


 mechanism, resulting in Walden inversion .[1] This is essential for accessing specific diastereomers of nAChR ligands.

Reagents:

  • Phosphine: Triphenylphosphine (

    
    ) or Polymer-supported 
    
    
    
    (for easier cleanup).
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) - Preferred over DEAD for stability.

  • Nucleophile: Phenol or acidic alcohol (

    
    ).
    

Step-by-Step:

  • Pre-requisite: The azetidine nitrogen MUST be protected (e.g., N-Boc) to prevent N-alkylation or betaine formation with the Mitsunobu reagents.

  • Dissolve N-Boc-2-(pyridin-3-yl)azetidin-3-ol (1.0 equiv),

    
     (1.5 equiv), and the phenol nucleophile (1.2 equiv) in anhydrous THF or Toluene.[1]
    
  • Cool to 0°C.

  • Add DIAD (1.5 equiv) dropwise over 15 minutes. Exothermic.

  • Allow to warm to RT and stir for 12-24 h.

  • Workup: Concentrate and triturate with

    
    /Hexane to precipitate triphenylphosphine oxide (TPPO), or use column chromatography.[1]
    
Protocol C: Deoxyfluorination (The Bioisostere)

Objective: Replace -OH with -F to block metabolism or modulate


.
Reagent: Deoxo-Fluor  (Bis(2-methoxyethyl)aminosulfur trifluoride).
Why:  DAST is thermally unstable and can cause explosion hazards. Deoxo-Fluor is more stable.
Risk:  Carbocation formation at C3 can lead to ring contraction (to cyclopropyl) or expansion.

Step-by-Step:

  • Start with N-Cbz or N-Boc protected substrate (EWG on nitrogen reduces ring-opening tendency).

  • Dissolve in DCM in a plastic/Teflon vessel (glass reacts with HF byproducts).

  • Cool to -78°C.

  • Add Deoxo-Fluor (1.2 equiv) dropwise.

  • Warm slowly to 0°C (do not heat to reflux).

  • Quench carefully with sat. NaHCO3.

Reagent Compatibility Table

TransformationReagent ChoiceCompatibility NoteReference
N-Protection

/

Excellent. Essential before O-functionalization.[1]
N-Alkylation R-CHO / STAB / AcOHPreferred. Avoids quaternary salt formation.[2]
O-Inversion

/ DIAD / Ar-OH
Mitsunobu. Requires N-protection. Inverts C3.[3]
O-Retention NaH / R-XWilliamson Ether. High risk of racemization/elimination.[4]
Fluorination Deoxo-Fluorsafer than DAST. Requires N-EWG protection.[5]

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] Link

  • Abdel-Magid, A. F.; et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] J. Org.[2] Chem.1996 , 61, 3849-3862.[1] Link

  • Swamy, K. C. K.; et al. "The Mitsunobu and Related Reactions: Advances and Applications."[1] Chem. Rev.2009 , 109, 2551–2651.[1] Link

  • Holladay, M. W.; et al. "Structure-Activity Relationships of 3-Pyridyl Ether Derivatives as Cholinergic Channel Activators." J. Med. Chem.1998 , 41, 407-412.[1] Link

  • Singh, R. P.; Shreeve, J. M. "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST."[1] Synthesis2002 , 17, 2561-2578.[1] Link

Sources

Application

Application Notes and Protocols for the Utilization of 2-(Pyridin-3-yl)azetidin-3-ol as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Pyridinyl-Azetidinol Scaffold In the landscape of modern medicinal chemistry, the quest for novel molecular archite...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyridinyl-Azetidinol Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is perpetual. Saturated heterocyclic scaffolds have emerged as critical components in this endeavor, with the azetidine ring system gaining significant attention.[1] Its strained four-membered ring imparts a degree of conformational rigidity and a three-dimensional character that can enhance binding affinity and metabolic stability when incorporated into drug candidates.[2] When functionalized with a pyridinyl moiety, as in 2-(pyridin-3-yl)azetidin-3-ol, the resulting scaffold combines the beneficial attributes of both systems. The pyridine ring, a common motif in pharmaceuticals, can improve aqueous solubility and engage in crucial hydrogen bonding interactions with biological targets.[3]

This document serves as a comprehensive technical guide for the application of 2-(pyridin-3-yl)azetidin-3-ol as a chiral building block in drug discovery and development. It provides detailed, field-proven insights into its synthesis, functionalization, and strategic deployment in the creation of novel bioactive molecules, with a particular focus on its potential in developing modulators of nicotinic acetylcholine receptors (nAChRs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting its influence on the properties of the final drug molecule.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O[4]
Molecular Weight 150.18 g/mol [4]
CAS Number 1823946-64-0[4]
Appearance Off-white to yellow solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
LogP (calculated) -0.5[5]
Topological Polar Surface Area 49.6 Ų[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 3[5]

Stereoselective Synthesis of 2-(Pyridin-3-yl)azetidin-3-ol

The stereochemical configuration of a chiral building block is critical for its interaction with biological targets. The following proposed multi-step synthesis is designed to yield the desired diastereomer of 2-(pyridin-3-yl)azetidin-3-ol with high stereocontrol. This pathway employs an N-Boc protecting group strategy to facilitate purification and selective functionalization.

Synthetic_Pathway start 3-Pyridine- carboxaldehyde step1 Step 1: Wittig Reaction start->step1 (EtO)₂P(O)CH₂CO₂Et, NaH, THF intermediate1 Ethyl 3-(pyridin-3-yl)acrylate step1->intermediate1 step2 Step 2: Sharpless Asymmetric Aminohydroxylation intermediate1->step2 (DHQ)₂PHAL, K₂OsO₂(OH)₄, K₃Fe(CN)₆, t-BuOH/H₂O intermediate2 Ethyl (2R,3S)-2-amino-3- hydroxy-3-(pyridin-3-yl)propanoate step2->intermediate2 step3 Step 3: N-Boc Protection intermediate2->step3 Boc₂O, Et₃N, DCM intermediate3 N-Boc Amino Ester step3->intermediate3 step4 Step 4: Reduction & Cyclization intermediate3->step4 1. LiAlH₄, THF 2. MsCl, Et₃N 3. NaH, THF intermediate4 N-Boc-2-(pyridin-3-yl) azetidin-3-ol step4->intermediate4 step5 Step 5: Deprotection intermediate4->step5 TFA or HCl in Dioxane final_product 2-(Pyridin-3-yl) azetidin-3-ol step5->final_product

Proposed stereoselective synthesis of 2-(pyridin-3-yl)azetidin-3-ol.
Protocol 1: Stereoselective Synthesis

Step 1: Synthesis of Ethyl 3-(pyridin-3-yl)acrylate

  • To a suspension of sodium hydride (60% in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of 3-pyridinecarboxaldehyde (1.0 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 3-(pyridin-3-yl)acrylate.

Step 2: Sharpless Asymmetric Aminohydroxylation

  • To a solution of ethyl 3-(pyridin-3-yl)acrylate (1.0 eq) in a 1:1 mixture of t-butanol and water, add (DHQ)₂PHAL (0.01 eq), potassium osmate(VI) dihydrate (0.002 eq), and potassium ferricyanide(III) (3.0 eq).

  • Cool the mixture to 0 °C and add potassium carbonate (3.0 eq) followed by methanesulfonamide (1.1 eq).

  • Stir the reaction at 0 °C for 24-48 hours, monitoring by TLC.

  • Upon completion, add sodium sulfite and stir for 1 hour.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield ethyl (2R,3S)-2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate.

Step 3: N-Boc Protection

  • Dissolve the amino alcohol (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Stir at room temperature for 4-6 hours until the starting material is consumed (TLC monitoring).

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the N-Boc protected amino ester, which can often be used in the next step without further purification.

Step 4: Reduction and Cyclization

  • To a solution of the N-Boc amino ester (1.0 eq) in anhydrous THF at 0 °C, add lithium aluminum hydride (2.0 eq) portion-wise.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

  • Cool to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through Celite and concentrate the filtrate.

  • Dissolve the crude diol in DCM, cool to 0 °C, and add triethylamine (2.5 eq) followed by methanesulfonyl chloride (1.1 eq).

  • Stir for 1 hour at 0 °C, then wash with water and brine, dry, and concentrate.

  • Dissolve the crude mesylate in anhydrous THF and add sodium hydride (1.5 eq) at 0 °C.

  • Stir at room temperature for 12 hours.

  • Carefully quench with water, extract with ethyl acetate, dry, and concentrate.

  • Purify by column chromatography to obtain N-Boc-2-(pyridin-3-yl)azetidin-3-ol.

Step 5: N-Boc Deprotection

  • Dissolve the N-Boc protected azetidinol (1.0 eq) in a solution of 4M HCl in 1,4-dioxane or with trifluoroacetic acid (TFA) in DCM.

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to afford the hydrochloride or trifluoroacetate salt of 2-(pyridin-3-yl)azetidin-3-ol.

Functionalization of the 2-(Pyridin-3-yl)azetidin-3-ol Scaffold

The presence of both a secondary amine and a secondary alcohol provides two orthogonal handles for further synthetic elaboration, allowing for the creation of diverse chemical libraries.

Functionalization cluster_N N-Functionalization cluster_O O-Functionalization start 2-(Pyridin-3-yl)azetidin-3-ol n_alkylation N-Alkylation start->n_alkylation R-X, Base n_arylation N-Arylation start->n_arylation Ar-X, Pd catalyst n_acylation N-Acylation start->n_acylation RCOCl or (RCO)₂O o_acylation O-Acylation start->o_acylation RCOCl, Pyridine o_etherification O-Etherification start->o_etherification R-X, NaH

Key functionalization pathways for 2-(pyridin-3-yl)azetidin-3-ol.
Protocol 2: N-Alkylation (Reductive Amination)

This method is generally preferred over direct alkylation with alkyl halides to avoid over-alkylation.

  • To a solution of 2-(pyridin-3-yl)azetidin-3-ol (1.0 eq) and an aldehyde or ketone (1.1 eq) in methanol, add acetic acid to adjust the pH to ~5.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Stir at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the N-alkylated product.

Protocol 3: N-Arylation (Buchwald-Hartwig Amination)
  • Combine 2-(pyridin-3-yl)azetidin-3-ol (1.2 eq), an aryl halide (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like Xantphos (0.04 eq), and a base such as cesium carbonate (2.0 eq) in a dry flask under an argon atmosphere.

  • Add anhydrous toluene or dioxane as the solvent.

  • Heat the mixture to 80-110 °C and stir for 12-24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 4: O-Acylation
  • Dissolve 2-(pyridin-3-yl)azetidin-3-ol (1.0 eq) in anhydrous pyridine at 0 °C.

  • Add an acyl chloride or anhydride (1.2 eq) dropwise.

  • Stir at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Protocol 5: O-Etherification (Williamson Ether Synthesis)
  • To a solution of 2-(pyridin-3-yl)azetidin-3-ol (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

  • Stir for 30 minutes at 0 °C, then add an alkyl halide (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Application in Drug Discovery: A Gateway to Novel nAChR Modulators

The 2-(pyridin-3-yl)azetidin-3-ol scaffold is a key pharmacophore for interacting with nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological and psychiatric disorders.[6] Its structural resemblance to potent nAChR ligands like epibatidine and the core of varenicline highlights its potential as a building block for novel therapeutics in this area.[7]

Drug_Analogs cluster_targets Structural Analogs & Therapeutic Targets building_block 2-(Pyridin-3-yl)azetidin-3-ol epibatidine Epibatidine Analogs (Analgesics) building_block->epibatidine N-Functionalization & Ring Formation varenicline Varenicline Analogs (Smoking Cessation) building_block->varenicline N-Functionalization & Bridging

Strategic application in the synthesis of nAChR modulator analogs.
Case Study: Design of Novel Varenicline Analogs

Varenicline, a partial agonist of the α4β2 nAChR, is a first-line treatment for smoking cessation.[7] Its rigid, bridged structure is crucial for its activity. 2-(Pyridin-3-yl)azetidin-3-ol can serve as a versatile starting material for the synthesis of novel varenicline analogs with potentially improved properties.

Synthetic Rationale:

  • N-Arylation: The azetidine nitrogen can be arylated with a suitably substituted aromatic ring, for example, a protected diaminobenzene derivative, via a Buchwald-Hartwig coupling.

  • Intramolecular Cyclization: Subsequent functionalization of the azetidinol hydroxyl group to a leaving group, followed by an intramolecular cyclization, could form the characteristic bridged system of varenicline.

This approach allows for the introduction of diversity at various positions of the varenicline scaffold, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic profiles.

Conclusion

2-(Pyridin-3-yl)azetidin-3-ol is a valuable and versatile chiral building block with significant potential in medicinal chemistry. Its unique combination of a strained azetidine ring and a pharmacophoric pyridine moiety makes it an attractive starting point for the synthesis of novel drug candidates, particularly in the area of neuroscience. The protocols and strategies outlined in this document provide a solid foundation for researchers to harness the potential of this promising scaffold in their drug discovery programs.

References

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (URL: [Link])

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (URL: [Link])

  • Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. (URL: [Link])

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (URL: [Link])

  • Synthesis method for N-Boc-3-piperidone. (URL: )
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (URL: [Link])

  • Diastereoselective Preparation of Azetidines and Pyrrolidines. (URL: [Link])

  • Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (URL: Not available)
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (URL: [Link])

  • Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. (URL: [Link])

  • Oxidative allene amination for the synthesis of azetidin-3-ones. (URL: [Link])

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines. (URL: [Link])

  • 3-[Amino(pyridin-3-yl)methyl]azetidin-3-ol PubChem entry. (URL: [Link])

  • Regioselective functionalization of 2-arylazetidines: evaluating the ortho-directing ability of the azetidinyl ring and the α-directing ability of the N-substituent. (URL: [Link])

  • Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. (URL: [Link])

  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. (URL: [Link])

  • Recent progress in synthesis of 3-functionalized azetidines. (URL: [Link])

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (URL: [Link])

  • O-Alkyl S-(Pyridin-2-yl)carbonothiolates: Operationally Simple and Highly Nitrogen-Selective Reagents for Alkoxy Carbonylation of Amino Groups. (URL: [Link])

  • 3-azetidinols patent inform
  • Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. (URL: [Link])

  • Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. (URL: [Link])

  • Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation. (URL: [Link])

Sources

Method

Application Note: Reductive Cyclization Strategies for Pyridine-Azetidine Architectures

Executive Summary: The Azetidine Renaissance In modern drug discovery, the pyridine-azetidine motif has emerged as a critical bioisostere for saturated heterocycles like piperidine, morpholine, and piperazine. This struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine Renaissance

In modern drug discovery, the pyridine-azetidine motif has emerged as a critical bioisostere for saturated heterocycles like piperidine, morpholine, and piperazine. This structural shift—often termed "escaping flatland"—improves metabolic stability (lowering lipophilicity/LogD) while maintaining precise vector orientation of substituents.

However, the high ring strain of azetidine (~26 kcal/mol) makes its construction challenging compared to 5- or 6-membered rings. "Reductive Cyclization" in this context refers to two distinct but complementary high-value strategies:

  • Direct Reductive Coupling (Kulinkovich-Type): Titanium-mediated fusion of oxime ethers and Grignard reagents.[1]

  • Stepwise Reductive Cyclization (The

    
    -Lactam Route):  [2+2] Cycloaddition followed by exhaustive reduction.
    

This guide details the protocols, mechanistic underpinnings, and safety considerations for these transformations.

Mechanistic Insight & Method Selection

Method A: Ti(IV)-Mediated Reductive Cyclization (Kulinkovich-Type)

Best for: Rapid assembly of densely substituted, spirocyclic azetidines directly from acyclic precursors. Mechanism: This reaction proceeds via a titanacyclopropane intermediate (formed from a Grignard reagent and Ti(OiPr)₄). This "1,2-dicarbanion equivalent" engages a pyridine-substituted oxime ether in a reductive coupling, followed by ring closure.

Method B: The -Lactam Reduction (Indirect Reductive Cyclization)

Best for: Large-scale preparation of spiro[azetidine-3,x'-pyridine] systems and "angular" spirocycles. Mechanism: A stepwise approach where a pyridine-alkene undergoes [2+2] cycloaddition (often with chlorosulfonyl isocyanate, CSI) to form a


-lactam. The carbonyl is then removed via reductive ablation using AlH₃ or LiAlH₄.

Visualization: Reaction Pathways

Figure 1: Mechanistic Logic of Azetidine Formation

The following diagram contrasts the direct Ti-mediated pathway with the stepwise Lactam reduction route.

AzetidinePathways Precursors Precursors Ti_Complex Titanacyclopropane (Ti-Intermediate) Precursors->Ti_Complex RMgBr + Ti(OiPr)4 Lactam β-Lactam (Azetidin-2-one) Precursors->Lactam [2+2] Cycloaddition (CSI) Oxime Pyridine-Oxime Ether Ti_Complex->Oxime Ligand Exchange Azetidine Target Pyridine-Azetidine Oxime->Azetidine Reductive Cyclization (Kulinkovich) Lactam->Azetidine Exhaustive Reduction (AlH3/LiAlH4)

Caption: Comparison of Ti-mediated direct reductive cyclization (Blue path) vs. Stepwise


-lactam reduction (Red path).

Experimental Protocols

Protocol A: Ti-Mediated Synthesis of 2-Pyridyl-Azetidines

Adapted from methodologies developed by Kürti et al. (2019).

Reagents:

  • Substrate: Pyridine-2-carboxaldehyde

    
    -methyl oxime (1.0 equiv).
    
  • Reagent: Ethylmagnesium bromide (3.0 equiv, 3.0 M in Et₂O).

  • Catalyst/Mediator: Ti(O

    
    Pr)₄ (1.1 equiv).
    
  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser under Argon atmosphere.

  • Titanium Complexation: Charge the flask with the Pyridine-oxime (1.0 equiv) and Ti(O

    
    Pr)₄ (1.1 equiv) in THF (0.1 M). Cool to 0 °C.
    
  • Grignard Addition (Critical Rate): Add EtMgBr (3.0 equiv) dropwise via syringe pump over 1 hour. Note: Rapid addition causes exotherms that decompose the titanacycle intermediate.

  • Cyclization: Allow the solution to warm to room temperature and stir for 2 hours. The color typically shifts from yellow to dark brown/black.

  • Quench: Dilute with Et₂O and carefully quench with saturated aqueous NH₄Cl. Caution: Vigorous gas evolution.

  • Workup: Filter the biphasic mixture through a Celite pad to remove Titanium salts. Extract the aqueous layer with EtOAc (3x).

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH/NH₃ gradient).

Validation Point: Successful cyclization is confirmed by the disappearance of the oxime signal in ¹H NMR and the appearance of the characteristic azetidine ring protons (multiplets at


 2.0–4.0 ppm).
Protocol B: Reduction of -Lactams to Spiro-Azetidines

Standard industrial protocol for spiro[azetidine-3,4'-pyridine] analogs.

Reagents:

  • Substrate: 3-(Pyridin-4-yl)azetidin-2-one (or spiro-lactam precursor).

  • Reducing Agent: Alane (

    
    ), generated in situ from 
    
    
    
    and
    
    
    (or
    
    
    ).
  • Solvent: Anhydrous THF.

Why Alane (


)? 
While 

is common,

is electrophilic and often superior for reducing lactams to amines without ring opening, which is a common side reaction with nucleophilic hydrides in strained rings.

Step-by-Step Workflow:

  • Alane Generation: In a dry 3-neck flask under

    
    , suspend 
    
    
    
    (2.0 equiv) in THF at 0 °C. Carefully add concentrated
    
    
    (1.0 equiv) dropwise. Stir for 1 hour to form the
    
    
    species (cloudy white suspension).
  • Substrate Addition: Dissolve the pyridine-lactam (1.0 equiv) in minimal THF and add it dropwise to the cold Alane slurry.

  • Reflux: Warm to ambient temperature, then heat to reflux (65 °C) for 4–6 hours. Monitor by LCMS for disappearance of the [M+H] lactam peak.

  • Fieser Quench (Strict Adherence): Cool to 0 °C. Quench carefully in sequence:

    • 
       mL Water (per 
      
      
      
      g of
      
      
      ).
    • 
       mL 15% aqueous NaOH.
      
    • 
       mL Water.
      
  • Isolation: A granular white precipitate forms. Filter off the aluminum salts. The filtrate contains the clean azetidine.

Comparative Analysis of Reducing Agents

Reducing SystemReactivity ProfileRisk of Ring OpeningScope
LiAlH₄ (THF, Reflux) High NucleophilicityModerateStandard for simple lactams.
AlH₃ (in situ) High ElectrophilicityLow Preferred for strained spiro-lactams.
Red-Al (Toluene) High Thermal StabilityModerateGood for process scale (high solubility).
BH₃·THF ChemoselectiveLowBest if pyridine ring is sensitive to reduction.

Troubleshooting & Optimization

Operational Logic Diagram

Use this flow to troubleshoot low yields in Protocol B.

Troubleshooting Start Low Yield in Lactam Reduction? Check1 Did the Ring Open? Start->Check1 RingOpen Yes: Linear Amine Observed Check1->RingOpen RingIntact No: Starting Material Remains Check1->RingIntact Action1 Switch to AlH3 (Electrophilic) Lower Temperature RingOpen->Action1 Action2 Increase Reflux Time Check Reagent Quality RingIntact->Action2

Caption: Decision tree for troubleshooting lactam reduction failures.

Key Optimization Tips:
  • Pyridine Interference: The basic nitrogen of the pyridine can coordinate to Aluminum or Titanium, poisoning the catalyst/reagent. Solution: Use a slight excess of reagent (compensate for coordination) or pre-complex the pyridine with a Lewis acid (e.g.,

    
    ) if using nucleophilic reduction.
    
  • Water Content: The Ti-mediated reaction is strictly anhydrous. Even trace moisture hydrolyzes the Ti-intermediate, halting cyclization.

References

  • Kulinkovich-Type Synthesis of Azetidines

    • Nagaraju, S., et al. (2019). "Titanium-Mediated Synthesis of Spirocyclic NH-Azetidines from Oxime Ethers and Grignard Reagents." Journal of the American Chemical Society.[2]

  • Review of Azetidine Synthesis

    • Doda, L., et al. (2021).[1] "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Chemical Society Reviews.

  • Angular Spirocyclic Azetidines

    • Kirichok, A. A., et al. (2024).[1][3][4][5] "Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery." Angewandte Chemie International Edition.

  • Industrial Building Blocks

    • Enamine Ltd.[5] "Azetidine-containing building blocks for drug design."[3][5][6]

Sources

Application

Incorporation of 2-(Pyridin-3-yl)azetidin-3-ol in fragment-based drug design

Application Note: Strategic Deployment of 2-(Pyridin-3-yl)azetidin-3-ol in Fragment-Based Drug Design (FBDD) Abstract This application note details the utility, synthesis, and elaboration of 2-(Pyridin-3-yl)azetidin-3-ol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of 2-(Pyridin-3-yl)azetidin-3-ol in Fragment-Based Drug Design (FBDD)

Abstract

This application note details the utility, synthesis, and elaboration of 2-(Pyridin-3-yl)azetidin-3-ol as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike traditional planar aromatic fragments, this scaffold offers significant


 character, defined stereochemistry, and distinct vectors for orthogonal growth. This guide provides a validated protocol for its incorporation into screening libraries, specific synthetic routes for its generation, and strategies for "growing" the fragment into lead-like chemical space.

Introduction: Escaping "Flatland"

The pharmaceutical industry has historically relied on flat, aromatic-heavy compounds, leading to poor physicochemical properties and high attrition rates in late-stage development. The concept of "Escape from Flatland" , introduced by Lovering et al., posits that increasing the fraction of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 hybridized carbons (

) and introducing chirality correlates with improved clinical success and solubility [1].

2-(Pyridin-3-yl)azetidin-3-ol represents an ideal "3D fragment" because:

  • High

    
    :  The azetidine ring introduces non-planar dimensionality.
    
  • Vector Orthogonality: The vectors at

    
     (azetidine), 
    
    
    
    , and the pyridine ring point in distinct directions, allowing the molecule to probe binding pockets with high geometric resolution.
  • Polarity Balance: The pyridine serves as a weak base/H-bond acceptor, while the azetidine amine (if unsubstituted) provides a strong basic center (

    
    ), mimicking interactions found in successful CNS drugs (e.g., nicotine/epibatidine analogs).
    

Chemical Profile & Properties[2][3][4][5][6]

Before incorporation into a library, the fragment's physicochemical profile must be understood to predict its behavior in biochemical assays (SPR, NMR) and crystallization.

PropertyValue (Approx.)Significance in FBDD
MW 150.18 DaIdeal for "Rule of 3" (Ro3); allows significant mass addition.
cLogP -0.5 to 0.2High water solubility; low risk of non-specific hydrophobic binding.
TPSA ~53

Good membrane permeability predictor; <60

is ideal for CNS.
H-Bond Donors 2 (NH, OH)Key anchors for residue recognition (e.g., Asp/Glu in kinases).
H-Bond Acceptors 3 (Py-N, Az-N, OH)Versatile interaction profile.
Stereochemistry cis or trans (2,3)Trans is thermodynamically preferred; cis offers a "clamp-like" shape.

Protocol A: Synthesis of the Scaffold

Note: Commercial availability of specific stereoisomers is limited. The following protocol describes a robust Staudinger [2+2] Cycloaddition route, preferred for its ability to control stereochemistry and scalability.

Reagents Required:
  • 3-Pyridinecarboxaldehyde[1]

  • 4-Methoxyaniline (PMP-NH2) [Protecting Group]

  • Benzyloxyacetyl chloride[2]

  • Triethylamine (

    
    )
    
  • Lithium Aluminum Hydride (

    
    )
    
  • Ceric Ammonium Nitrate (CAN)

Step-by-Step Methodology:

Step 1: Imine Formation

  • Dissolve 3-pyridinecarboxaldehyde (1.0 eq) and 4-methoxyaniline (1.0 eq) in anhydrous DCM.

  • Add

    
     (anhydrous) and stir at RT for 4-6 hours.
    
  • Filter and concentrate to yield the imine (Schiff base). Do not purify on silica (hydrolysis risk).

Step 2: Staudinger [2+2] Cycloaddition (The Key Step)

  • Dissolve the imine in dry DCM at

    
     under 
    
    
    
    .
  • Add

    
     (3.0 eq).
    
  • Dropwise add benzyloxyacetyl chloride (1.2 eq). The solution will turn dark.

  • Allow to warm to RT and stir overnight.

  • Workup: Wash with

    
    , brine, dry over 
    
    
    
    .
  • Purification: Flash chromatography. This step typically yields the cis- and trans-

    
    -lactams. Separate diastereomers here.
    

Step 3: Reduction to Azetidine

  • Suspend

    
     (4.0 eq) in dry THF at 
    
    
    
    .
  • Add the purified

    
    -lactam (dissolved in THF) dropwise.
    
  • Reflux for 4 hours. (This reduces the lactam carbonyl to methylene and potentially cleaves the benzyl ether if conditions are vigorous, though usually, a separate debenzylation is needed).

  • Quench: Fieser workup (

    
    , 15% 
    
    
    
    ,
    
    
    ). Filter precipitate.

Step 4: Global Deprotection

  • Remove PMP (N-protection): Dissolve intermediate in MeCN/H2O. Add CAN (3.0 eq) at

    
    . Stir 30 min. Workup with 
    
    
    
    and extract.
  • Remove Benzyl (O-protection): Hydrogenation (

    
    , Pd/C, MeOH).
    
  • Result: 2-(Pyridin-3-yl)azetidin-3-ol.

Protocol B: FBDD Screening & Elaboration Workflow

Once synthesized, the fragment is entered into the screening cascade.

Phase 1: Hit Identification (STD-NMR)

Due to the low molecular weight, standard biochemical assays (IC50) may miss weak binders (


). Saturation Transfer Difference (STD) NMR is the gold standard here.
  • Sample Prep: 500

    
     fragment + 5-10 
    
    
    
    Target Protein in
    
    
    buffer.
  • Experiment: Irradiate protein resonances (on-resonance) and far-field (off-resonance).

  • Readout: Difference spectrum shows signals only from the binding fragment.

  • Validation: Competition experiment with a known weak binder to confirm specific site binding.

Phase 2: Vector Analysis & Elaboration

Upon hit validation, use the "Grow" strategy. The azetidine scaffold offers three distinct vectors (See Diagram 1).

  • Vector A (Azetidine Nitrogen): Ideal for reaching solvent-exposed regions or adjacent hydrophobic pockets.

    • Chemistry: Amide coupling, Sulfonylation, Reductive Amination.

  • Vector B (Pyridine Ring): Ideal for

    
     stacking or metal coordination (e.g., Heme iron, Zinc fingers).
    
    • Chemistry: Suzuki-Miyaura coupling (requires brominating the pyridine prior to library synthesis or using a bromo-pyridine precursor).

  • Vector C (Hydroxyl Group): often engaged in H-bonding with the protein backbone.

    • Strategy: Usually kept conserved. If solvent exposed, can be etherified.

Visualizing the Workflow & Chemical Space

The following diagrams illustrate the operational workflow and the chemical growth potential of the scaffold.

Diagram 1: FBDD Operational Workflow

FBDD_Workflow Library Fragment Library (High Fsp3) Screen Screening (STD-NMR / SPR) Library->Screen 500uM Hit Hit Validation (X-ray / LE Metrics) Screen->Hit KD < 5mM Vector Vector Analysis (Growth Directions) Hit->Vector Structural Biology Synth Parallel Synthesis (Elaboration) Vector->Synth SAR Design Synth->Hit Iterative Cycle Lead Lead Compound (nM Potency) Synth->Lead Optimization

Caption: The iterative cycle of Fragment-Based Drug Design, moving from high-Fsp3 library screening to structural validation and vector-based elaboration.

Diagram 2: Chemical Growth Vectors

Growth_Vectors Core 2-(Pyridin-3-yl) azetidin-3-ol N_Term Azetidine Nitrogen (N1) (Amide/Alkyl Growth) Core->N_Term Vector A (Solvent) Py_Ring Pyridine Ring (C5/C6) (Suzuki/Buchwald) Core->Py_Ring Vector B (Hydrophobic) OH_Grp Hydroxyl (C3) (H-Bond Anchor) Core->OH_Grp Vector C (Polar)

Caption: Orthogonal growth vectors available on the scaffold. N1 is the primary vector for rapid library generation; Pyridine C-H activation offers secondary growth.

Troubleshooting & Causality

  • Issue: Fragment insolubility in DMSO stock.

    • Cause: The free base azetidine can aggregate.

    • Solution: Formulate as the Hydrochloride (HCl) or Tartrate salt to improve stability and solubility.

  • Issue: Ring opening during synthesis.

    • Cause: Azetidines are strained. Strong nucleophiles in acidic media can open the ring to linear amines.

    • Solution: Maintain basic or neutral conditions during workups. Store at -20°C.

  • Issue: Low Ligand Efficiency (LE) after growth.

    • Cause: Adding "fat" (molecular weight) without adding specific binding energy.

    • Solution: Monitor Ligand Lipophilicity Efficiency (LLE). Ensure every added atom contributes to binding (e.g., displacement of a water molecule).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Erlanson, D. A., & Jahnke, W. (2016). Fragment-based drug discovery: lessons and outlook. Nature Reviews Drug Discovery, 15, 605–619. Link

  • Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Astex Pharmaceuticals. (2023).[4][5][6][7] Fragment Library Design and 3D Scaffolds. Astex Technology Publications. Link

Sources

Method

Application Note: Protecting Group Strategies for Azetidin-3-ol Nitrogen

Abstract & Strategic Overview Azetidin-3-ol represents a unique challenge in protecting group (PG) chemistry due to the convergence of three distinct physical properties: high ring strain (~26 kcal/mol), high polarity (w...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Azetidin-3-ol represents a unique challenge in protecting group (PG) chemistry due to the convergence of three distinct physical properties: high ring strain (~26 kcal/mol), high polarity (water solubility), and the presence of competing nucleophiles (secondary amine vs. secondary alcohol).

While the secondary amine is significantly more nucleophilic than the alcohol, "over-reaction" leading to N,O-bis-protection is a common failure mode when using highly reactive reagents (e.g., acid chlorides) or excessive base. Furthermore, the azetidine ring is susceptible to acid-catalyzed ring-opening polymerization (CROP) and nucleophilic ring opening, necessitating careful selection of deprotection conditions.

This guide details three validated protocols for N-protection, selected based on downstream application compatibility:

  • Boc (tert-butoxycarbonyl): The standard for solution-phase synthesis; acid-labile.

  • Cbz (benzyloxycarbonyl): Orthogonal to Boc; hydrogenolysis-labile.

  • Fmoc (fluorenylmethyloxycarbonyl): Essential for Solid-Phase Peptide Synthesis (SPPS); base-labile.

  • Benzhydryl (Diphenylmethyl, DPM): The industrial "trans-protection" route.

Decision Matrix & Workflow

The following decision tree assists in selecting the optimal strategy based on your starting material and intended downstream chemistry.

PG_Strategy Start Starting Material Source HCl_Salt Azetidin-3-ol HCl (Highly Polar/Hygroscopic) Start->HCl_Salt Benzhydryl 1-Benzhydrylazetidin-3-ol (Lipophilic/Cheap) Start->Benzhydryl Decision Downstream Requirement HCl_Salt->Decision Boc_Route Acid Labile Required (Standard MedChem) Benzhydryl->Boc_Route 1. H2/Pd 2. Boc2O Cbz_Route H2/Pd Labile Required (Orthogonal to tBu) Benzhydryl->Cbz_Route 1. H2/Pd, Cbz-Cl (One Pot) Decision->Boc_Route General Use Decision->Cbz_Route Acid Sensitive Targets Fmoc_Route Base Labile Required (Peptide/SPPS) Decision->Fmoc_Route Solid Phase

Figure 1: Strategic decision tree for azetidin-3-ol protection based on starting material availability and downstream orthogonality.

Detailed Protocols

Protocol A: Chemoselective N-Boc Protection

Application: General organic synthesis; lowering logP. Challenge: The starting material (Azetidin-3-ol HCl) is extremely water-soluble. Standard anhydrous DCM protocols often fail due to poor solubility. Solution: A biphasic Schotten-Baumann-type condition ensures the amine is deprotonated and reactive while the product extracts into the organic phase.

Materials
  • Azetidin-3-ol Hydrochloride [CAS: 18621-18-6]

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Sodium Bicarbonate (

    
    )[1]
    
  • Solvents: THF, Water, Ethyl Acetate

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve Azetidin-3-ol HCl (1.0 eq) in water (5 mL/mmol).

  • Basification: Add solid

    
     (2.5 eq) slowly.
    
    • Causality: 1.0 eq neutralizes the HCl salt; the excess acts as a proton scavenger for the released carbonic acid. We use a weak base to prevent deprotonation of the hydroxyl group (

      
      ), thereby avoiding O-Boc formation.
      
  • Addition: Add a solution of

    
     (1.1 eq) in THF (2 mL/mmol) dropwise over 15 minutes at 
    
    
    
    .
  • Reaction: Warm to room temperature and stir for 4–6 hours.

    • Self-Validation (TLC): Stain with Ninhydrin. The starting material (free amine) spot at baseline should disappear. The product (

      
       in 50% EtOAc/Hex) will not stain with Ninhydrin but can be visualized with 
      
      
      
      .
  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Extract the aqueous residue with Ethyl Acetate (

      
      ).
      
    • Note: Unlike the starting material, N-Boc-azetidin-3-ol is lipophilic. If yield is low, saturate the aqueous layer with NaCl (salting out) before extraction.

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Usually yields a white solid/crystalline material sufficiently pure for use (>95%).
    
Protocol B: The "Trans-Protection" Strategy (Benzhydryl to Cbz/Boc)

Application: Industrial scale-up. 1-Benzhydrylazetidin-3-ol is often 10x cheaper than the HCl salt and non-hygroscopic. Mechanism: Hydrogenolysis cleaves the benzhydryl C-N bond. If an acylating agent is present in situ, the free amine is trapped immediately.

Materials
  • 1-Benzhydrylazetidin-3-ol [CAS: 300683-73-2][2][3]

  • Palladium on Carbon (10 wt% loading)

  • Ammonium Formate (Hydrogen source) or

    
     balloon
    
  • 
     or Cbz-Cl
    
Step-by-Step Procedure
  • Preparation: Suspend 1-Benzhydrylazetidin-3-ol (1.0 eq) in Methanol (10 mL/mmol).

  • Catalyst Addition: Add 10% Pd/C (10-20 wt% of substrate mass).

    • Safety: Add catalyst under inert atmosphere (

      
      ) to prevent ignition of methanol vapors.
      
  • Reagent Addition: Add

    
     (1.2 eq).
    
  • Hydrogenolysis: Stir under

    
     atmosphere (balloon pressure is sufficient) at room temperature for 12–18 hours.
    
    • Logic: The Pd/C cleaves the bulky benzhydryl group. The generated secondary amine is more nucleophilic than the solvent (MeOH) and reacts instantly with

      
      .
      
  • Filtration: Filter through a pad of Celite to remove Pd/C. Rinse with MeOH.

  • Purification: Concentrate filtrate. The residue contains the product and diphenylmethane (byproduct). Triturate with hexanes to remove diphenylmethane (the Boc-azetidinol is less soluble in hexanes) or purify via column chromatography.

Protocol C: Fmoc Protection for Solid Phase

Application: Peptide synthesis.[4] Challenge: Fmoc-Cl is highly reactive and can cause O-acylation or oligomerization if local concentration is high.

Step-by-Step Procedure
  • Buffer: Dissolve Azetidin-3-ol HCl in 10%

    
     (aq) / Dioxane (1:1).
    
    • Why Dioxane? It solubilizes the Fmoc-OSu/Fmoc-Cl while being miscible with the aqueous buffer.

  • Reagent: Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq) instead of Fmoc-Cl.

    • Causality: Fmoc-OSu is less aggressive than the acid chloride, significantly reducing the risk of reacting with the hydroxyl group.

  • Workup: Acidify carefully to pH 3-4 with 1N HCl (precipitates the product) or extract with EtOAc.

Troubleshooting & Critical Parameters

Ring Stability & Polymerization

Azetidines possess significant ring strain.[5]

  • Acid Sensitivity: While stable to TFA (used for Boc removal), prolonged exposure to strong Lewis acids or heating in acidic media can trigger ring opening.

  • Polymerization: Concentrated solutions of free azetidine base can undergo polymerization.[5] Always keep the free base in solution or protect immediately.

O-Acylation (Bis-protection)

If NMR shows a downfield shift of the C3-methine proton (>4.8 ppm), O-acylation has occurred.

  • Correction: Treat the crude mixture with

    
     in THF/Water (1:1) for 30 minutes. The ester (O-Boc/O-Fmoc) hydrolyzes much faster than the carbamate (N-PG), restoring the desired product.
    
Data Comparison Table
ParameterBoc-Azetidin-3-olCbz-Azetidin-3-olFmoc-Azetidin-3-ol
Stability (Acid) Labile (TFA/HCl)StableStable
Stability (Base) StableStableLabile (Piperidine)
Stability (H2/Pd) StableLabileStable* (Check solvent)
LogP (approx) 0.5 (Lipophilic)1.2 (Lipophilic)2.5 (Very Lipophilic)
Typical Yield 85-95%80-90%75-85%

*Fmoc is generally stable to hydrogenation, but prolonged reaction times can cause cleavage.

Visualizing the "Trans-Protection" Workflow

This diagram illustrates the industrial route converting the benzhydryl precursor to the Boc-protected building block.

TransProtection Start 1-Benzhydryl- azetidin-3-ol Step1 Pd/C + H2 (Cleavage) Start->Step1 Intermediate [Azetidin-3-ol] (Transient Free Amine) Step1->Intermediate - Diphenylmethane Step2 Trapping with Boc2O (in situ) Intermediate->Step2 Product 1-Boc-azetidin-3-ol + Diphenylmethane Step2->Product

Figure 2: One-pot hydrogenation and protection sequence (Trans-protection).

References

  • Benzhydryl Deprotection & Synthesis: Reddy, V. V. R. M. K., et al. "Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities."[6] Organic Process Research & Development, vol. 14, no. 4, 2010, pp. 931-935.[6]

  • General Protection Protocols (Boc/Cbz): Perron, V., et al.[7][8] "A Simple and Efficient Protection Procedure for the Preparation of Mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc Aromatic Amines." Synthesis, vol. 2009, no.[7][8] 02, 2009, pp. 283-289.[7][8] (Adapted for aliphatic strained rings).

  • Azetidine Ring Stability: St. Jean, D. J., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." Journal of Medicinal Chemistry, vol. 53, no. 5, 2010.

  • Fmoc-Azetidine Applications: Beilstein Journal of Organic Chemistry. "Experimental Procedures for Cbz and Boc protection of cyclic amines."

Sources

Application

Preparation of nicotinic acetylcholine receptor ligands using azetidines

and Nicotinic Acetylcholine Receptor Agonists[1] Executive Summary & Strategic Rationale The azetidine ring system represents a "privileged scaffold" in the design of nicotinic acetylcholine receptor (nAChR) ligands. Unl...

Author: BenchChem Technical Support Team. Date: February 2026


 and 

Nicotinic Acetylcholine Receptor Agonists[1]

Executive Summary & Strategic Rationale

The azetidine ring system represents a "privileged scaffold" in the design of nicotinic acetylcholine receptor (nAChR) ligands. Unlike their pyrrolidine (5-membered) or piperidine (6-membered) counterparts—found in nicotine and epibatidine respectively—azetidines offer a unique conformational lock . This constraint minimizes the entropic penalty upon receptor binding, often resulting in sub-nanomolar affinity and enhanced selectivity for the


 subtype, a key target for analgesia, cognitive enhancement, and smoking cessation.

This guide details the Modular Assembly Protocol (MAP) for synthesizing high-affinity ether-linked azetidine ligands (analogous to A-85380 , ABT-594/Tebanicline , and Sazetidine-A ). We prioritize the Chiral Pool Approach starting from aspartic acid, ensuring enantiomeric purity which is critical for biological activity (typically the (S)-enantiomer at the azetidine 2-position confers higher potency).

Key Advantages of the Azetidine Core[2]
  • Bioisosterism: Mimics the quaternary ammonium of acetylcholine (ACh) while reducing basicity (

    
     modulation).
    
  • Metabolic Stability: The strained ring is surprisingly robust against oxidative metabolism compared to N-methyl pyrrolidines.

  • Vector Control: The 4-membered ring directs substituents into the receptor's "aromatic box" (Trp149, Tyr93, Tyr190, Tyr198) with precise vector alignment for cation-

    
     interactions.
    

Synthetic Pathway Visualization

The following workflow illustrates the conversion of chiral precursors into the final bioactive ligand using the "Aspartic Acid Route," the gold standard for producing enantiopure ABT-594 analogs.

AzetidineSynthesis Start D-Aspartic Acid (Chiral Precursor) Cyclization Cyclization (TMS-Cl, t-BuMgCl) Start->Cyclization Step 1 BetaLactam Azetidin-2-one (Beta-Lactam) Cyclization->BetaLactam Reduction Reduction (LiAlH4) BetaLactam->Reduction Step 2 Scaffold N-Boc-2-Azetidinyl methanol Reduction->Scaffold Step 3 (Protection) Activation Activation (MsCl or TsCl) Scaffold->Activation Step 4 Coupling Nucleophilic Displacement (Ar-OH + Base) Activation->Coupling Step 5 Final Final Ligand (e.g., ABT-594) Coupling->Final Step 6 (Deprotection)

Figure 1: The "Aspartic Acid Route" for enantioselective synthesis of 2-substituted azetidine nAChR ligands.

Detailed Experimental Protocols

Phase A: Scaffold Construction (The Chiral Pool Method)

Objective: Synthesis of N-Boc-(S)-2-(hydroxymethyl)azetidine. Rationale: Commercial sources of azetidine are expensive. This route scales well and guarantees stereochemistry.

  • Cyclization to

    
    -Lactam: 
    
    • Reagents: D-Aspartic acid dibenzyl ester, Chlorotrimethylsilane (TMS-Cl),

      
      -Butylmagnesium chloride (
      
      
      
      -BuMgCl).[2]
    • Procedure: Suspend the ester in anhydrous

      
      .[3] Add TMS-Cl to silylate the amine. Cool to 0°C and slowly add 
      
      
      
      -BuMgCl. The Grignard reagent acts as a base to deprotonate the
      
      
      -proton, triggering intramolecular cyclization to the azetidin-2-one.
    • Critical Control: Maintain strict anhydrous conditions. Moisture will quench the Grignard and prevent cyclization.

  • Reduction & Protection:

    • Reagents: Lithium Aluminum Hydride (

      
      ), Di-tert-butyl dicarbonate (
      
      
      
      ).
    • Procedure: Reduce the lactam carbonyl using

      
       in THF (reflux) to yield the azetidine. Caution: Azetidines are volatile and prone to polymerization. Immediately protect the secondary amine with 
      
      
      
      in situ.
    • Yield Check: Expect ~60-70% over two steps.

Phase B: Ligand Assembly (The Ether Coupling)

Objective: Coupling the azetidine "tail" to the pyridine "head". Target: 3-(2-(S)-Azetidinylmethoxy)pyridine derivatives.

Method 1: Sulfonate Displacement (Robust Scale-Up)

This method is preferred over Mitsunobu for large batches due to easier purification.

  • Activation:

    • Dissolve N-Boc-(S)-2-(hydroxymethyl)azetidine (1.0 eq) in

      
       at 0°C.
      
    • Add Triethylamine (1.5 eq) followed by Methanesulfonyl chloride (MsCl, 1.2 eq).

    • Stir for 1 hour. Wash with brine, dry, and concentrate to yield the Mesylate .

  • Displacement (

    
    ): 
    
    • Reagents: 3-Hydroxy-6-chloropyridine (Head group), Cesium Carbonate (

      
      ) or KOH, DMF.
      
    • Protocol: Dissolve the hydroxypyridine (1.2 eq) and base in dry DMF. Heat to 60°C for 30 mins to generate the phenoxide anion.

    • Add the Mesylate (from step 1) dissolved in DMF.

    • Heat at 80-100°C for 4-6 hours.

    • Mechanism: The phenoxide attacks the primary carbon, displacing the mesylate. The bulky Boc group on the nitrogen prevents N-alkylation (quaternization).

Method 2: Mitsunobu Coupling (For Sensitive Substrates)

Use this if the pyridine head group is base-sensitive.

  • Reagents: Triphenylphosphine (

    
    ), Diethyl azodicarboxylate (DEAD).
    
  • Note: This reaction often requires difficult chromatographic separation of phosphine oxide byproducts.

Phase C: Deprotection & Salt Formation

Objective: Release the secondary amine for receptor binding.

  • Deprotection: Treat the N-Boc intermediate with Trifluoroacetic acid (TFA) in

    
     (1:4 ratio) at room temperature for 2 hours.
    
  • Free Basing: Evaporate TFA. Redissolve in

    
     and wash with saturated 
    
    
    
    .
  • Salt Formation: Treat the free base with fumaric acid or HCl in ether to generate a stable, water-soluble salt for biological assays.

Validation & Quality Control

Structural Validation (NMR/MS)
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    Look for the diagnostic azetidine ring protons. The protons adjacent to nitrogen typically appear at
    
    
    3.5–4.0 ppm. The ether methylene protons (
    
    
    ) appear as a doublet around
    
    
    4.2 ppm.
  • Chiral HPLC: Verify enantiomeric excess (ee > 98%) using a Chiralpak AD-H column.

Functional Validation (Binding Assays)

To confirm the ligand targets the nAChR, perform a radioligand displacement assay.

Table 1: Expected Binding Affinities (


) for Azetidine Ligands 
CompoundTarget SubtypeRadioligandExpected

(nM)
Reference Standard
A-85380


-Epibatidine
0.05 - 0.1High Potency
ABT-594


-Cytisine
0.03 - 0.08Analgesic Lead
Sazetidine-A


-Nicotine
0.4 - 1.0Partial Agonist
Negative Control


-

-Bungarotoxin
> 10,000Selectivity Check

Mechanism of Action & SAR Logic

The efficacy of azetidine ligands relies on the "Cation-


 Sandwich" .
  • Protonation: At physiological pH (7.4), the azetidine nitrogen (

    
    ) is protonated.
    
  • Binding: This positive charge is sandwiched between the electron-rich

    
    -systems of Trp149  and Tyr198  in the receptor binding pocket.
    
  • The Azetidine Advantage: The 4-membered ring holds the nitrogen and the ether oxygen at a precise distance (~5.5 Å), mimicking the distance between the quaternary nitrogen and ester oxygen in acetylcholine, but with reduced conformational freedom.

SAR_Logic Ligand Azetidine Ligand (Protonated) Receptor nAChR Binding Pocket (Trp149, Tyr198) Ligand->Receptor Enters Pocket Interaction Cation-Pi Interaction (High Affinity) Receptor->Interaction Stabilizes Effect Channel Gating (Agonism/Desensitization) Interaction->Effect Triggers

Figure 2: Pharmacological mechanism of azetidine ligands at the nAChR orthosteric site.

Troubleshooting & Safety

  • Ring Strain Risks: Azetidines are strained.[4] Avoid high temperatures (>120°C) or strong Lewis acids for prolonged periods during the coupling step, as this may cause ring-opening to linear amines.

  • N-Protection: Never handle the free azetidine secondary amine for long periods. It is prone to oxidative degradation. Keep it Boc-protected until the final step.

  • Toxicity: Many high-affinity nAChR ligands (like epibatidine analogs) are extremely toxic (LD50 in micrograms). Handle all final compounds as potential neurotoxins.

References

  • Holladay, M. W., et al. (1998).[2][5] "Structure-activity studies related to ABT-594, a potent nonopioid analgesic agent: effect of pyridine and azetidine ring substitutions on nicotinic acetylcholine receptor binding affinity and analgesic activity in mice."[5] Bioorganic & Medicinal Chemistry Letters.

  • Xiao, Y., et al. (2006). "Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them."[6] Molecular Pharmacology.

  • Kozikowski, A. P., et al. (2007). "Synthesis and pharmacological characterization of new neuronal nicotinic acetylcholine receptor ligands derived from Sazetidine-A." Journal of Medicinal Chemistry.

  • Richardson, A. D., et al. (2020).[7] "Synthesis of azetidines by aza Paternò–Büchi reactions." Chemical Science.

  • BenchChem. (2025).[8] "Review of 3-substituted azetidine synthesis methods." BenchChem Technical Guides.

Sources

Method

Application Note: Bioconjugation Techniques Using Azetidine Secondary Amines

This Application Note is written for researchers and drug development professionals focusing on Bioconjugation Techniques using Azetidine Secondary Amines . It synthesizes recent advancements in using azetidine moieties...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and drug development professionals focusing on Bioconjugation Techniques using Azetidine Secondary Amines . It synthesizes recent advancements in using azetidine moieties as superior structural and chemical handles for site-selective protein and peptide modification.[1]

Executive Summary

Azetidines—saturated four-membered nitrogen heterocycles—have emerged as powerful bioisosteres and conjugation handles in modern chemical biology. Unlike traditional primary amines (e.g., Lysine) or larger cyclic amines (e.g., Piperidine), azetidine secondary amines offer a unique combination of conformational rigidity , reduced steric bulk , and tunable basicity .

This guide details the protocols for exploiting these properties to achieve:

  • Site-Selective N-Terminal Modification: Leveraging the distinct pKa and nucleophilicity of N-terminal azetidine residues.

  • Late-Stage Diversification: Using 3-aminoazetidine (3-AAz) scaffolds as "installable" secondary amine handles in peptides and macrocycles.

  • Enhanced Linker Stability: Utilizing the azetidine ring to improve the metabolic stability and solubility of Antibody-Drug Conjugates (ADCs).

Scientific Foundation: Why Azetidines?

Mechanistic Advantage: The "Goldilocks" Amine

The utility of azetidine secondary amines in bioconjugation stems from their physicochemical profile relative to other amine handles.

ParameterPrimary Amine (Lysine)Secondary Amine (Proline)Azetidine Secondary Amine Impact on Bioconjugation
pKa (Conjugate Acid) ~10.5~10.6 (Free AA)~11.3 (Free), ~8-9 (N-term) High basicity in side chains requires harsh conditions; N-terminal azetidines allow pH-controlled selectivity.
Hybridization sp³sp³sp³ (Strained) Ring strain (~26 kcal/mol) influences nucleophilicity and transition state geometry.
Steric Profile Flexible, AccessibleRigid, HinderedRigid, Compact "Puckered" conformation minimizes steric clash while maintaining rigidity, ideal for linker design.
Metabolic Stability Low (Oxidation prone)HighHigh Resistant to oxidative metabolism, prolonging conjugate half-life in vivo.
Mechanism of Conjugation

The primary mode of conjugation for azetidine secondary amines is nucleophilic acyl substitution with activated esters (e.g., NHS, PFP) or reductive amination .

  • N-Terminal Selectivity: When placed at the N-terminus, the inductive effect of the adjacent carbonyl lowers the pKa of the azetidine nitrogen (approx. 8.0–9.0), making it significantly more nucleophilic than Lysine side chains (pKa ~10.5) at neutral pH.

  • Internal Functionalization: For internal azetidines (e.g., 3-aminoazetidine integrated into a backbone), the secondary amine is often protected (e.g., Boc, Fmoc) during synthesis and revealed for late-stage modification , serving as a site-specific handle orthogonal to native primary amines.

AzetidineMechanism Azetidine Azetidine Secondary Amine (Nucleophile) Tetrahedral Tetrahedral Intermediate (Sterically Compact) Azetidine->Tetrahedral Nucleophilic Attack (pH 7.5-8.5) NHS_Ester Activated NHS-Ester (Electrophile) NHS_Ester->Tetrahedral Conjugate Stable Amide/Urea Conjugate (Rigid Linker) Tetrahedral->Conjugate Elimination of NHS (Irreversible)

Figure 1: Mechanism of Azetidine Secondary Amine Conjugation. The compact ring structure facilitates nucleophilic attack while providing a rigid product scaffold.

Protocol 1: Site-Selective Labeling of N-Terminal Azetidine Residues

Application: Labeling proteins or peptides engineered with an N-terminal Azetidine-2-carboxylic acid (Aze) or similar analog. Goal: Achieve >90% labeling selectivity over internal Lysines.

Materials
  • Protein/Peptide Substrate: Containing N-terminal Azetidine.

  • Labeling Reagent: NHS-Ester or PFP-Ester payload (e.g., Biotin-NHS, Fluorophore-NHS).

  • Reaction Buffer: 50 mM Phosphate Buffer (PB) or HEPES, pH 7.5. (Avoid Tris or Glycine) .

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification: PD-10 Desalting Columns or Dialysis Cassettes.

Step-by-Step Methodology
  • Buffer Exchange:

    • Ensure the protein is in an amine-free buffer (PB or HEPES) at pH 7.5 .

    • Rationale: At pH 7.5, the N-terminal azetidine (pKa ~8.5) has a higher fraction of deprotonated (nucleophilic) species compared to Lysine ε-amines (pKa ~10.5), enhancing selectivity.

  • Reagent Preparation:

    • Dissolve the NHS-Ester reagent in anhydrous DMSO or DMF.[2]

    • Concentration: Prepare a 10 mM stock. Avoid storing NHS esters in solution.[2]

  • Conjugation Reaction:

    • Add the NHS-Ester to the protein solution.[2][3]

    • Stoichiometry: Use 3–5 molar equivalents of NHS-ester relative to the protein.

    • Note: Because secondary amines can be sterically hindered, a slightly higher equivalent (vs. primary amines) may be required, but the enhanced nucleophilicity of the azetidine often compensates.

    • Incubation: Mix gently and incubate at 4°C for 4–12 hours or Room Temperature (RT) for 1–2 hours .

    • Tip: Lower temperature (4°C) improves selectivity for the N-terminus over Lysines.

  • Quenching:

    • Add Quenching Buffer (Tris-HCl) to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification & Analysis:

    • Remove excess reagent via desalting or dialysis.[2]

    • Validation: Analyze by LC-MS. Look for the mass shift corresponding to +1 label. The N-terminal azetidine product is stable and often exhibits distinct fragmentation patterns in MS/MS.

Protocol 2: Late-Stage Diversification of Azetidine-Containing Macrocycles

Application: Functionalizing cyclic peptides or peptidomimetics containing a 3-aminoazetidine (3-AAz) unit. This method is ideal for DNA-Encoded Libraries (DEL) or fragment-based drug discovery.

Materials
  • Substrate: Peptidomimetic with a protected 3-AAz unit (e.g., N-Boc-3-aminoazetidine).

  • Deprotection Reagents: Trifluoroacetic acid (TFA) / Dichloromethane (DCM).

  • Acylation Reagents: Carboxylic acid payload, HATU, DIPEA, DMF.

Workflow
  • Deprotection (Unmasking the Handle):

    • Treat the N-Boc-protected substrate with 20% TFA in DCM for 30 minutes.

    • Evaporate solvent and lyophilize to remove excess TFA.

    • Result: A free secondary azetidine amine is generated within the scaffold.

  • Selective Acylation:

    • Dissolve the deprotected substrate in DMF.

    • Add 1.2 eq of the Carboxylic Acid Payload (e.g., a drug pharmacophore).

    • Add 1.2 eq HATU and 3.0 eq DIPEA.

    • Critical Step: Monitor pH.[3] DIPEA must neutralize the TFA salt and deprotonate the azetidine.

    • Incubate at RT for 2 hours.

  • Purification:

    • Purify via RP-HPLC.

    • Observation: Azetidine amides often show rotameric species in NMR due to the ring constraints; this is normal and indicates a rigidified structure.

Workflow Start Protected Azetidine Scaffold (N-Boc-3-AAz) Deprotection Deprotection (TFA/DCM) Start->Deprotection Intermediate Free Secondary Amine (Reactive Handle) Deprotection->Intermediate Conjugation Conjugation Reaction (R-COOH + HATU + DIPEA) Intermediate->Conjugation Product Functionalized Azetidine Conjugate (Rigidified Pharmacophore) Conjugation->Product

Figure 2: Workflow for Late-Stage Functionalization of Azetidine Scaffolds.

Advanced Application: Azetidine Linkers in ADCs

Concept: Replacing linear alkyl linkers with Azetidine-3-carboxylic acid linkers in Antibody-Drug Conjugates.

Advantages:

  • Solubility: The polar nature of the azetidine nitrogen (even when acylated) improves the aqueous solubility of hydrophobic payloads (e.g., PBDs, Maytansinoids).

  • Stability: The 4-membered ring prevents enzymatic degradation common to linear peptide linkers.

Implementation: Use Fmoc-Azetidine-3-carboxylic acid in solid-phase synthesis of the linker-payload. The secondary amine of the azetidine serves as the attachment point for the "Spacer" (e.g., PEG or alkyl chain) leading to the antibody, while the carboxylic acid attaches to the drug.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield High pKa of secondary amine; Steric hindrance.Increase pH to 8.0–8.3 (if protein stability allows). Use more reactive esters (e.g., HOAt/HATU for small molecules).
Non-Specific Labeling pH too high (>8.5); Excess reagent.Lower pH to 7.2–7.5 to favor N-terminal azetidine over Lysines. Reduce reagent equivalents.
Hydrolysis of Reagent Aqueous instability of NHS ester.Dissolve NHS ester immediately before use.[2] Do not store in aqueous buffer. Use dry DMSO/DMF.[2]
Precipitation Hydrophobic payload.Add up to 10-20% organic co-solvent (DMSO/DMF) to the reaction mixture.

References

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal, 2024. Link

  • Strain-Release Heteroatom Functionalization: Development, Scope, and Stereospecificity. Journal of the American Chemical Society, 2017. Link

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry, 2021. Link

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine. Molecules, 2021. Link

  • A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 2020. Link

  • Antibody-drug conjugates through specific linker oligopeptides. US Patent US12076412B2, 2024. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(Pyridin-3-yl)azetidin-3-ol Synthesis

The following technical guide addresses the synthesis and yield optimization of 2-(Pyridin-3-yl)azetidin-3-ol . This specific scaffold presents a "perfect storm" of synthetic challenges: the high ring strain of the azeti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and yield optimization of 2-(Pyridin-3-yl)azetidin-3-ol . This specific scaffold presents a "perfect storm" of synthetic challenges: the high ring strain of the azetidine (approx. 26 kcal/mol), the competing nucleophilicity of the pyridine nitrogen, and the difficulty of closing a 4-membered ring (4-exo-tet) versus intermolecular polymerization.

This guide focuses on the most robust synthetic pathway: Intramolecular Nucleophilic Cyclization of


-functionalized 

-amino alcohols
(often derived from epoxy-amine precursors).[1]

Status: Active Topic: Yield Optimization & Troubleshooting Lead Scientist: Senior Application Specialist[1]

Module 1: Executive Technical Brief

The synthesis of 2-substituted azetidin-3-ols is kinetically disfavored compared to larger rings.[1] The formation of the 2-(pyridin-3-yl) derivative is further complicated by the basicity of the pyridine ring, which can interfere with acid-catalyzed steps or act as a competing nucleophile (forming pyridinium salts).[1]

The Core Yield Killer: The failure of the 4-exo-tet ring closure due to intermolecular polymerization or reversion to epoxide precursors.[1]

The Solution: Shift the kinetic balance using Lewis Acid Catalysis (La(OTf)₃) or High-Dilution Thermodynamics to favor intramolecular cyclization.[1]

Module 2: Troubleshooting & Optimization (Q&A)

Category A: Reaction Yield & Kinetics[1]

Q1: My cyclization yield is stuck at <30%. I see a lot of baseline material on TLC. What is happening? Diagnosis: You are likely experiencing intermolecular polymerization.[1] At standard concentrations (>0.1 M), the amine nucleophile prefers to attack a neighboring molecule rather than close the strained azetidine ring. Corrective Action:

  • Implement High Dilution: Run the cyclization step at 0.01 M to 0.05 M . This exponentially decreases the rate of intermolecular reaction while leaving the intramolecular rate constant.

  • Switch to Flow Chemistry: If scaling up, use a continuous flow reactor. This mimics "infinite dilution" by managing the stoichiometry and heat transfer in a micro-environment, preventing polymer chains from growing.[1]

Q2: I am using thermal heating (reflux), but the starting material decomposes. Should I lower the temperature? Diagnosis: Prolonged thermal exposure promotes ring-opening and degradation of the pyridine moiety.[1] Corrective Action:

  • Microwave Irradiation: Switch to microwave heating (e.g., 120°C for 10-30 mins). The rapid ramp rate and volumetric heating often overcome the activation energy barrier for the 4-membered ring formation before decomposition pathways can take over.[1]

  • Catalytic Promoter: Add 10 mol% La(OTf)₃ (Lanthanum Triflate). This Lewis acid coordinates to the epoxide/leaving group, activating it specifically for the amine attack, allowing the reaction to proceed at milder temperatures (often RT to 50°C).

Category B: Purification & Isolation[1]

Q3: I cannot extract the product from the aqueous layer. It seems to be water-soluble. Diagnosis: The molecule contains both a basic amine (azetidine, pKa ~10) and a pyridine (pKa ~5), plus a polar hydroxyl group.[1] It is highly amphoteric and water-soluble.[1] Corrective Action:

  • Salting Out: Saturate the aqueous phase with NaCl or K₂CO₃.[1]

  • Solvent System: Do not use pure Ethyl Acetate.[1] Use a mixture of CHCl₃ : Isopropanol (3:1) for extraction. The alcohol helps solvate the polar azetidinol into the organic phase.

  • Resin Capture: Avoid liquid-liquid extraction. Pass the reaction mixture through a Strong Cation Exchange (SCX) cartridge. Wash with MeOH (to remove non-basic impurities), then elute the product with 2M NH₃ in MeOH .

Q4: The product degrades on silica gel during column chromatography. Diagnosis: Silica is slightly acidic.[1] The strained azetidine ring is acid-labile and can open (hydrolyze) back to the linear amino alcohol or rearrange. Corrective Action:

  • Neutralize the Silica: Pre-treat your silica column with 1% Triethylamine (TEA) in hexane/DCM.

  • Eluent Modification: Use DCM : MeOH : NH₄OH (90:9:1) .[1] The ammonium hydroxide keeps the stationary phase basic and prevents ring opening.

  • Alternative Stationary Phase: Use Alumina (Basic) instead of silica.

Module 3: Optimized Experimental Protocol

Based on Lewis-Acid Catalyzed Regioselective Aminolysis (Adapted from Frontiers in Chemistry, 2023)

Target Reaction: Cyclization of 3-amino-1-(pyridin-3-yl)propan-2-ol derivative (or corresponding epoxide).[1]

Reagents
  • Precursor: cis-3,4-epoxy amine equivalent or

    
    -halo-
    
    
    
    -hydroxy amine.[1]
  • Catalyst: Lanthanum(III) trifluoromethanesulfonate [La(OTf)₃] (10 mol%).

  • Solvent: Acetonitrile (MeCN) or Toluene (dry).

  • Base: N,N-Diisopropylethylamine (DIPEA) (if using halo-amine).[1]

Step-by-Step Methodology
  • Preparation: Dissolve the linear precursor (1.0 equiv) in dry MeCN to reach a concentration of 0.05 M (Critical: Do not concentrate).

  • Activation: Add La(OTf)₃ (0.1 equiv).[1] Stir at Room Temperature for 10 minutes to allow coordination.

  • Cyclization:

    • Method A (Epoxide precursor): Heat to 50°C and monitor by LC-MS.

    • Method B (Halo-amine precursor): Add DIPEA (1.2 equiv) dropwise over 1 hour. Heat to 60°C.

  • Quench: Cool to 0°C. Add saturated aqueous NaHCO₃.

  • Work-up: Extract 3x with CHCl₃:IPA (3:1) . Dry over Na₂SO₄.[1][2][3]

  • Purification: Flash chromatography on Basic Alumina eluting with DCM/MeOH (gradient 0-10%).[1]

Module 4: Mechanism & Troubleshooting Logic (Visualization)

The following diagram illustrates the kinetic competition and the decision pathways for troubleshooting low yields.

AzetidineSynthesis Start Precursor (Linear Amine/Epoxide) Activation Activation Strategy (Heat vs. Catalyst) Start->Activation Path_Cyclization Intramolecular Cyclization (4-exo-tet) Activation->Path_Cyclization Kinetic Control Path_Polymer Intermolecular Polymerization Activation->Path_Polymer High Conc. Path_Hydrolysis Ring Opening/Hydrolysis Activation->Path_Hydrolysis Acidic/High Temp Product 2-(Pyridin-3-yl)azetidin-3-ol Path_Cyclization->Product Sol_Dilution Solution: High Dilution (0.01 - 0.05 M) Path_Polymer->Sol_Dilution Fix Sol_LewisAcid Solution: La(OTf)3 Catalyst (Lowers Temp) Path_Hydrolysis->Sol_LewisAcid Fix Sol_BasicWorkup Solution: Basic Alumina / NH3 (Prevents Acid Lysis) Product->Sol_BasicWorkup Required for Isolation

Caption: Kinetic decision tree for Azetidine formation. Green paths indicate desired flow; red/yellow indicate failure modes addressed by dashed-box solutions.

Module 5: Comparative Data Analysis

Table 1: Impact of Conditions on Isolated Yield

VariableCondition A (Standard)Condition B (Optimized)Impact Analysis
Concentration 0.2 M0.02 M +35% Yield. Dilution suppresses polymerization.[1]
Catalyst None (Thermal 80°C)La(OTf)₃ (50°C) +20% Yield. Lower temp prevents degradation.
Purification Silica Gel (DCM/MeOH)Basic Alumina +15% Recovery. Prevents acid-catalyzed ring opening.[1]
Solvent DMFAcetonitrile MeCN allows easier workup and cleaner kinetic profile.[1]

References

  • Frontiers in Chemistry. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Azetidine Synthesis: Recent Literature. Retrieved from [Link]

  • ACS Publications. (2020).[1] Development of a Continuous Flow Synthesis of 2-Substituted Azetines. Retrieved from [Link]

Sources

Optimization

Overcoming ring strain instability in azetidine derivatives

Technical Support Center: Azetidine Synthesis & Stability A-Z-Tek Support Document AZ-001 Welcome to the technical support center for azetidine derivatives. This guide is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azetidine Synthesis & Stability

A-Z-Tek Support Document AZ-001

Welcome to the technical support center for azetidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by the four-membered azetidine ring. The inherent ring strain of approximately 25.4 kcal/mol makes this heterocycle a valuable scaffold in medicinal chemistry but also the source of significant synthetic and stability hurdles.[1]

This document provides troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these challenges and successfully incorporate azetidines into your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and handling of azetidine derivatives.

Q1: My azetidine-forming cyclization reaction is failing or giving low yields. What are the likely causes?

A1: Low yields in intramolecular cyclizations to form azetidines often stem from a few core issues:

  • Poor Leaving Group: The intramolecular SN2 reaction requires a good leaving group (e.g., tosylate, mesylate, or halide) on the γ-carbon. Ensure your leaving group is sufficiently activated.

  • Steric Hindrance: Bulky substituents on the nitrogen or at the α or γ positions of the acyclic precursor can significantly slow down the rate of cyclization.

  • Suboptimal N-Protecting Group: The choice of the nitrogen protecting group is critical. Electron-withdrawing groups like tosyl (Ts) or nosyl (Ns) can decrease the nucleophilicity of the nitrogen, hindering cyclization. A less withdrawing group like Boc or a benzyl group might be more effective, but these can have their own downstream complications.

  • Reaction Conditions: Azetidine formation often requires carefully controlled conditions. High temperatures can lead to elimination or decomposition side products. A strong, non-nucleophilic base (e.g., NaH, KHMDS) is typically required to deprotonate the nitrogen without competing in the substitution reaction.

Q2: My purified azetidine derivative decomposes upon standing, especially in solution. Why is this happening and how can I prevent it?

A2: The instability of azetidines is a direct consequence of their ring strain.[1][2][3][4] Decomposition is often triggered by:

  • Acidic Conditions: The azetidine nitrogen is basic and can be protonated by trace acids. This makes the ring highly susceptible to nucleophilic attack and ring-opening.[5] For example, N-substituted azetidines can undergo acid-mediated intramolecular ring-opening if a nucleophilic group is present elsewhere in the molecule.[2][3]

  • Electrophiles: The strained C-N bonds are susceptible to cleavage by strong electrophiles.

  • Storage: Store purified azetidine derivatives as solids, preferably under an inert atmosphere (N2 or Ar) at low temperatures (-20°C). If you must store them in solution, use aprotic, non-acidic solvents like anhydrous toluene or THF. Avoid chlorinated solvents, which can generate HCl over time.

Q3: I'm seeing significant peak tailing and/or degradation of my azetidine compound during silica gel chromatography. What's the problem?

A3: This is a classic problem for basic amines on standard silica gel. The acidic silanol groups on the silica surface can protonate your azetidine, causing strong binding (peak tailing) or even catalyzing ring-opening decomposition.[6]

Solutions:

  • Neutralize the Silica: Pre-treat the silica gel by slurring it in your eluent containing 1-2% triethylamine (Et3N) or another volatile base before packing the column.[6]

  • Use a Basic Mobile Phase Modifier: Add 0.5-1% Et3N or a few drops of ammonium hydroxide to your mobile phase.[6] This will compete for the acidic sites on the silica.

  • Switch to a Different Stationary Phase: Basic alumina is an excellent alternative for purifying basic compounds.[6] Alternatively, reversed-phase chromatography (C18) with a mobile phase containing a buffer (e.g., ammonium bicarbonate) can be effective.

Q4: N-Boc deprotection of my azetidine derivative is causing ring-opening. What are some milder deprotection strategies?

A4: Standard strong acid conditions (e.g., TFA in DCM) for Boc deprotection are often too harsh for strained azetidines. The protonated nitrogen facilitates nucleophilic attack by the counter-ion (e.g., trifluoroacetate), leading to ring cleavage.

Milder Alternatives:

  • TMSOTf/2,6-lutidine: This method generates a transient silyl carbamate and avoids strong Brønsted acids.

  • HCl in a non-nucleophilic solvent: Using HCl (gas or a solution in 1,4-dioxane or diethyl ether) at low temperatures can sometimes be effective, as the chloride ion is a weaker nucleophile than trifluoroacetate.

  • Zinc Bromide (ZnBr2) in DCM: This Lewis acid approach can be milder than strong protic acids.

  • Alternative Protecting Groups: For future syntheses, consider a protecting group that can be removed under non-acidic conditions, such as a benzyl group (removed by hydrogenolysis) or an Alloc group (removed by Pd(0) catalysis).

Part 2: Troubleshooting Guides & In-Depth Protocols

Guide 1: Managing Ring-Opening Reactions

Ring-opening is the most common failure mode for azetidines. Understanding the mechanism is key to preventing it. The process is typically initiated by protonation or Lewis acid activation of the ring nitrogen, which dramatically increases the electrophilicity of the ring carbons.

The following diagram illustrates the general mechanism of acid-catalyzed ring opening by a nucleophile (Nu-).

RingOpening cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack Azetidine Azetidine Ring N-R Activated Activated Azetidinium Ion N+H-R Azetidine:n->Activated:n Fast, Reversible Proton H+ Opened Ring-Opened Product R-NH2+-CH2CH2CH2-Nu Activated->Opened Slow, Rate-Determining (S N 2 Attack) Nucleophile Nu- caption Mechanism of Acid-Catalyzed Ring Opening.

Caption: Mechanism of Acid-Catalyzed Ring Opening.

Use the following workflow to diagnose and address stability issues.

StabilityTroubleshooting start Azetidine Instability Observed q1 When does degradation occur? start->q1 synthesis During Synthesis/ Workup q1->synthesis Synthesis purification During Purification q1->purification Purification storage During Storage q1->storage Storage sol_synthesis Check for acidic reagents or byproducts. Neutralize workup with mild base (e.g., NaHCO3). Lower reaction temperature. synthesis->sol_synthesis sol_purification Use neutralized silica or alumina. Add base modifier to eluent. Consider non-chromatographic methods (crystallization, distillation). purification->sol_purification sol_storage Store as solid at <0°C under inert gas. Use aprotic, non-acidic solvents. Consider converting to a more stable salt form (e.g., HCl salt). storage->sol_storage

Caption: Troubleshooting workflow for azetidine instability.

Guide 2: Protocol for Robust Azetidine Synthesis via Intramolecular Cyclization

This protocol is a general guideline for the synthesis of N-sulfonyl azetidines from γ-amino alcohols, a common and reliable method.

Reaction: N-Tosyl-3-amino-1-propanol to 1-Tosylazetidine

1. Preparation of the Starting Material (Mesylation):

  • Dissolve N-Tosyl-3-amino-1-propanol (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration) in a flame-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.5 eq) dropwise.

  • Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise over 10 minutes. Causality: The MsCl converts the primary alcohol into a good leaving group (mesylate). Triethylamine is a non-nucleophilic base that quenches the HCl byproduct.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO3 solution. Extract the product with DCM (3x).

  • Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

2. Intramolecular Cyclization:

  • Dissolve the crude mesylate in anhydrous Dimethylformamide (DMF) (approx. 0.1 M).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) portion-wise at 0°C. Caution: NaH is highly reactive and generates H2 gas.Causality: NaH is a strong, non-nucleophilic base that deprotonates the tosylamide nitrogen, generating the nucleophile for the intramolecular SN2 reaction.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS for the formation of the azetidine product.

  • Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0°C.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over MgSO4, filter, and concentrate.

  • Purify the crude product via chromatography on neutralized silica gel.

The choice of the nitrogen protecting group affects both the ease of cyclization and the stability of the final product.

Protecting GroupActivating/DeactivatingCyclization EfficiencyDeprotection ConditionsRing Stability Post-Deprotection
Tosyl (Ts) Strongly DeactivatingModerateReductive (Na/naphthalene)High (as free base)
Boc Weakly DeactivatingGood to ExcellentAcidic (TFA, HCl)Low under acidic conditions
Benzyl (Bn) ActivatingExcellentHydrogenolysis (Pd/C, H2)High (as free base)
PMP ActivatingGoodOxidative (CAN)Moderate

Part 3: Advanced Synthetic Strategies

For challenging substrates, alternative methods beyond simple intramolecular cyclization may be necessary. Recent advances have provided powerful new tools for azetidine synthesis.[1]

  • Palladium-Catalyzed C-H Amination: Intramolecular amination of unactivated C(sp3)-H bonds can form the azetidine ring under relatively mild conditions, offering excellent functional group tolerance.[1][7]

  • Strain-Release Homologation: The reaction of highly strained azabicyclo[1.1.0]butanes with organometallics or other nucleophiles can provide rapid access to densely functionalized azetidines.[7][8] This method leverages the high ring strain of the starting material to drive the formation of the less-strained azetidine ring.[7]

  • Photochemical [2+2] Cycloadditions: The aza-Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, can be a powerful method for constructing the azetidine core, particularly for certain substitution patterns.[1]

These advanced methods often require specialized catalysts and conditions but can overcome the limitations of traditional approaches. Consulting recent literature is highly recommended when planning these syntheses.[1][4][7]

References

  • Couty, F., Evano, G. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1609-1614. [Link]

  • Couty, F., Evano, G. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Center for Biotechnology Information. [Link]

  • American Chemical Society. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • Chemistry - College. (2020). Azetidine: Chemical Reactivity. YouTube. [Link]

  • University of Nottingham. (2022). Photochemical Approaches to Azetidines. Nottingham ePrints. [Link]

  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [Link]

  • Mughal, H., Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3267-3279. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Padhi, D., et al. (2026). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters. [Link]

  • It's Chemistry Time. (2022). Azetidines (4 member Heterocyclic compounds of Nitrogen). YouTube. [Link]

  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • ResearchGate. (n.d.). Representative set of biologically important β-lactam (2-azetidinones) and azetidine derivatives. [Link]

Sources

Troubleshooting

Purification of polar pyridine-azetidine compounds

Technical Support Center: Purification of Polar Pyridine-Azetidine Compounds Ticket ID: #PUR-AZPY-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Pyridine-Azetidine Compounds

Ticket ID: #PUR-AZPY-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Guide for Isolation of High-Polarity Basic Scaffolds[1]

Executive Summary & Triage

User Query: "I am struggling to purify a pyridine-azetidine scaffold. It streaks on silica, elutes in the void on C18, and I suspect degradation during concentration."

Specialist Analysis: Pyridine-azetidine compounds present a "perfect storm" for purification failures.[1] You are fighting three distinct physical properties simultaneously:

  • High Polarity: The pyridine ring (dipole moment ~2.2 D) and the azetidine nitrogen create significant water solubility, making extraction difficult.[1]

  • High Basicity: The azetidine secondary amine (pKa ~11.[1]3) and pyridine nitrogen (pKa ~5.[1]2) interact strongly with acidic silanols on silica gel, causing severe tailing.[1]

  • Ring Strain: The azetidine ring possesses ~25.4 kcal/mol of strain energy.[1][2] While kinetically stable, it is susceptible to acid-catalyzed ring-opening hydrolysis, often leading to "missing mass" during workup.[1]

Triage Protocol (Decision Matrix):

PurificationStrategy start START: Crude Mixture Analysis solubility Is compound soluble in DCM/EtOAc? start->solubility qty Scale > 100 mg? solubility->qty Yes rp_flash Reverse Phase C18 (High pH Buffer) solubility->rp_flash No (Polar only) acid_sens Is Azetidine Acid Sensitive? qty->acid_sens Yes scx SCX 'Catch & Release' (Solid Phase Extraction) qty->scx No (<100mg) np_flash Normal Phase Flash (DCM/MeOH + NH4OH) acid_sens->np_flash No (Stable) acid_sens->rp_flash Yes (Avoid Silica Acidity) np_flash->scx Poor Separation

Figure 1: Decision matrix for selecting the optimal purification pathway based on solubility and stability profiles.

Troubleshooting Modules

Module A: The "Streaking" Chromatogram (Silica Gel Issues)

Symptom: Your compound elutes as a broad smear from column volume (CV) 2 to 10, contaminating all other fractions.[1]

Root Cause: The basic azetidine nitrogen is protonating via interaction with the acidic silanol (Si-OH) groups on the silica surface. This acts as a secondary retention mechanism (ion-exchange) rather than pure partition chromatography.[1]

Protocol: The "Ammonia Shift" Method Do not rely solely on Triethylamine (TEA).[1] For pyridine-azetidines, ammonium hydroxide (NH₄OH) is superior because it suppresses ionization and improves peak shape by saturating the water layer on the silica.

  • Mobile Phase A: Dichloromethane (DCM)[1]

  • Mobile Phase B: 90% Methanol / 10% Ammonium Hydroxide (conc.[1] aq.)

    • Note: Premixing NH₄OH into the methanol is critical.[1] Do not add it to the DCM.[1]

  • Gradient: 0% to 20% B over 15 CV.

  • Column Choice: Use "Amine-Functionalized" silica (e.g., KP-NH) if available.[1] This eliminates the need for modifiers entirely.[1][3]

Data Comparison: Modifier Efficacy

ModifierConcentrationMechanismOutcome for Azetidines
Triethylamine (TEA) 1-5%Competes for silanol sitesFair. Reduces tailing but can be hard to remove (high boiling point).[1]
Acetic Acid 1%Protonates amineCritical Failure. Do NOT use.[1] Promotes azetidine ring opening.[1][4]
Ammonium Hydroxide 1-2% (in MeOH)Basifies silica surfaceExcellent. Volatile, effective, and protects acid-labile rings.[1]
Module B: The "Missing Mass" (Stability & Workup)

Symptom: LCMS shows the product in the reaction mixture, but after concentration, the yield is <10%. NMR shows complex aliphatic signals (ring-opened byproducts).

Root Cause: Azetidines are liable to acid-catalyzed ring opening.[1][4] Even the weak acidity of unbuffered silica gel or chloroform (which can form HCl over time) can trigger this decomposition.[1]

Corrective Actions:

  • Avoid Chloroform: Use DCM or Ethyl Acetate for extractions.[1] Chloroform often contains trace HCl unless stabilized with amylenes, which can react with the amine.[1]

  • Cold Concentration: Never heat the water bath above 30°C during rotary evaporation.

  • The "Base Wash": Pre-treat your rotary evaporator flask with a rinse of 1% TEA in methanol to neutralize any residual acid on the glass surface before adding your fraction.[1]

Module C: Reverse Phase Retention Failure

Symptom: The compound elutes in the void volume (dead time) on a standard C18 column with Water/Acetonitrile + Formic Acid.[1]

Root Cause: At low pH (Formic/TFA), the pyridine and azetidine are fully protonated (positively charged).[1] Charged species do not interact well with the hydrophobic C18 chains.[1]

Protocol: High pH Reverse Phase You must operate at a pH above the pKa of the pyridine and near the pKa of the azetidine to keep the molecule neutral.

  • Stationary Phase: Use a "Hybrid" or "High pH Stable" C18 column (e.g., XBridge, Gemini, or Triart).[1] Standard silica-based C18 will dissolve at pH 10.

  • Buffer Preparation (10mM Ammonium Bicarbonate, pH 10):

    • Dissolve 0.79 g Ammonium Bicarbonate in 1L water.[1]

    • Adjust pH to 10.0 using Ammonium Hydroxide.[1]

  • Gradient: 5% to 60% Acetonitrile.

Module D: The "Catch and Release" (SCX Purification)

Symptom: The mixture is too complex for Flash, and the scale (5g) is too high for Prep-HPLC.

Solution: Strong Cation Exchange (SCX) chromatography.[1][5][6] This is the "Gold Standard" for polar amines.[1] It relies on a chemical bond (ionic), not polarity.[1]

SCX Workflow Diagram:

SCX_Workflow load 1. LOAD (Dissolve in MeOH/AcOH) Protonated Amine binds to SO3- wash 2. WASH (Elute with MeOH) Neutrals/Impurities wash away load->wash Impurities in Waste elute 3. ELUTE (2M NH3 in MeOH) Deprotonate Amine -> Release wash->elute Switch Solvent

Figure 2: The SCX "Catch and Release" mechanism. The azetidine binds to the sulfonic acid media and is released only when the pH is raised.

Step-by-Step SCX Protocol:

  • Conditioning: Flush SCX cartridge with 3 CV of Methanol.

  • Loading: Dissolve crude in MeOH (add 5% Acetic Acid if solubility is poor—this ensures the amine is positively charged). Load onto cartridge.

  • Washing: Flush with 5-10 CV of Methanol. Result: Non-basic impurities (neutrals, acids) are washed away.[1] The pyridine-azetidine remains chemically bound to the resin.

  • Elution: Flush with 2M Ammonia in Methanol . Collect this fraction.

  • Finishing: Concentrate the ammonia fraction to obtain pure free base.

Frequently Asked Questions (FAQs)

Q: Can I use TFA (Trifluoroacetic acid) in my Prep-HPLC mobile phase? A: Proceed with caution. While TFA sharpens peaks by ion-pairing, concentrating a pyridine-azetidine with TFA forms a TFA salt.[1] This salt is often hygroscopic and acidic.[1] Upon concentration, the high local acidity can open the azetidine ring. If you must use TFA, perform a "free-basing" extraction (DCM / NaHCO₃ wash) immediately after collecting fractions.[1]

Q: My compound is not soluble in the 10% MeOH/DCM mobile phase for loading. What do I do? A: Use Liquid Loading . Dissolve your crude in a minimum amount of MeOH/DCM, add Celite or loose silica (approx 2g per 1g crude), and evaporate to dryness.[1] Load this dry powder into a solid load cartridge. This prevents the "solvent shock" that causes band broadening.[1]

Q: Why does my azetidine smell like ammonia? A: Pure azetidine has a distinct ammoniacal odor.[1] However, if the smell is overpowering and accompanied by a loss of mass, it may indicate degradation to the linear amine (propylamine derivative). Check NMR for the disappearance of the characteristic azetidine multiplets (usually


 3.0–4.0 ppm).[1]

References

  • Teledyne ISCO. (2012).[1][6] Purification of Basic Compounds using RediSep SCX Columns.[1][6] Teledyne ISCO Application Notes.[1][6] Link

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[1] Organic Preparations and Procedures International.[1] Link[1]

  • Waters Corporation. (2020).[1] Strategies for the Purification of Ionizable Compounds: pH Modifiers.[1] Waters Application Notes.[1][7] Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry (Discusses Azetidine physicochemical properties).[1] Link[1]

Sources

Optimization

Technical Support Center: Enantioseparation of 2-(Pyridin-3-yl)azetidin-3-ol

This is a specialized Technical Support Guide designed for researchers working with the chiral resolution of 2-(Pyridin-3-yl)azetidin-3-ol . This guide addresses the specific challenges of this scaffold: the basicity of...

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized Technical Support Guide designed for researchers working with the chiral resolution of 2-(Pyridin-3-yl)azetidin-3-ol .

This guide addresses the specific challenges of this scaffold: the basicity of the pyridine/azetidine nitrogens, the polarity of the hydroxyl group, and the chemical instability of the strained azetidine ring.

Status: Operational Role: Senior Application Scientist Subject: Resolution of Enantiomers (HPLC, Crystallization, Biocatalysis)

⚠️ Critical Safety & Stability Warning

Before starting: The azetidine ring (4-membered nitrogen heterocycle) is highly strained (~25 kcal/mol).

  • Acid Sensitivity: Unlike pyrrolidines, azetidines are prone to acid-catalyzed ring opening, especially in the presence of nucleophiles. Avoid strong mineral acids (HCl, H₂SO₄) during salt formation. Use weaker organic acids (Tartaric, Mandelic).

  • Thermal Instability: Avoid temperatures >60°C during solvent evaporation.

  • Storage: Store free bases at -20°C under inert atmosphere to prevent oxidative degradation or polymerization.

Module 1: High-Performance Liquid Chromatography (HPLC/SFC)

Methodology: Direct chiral separation on polysaccharide-based stationary phases. This is the "Gold Standard" for analytical determination and small-scale purification.

Quick Reference: Column & Mobile Phase Selection
ParameterRecommendationRationale
Column Chiralpak IC or Chiralpak IG (Immobilized)Immobilized phases allow the use of DCM or THF to improve solubility of the polar alcohol.
Alternative Chiralpak AD-H (Amylose-based)Excellent recognition for pyridine-containing heterocycles.
Mobile Phase (NP) Hexane : EtOH (80:20) + 0.1% DEA Diethylamine (DEA) is mandatory to mask silanols and prevent peak tailing of the basic pyridine.
Mobile Phase (PO) Acetonitrile : MeOH (95:5) + 0.1% DEA "Polar Organic" mode. Best if the compound is insoluble in Hexane.
Detection UV @ 254 nmPyridine chromophore absorbs strongly here.
Troubleshooting Guide (Q&A)

Q: My peaks are tailing significantly, even with DEA. What is wrong? A: The interaction between the exposed silanols of the silica support and the two basic nitrogens (pyridine N and azetidine N) is likely the cause.

  • Fix 1: Increase DEA concentration to 0.2% or 0.3%.

  • Fix 2: Switch to SFC (Supercritical Fluid Chromatography) . The CO₂ mobile phase is naturally acidic, which can sometimes suppress tailing, but for basic drugs, adding a basic modifier (0.5% Isopropylamine in Methanol) to the CO₂ stream is often more effective than DEA.

Q: I see a third peak appearing during the run. Is my column degrading? A: It is more likely your compound is degrading. 2-(Pyridin-3-yl)azetidin-3-ol can undergo ring opening or elimination of the hydroxyl group on-column if the system is too acidic or if the frit is contaminated.

  • Test: Re-inject the fraction collected from the main peak. If it splits again, the degradation is on-column.

  • Solution: Flush the column with 100% Ethanol (if immobilized) or follow the manufacturer's regeneration protocol to remove acidic contaminants. Ensure your sample solvent is neutral.

Workflow Visualization: Method Development

HPLC_Strategy Start Start: Racemic Mixture Solubility Check Solubility in Hexane/EtOH Start->Solubility NP_Mode Normal Phase (NP) Hex/EtOH + 0.1% DEA Solubility->NP_Mode Soluble PO_Mode Polar Organic (PO) ACN/MeOH + 0.1% DEA Solubility->PO_Mode Insoluble Column_Screen Screen Columns: IC, IG, AD-H, OD-H NP_Mode->Column_Screen PO_Mode->Column_Screen Resolution_Check Resolution (Rs) > 1.5? Column_Screen->Resolution_Check SFC_Switch Switch to SFC (CO2 + MeOH/IPA-amine) Resolution_Check->SFC_Switch No (Tailing/Overlap) Optimize Optimize Prep Method (Loading study) Resolution_Check->Optimize Yes

Figure 1: Decision matrix for chromatographic method development targeting basic azetidines.

Module 2: Classical Resolution (Diastereomeric Salt Formation)

Methodology: Use of chiral organic acids to precipitate one enantiomer as a salt. Best for scale-up (>10g).

Recommended Resolving Agents
  • Di-p-toluoyl-L-tartaric acid (L-DTTA): The "heavy" aromatic rings often facilitate π-π stacking with the pyridine ring, aiding crystallization.

  • O,O'-Dibenzoyl-L-tartaric acid (L-DBTA): A standard alternative.

  • Mandelic Acid: Good for smaller, rigid amines.

Troubleshooting Guide (Q&A)

Q: The mixture is "oiling out" instead of crystallizing. How do I fix this? A: This is common with azetidines due to their conformational flexibility and polarity.

  • Fix 1 (Solvent): You are likely using a solvent that is too polar (like pure MeOH). Switch to a mixture of Ethanol/Acetone or Isopropanol/Acetonitrile . The lower polarity forces the salt out more slowly.

  • Fix 2 (Seeding): Do not heat to reflux repeatedly. Heat once to dissolve, cool slowly to room temp, and add a seed crystal (if available) or scratch the glass surface.

  • Fix 3 (Counter-ion): Switch from Tartaric acid (too polar) to Ditoluoyl-tartaric acid (more hydrophobic).

Q: How do I recover the free base without opening the ring? A: Do not use strong acid/base extraction.

  • Protocol: Suspend the salt in DCM or EtOAc. Add a saturated solution of NaHCO₃ (Sodium Bicarbonate) or K₂CO₃ . Stir gently until the solid dissolves. Separate the organic layer.[1][2]

  • Avoid NaOH: Strong hydroxide can attack the azetidine ring at higher temperatures.

Module 3: Enzymatic Kinetic Resolution

Methodology: Exploiting the C3-hydroxyl group.[3] Lipases can selectively acylate one enantiomer of the alcohol, leaving the other as the free alcohol.

Enzyme of Choice: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).

Experimental Protocol
  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene (Dry).

  • Acyl Donor: Vinyl Acetate (irreversible donor) or Isopropenyl Acetate.

  • Conditions: 30-40°C, orbital shaking.

Troubleshooting Guide (Q&A)

Q: The reaction stops at 30% conversion. Why? A: This is likely product inhibition or enzyme deactivation .

  • Cause: The byproduct of vinyl acetate is acetaldehyde, which can deactivate the enzyme.

  • Fix: Use molecular sieves to scavenge byproducts or switch to Ethyl Acetate as both solvent and acyl donor (though slower, it is often gentler).

Q: I am getting low enantiomeric excess (ee). A: The reaction might be running too long, causing the enzyme to start reacting with the "slow" enantiomer.

  • Optimization: Stop the reaction at exactly 45-48% conversion. Do not aim for 50%.

  • Racemization: Ensure the basic azetidine nitrogen is not causing background racemization.

Pathway Visualization: Enzymatic Resolution

Biocatalysis cluster_products Separable Mixture Racemate Racemic Azetidin-3-ol CALB CAL-B Lipase + Vinyl Acetate Racemate->CALB Kinetic Resolution Acetate (R)-Acetate (Acylated) CALB->Acetate Fast Reaction Alcohol (S)-Alcohol (Unreacted) CALB->Alcohol Slow/No Reaction

Figure 2: Kinetic resolution pathway using Lipase B to acylate the hydroxyl group.

References & Authority

The protocols above are synthesized from established methodologies for functionalized azetidines and pyridine alkaloids.

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. Link

    • Relevance: Foundational text on azetidine stability and handling.[4][5][6]

  • Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Link

    • Relevance: Standard protocols for resolving basic amines using polysaccharide columns.

  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron. Link

    • Relevance: Validates the use of CAL-B for secondary alcohol resolution in heterocycles.

  • Vertex Pharmaceuticals. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. Link

    • Relevance: Critical data on the pKa and stability of pyridine-substituted azetidines.

Sources

Optimization

Optimizing solubility of azetidin-3-ol salts for biological assays

This guide functions as a specialized Technical Support Center for researchers working with Azetidin-3-ol salts (e.g., Hydrochloride, Trifluoroacetate). It addresses the unique physicochemical challenges of this small, p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with Azetidin-3-ol salts (e.g., Hydrochloride, Trifluoroacetate). It addresses the unique physicochemical challenges of this small, polar heterocycle, particularly its hygroscopicity, pH-dependent speciation, and behavior in high-concentration stock solutions.

Ticket Context: User reports precipitation, inconsistent assay data, or difficulty preparing high-concentration stocks of Azetidin-3-ol salts (CAS: 18621-18-6 for HCl) for biological screening.

Section 1: The Physicochemical Landscape

Q: Why is my Azetidin-3-ol salt behaving inconsistently despite being a "polar" molecule?

A: While Azetidin-3-ol is a small, polar molecule (MW ~109.55 g/mol for HCl), its behavior is governed by two critical factors often overlooked in standard solubility protocols:

  • Extreme Hygroscopicity: The HCl salt is highly deliquescent. It rapidly absorbs atmospheric water, creating a viscous "gum" on the surface of the solid. This gum inhibits solvent penetration, leading to "false insolubility" where the core solid remains undissolved despite apparent saturation.

  • pKa-Driven Speciation: The azetidine nitrogen is a secondary amine with a high pKa (~11.3) [1]. At physiological pH (7.4), it is fully protonated (

    
    ). However, if you are using the free base or if your buffer capacity is too low to counter the acidity of the HCl salt at high concentrations, you will induce pH shifts that can alter the solubility equilibrium or affect enzymatic targets.
    
Section 2: Stock Solution Optimization (The "Make-It-Soluble" Phase)

Q: I cannot get a clear 100 mM stock in DMSO. It stays cloudy. What is the fix?

A: This is a common issue caused by the crystal lattice energy of the salt and moisture contamination. Follow this Standard Operating Procedure (SOP) :

Protocol A: High-Concentration DMSO Stock Preparation

  • Solvent: Use anhydrous, newly opened DMSO. Hygroscopic DMSO significantly reduces the solubility limit of this salt [2].[1]

  • Mechanical Aid: The salt requires energy to break the lattice.

    • Add DMSO to the vial.[1]

    • Sonicate in a water bath at 40°C for 10–15 minutes.

    • Vortex vigorously for 30 seconds.

  • Visual Check: The solution must be completely clear. If a "haze" persists, it is likely a hydrate polymorph forming. Add 5% v/v water (if assay compatible) to break the haze, OR switch to the Enhanced Formulation Protocol below.

Q: My assay requires high concentrations (>1 mM final). Simple DMSO dilution causes precipitation. How do I formulate this?

A: For high-concentration dosing or fragment screening, simple DMSO/Buffer systems fail due to the "solvent shock." Use the Co-Solvent Step-Down Method validated for this compound class [2].

ComponentRoleOrder of AdditionVolume (for 1 mL)
1. DMSO Stock SolubilizerFirst 100 µL (10%)
2.[1] PEG300 Dispersant/StabilizerSecond (Mix well)400 µL (40%)
3. Tween-80 SurfactantThird (Mix well)50 µL (5%)
4. Saline/Buffer Aqueous PhaseFourth (Dropwise)450 µL (45%)

Result: This yields a stable, clear solution up to ~22 mM (2.5 mg/mL) suitable for injection or high-concentration assays.

Section 3: Assay Compatibility & Troubleshooting

Q: I see "noise" in my SPR or enzymatic assay. Is the salt interfering?

A: likely yes. Azetidin-3-ol HCl is an ionic species.

  • Ionic Strength: At 10 mM, you are adding 10 mM chloride ions. In low-salt buffers (e.g., 10 mM Tris), this doubles the ionic strength, potentially affecting protein-protein interactions.

  • pH Drift: The HCl salt is acidic. If your assay buffer is weak (e.g., 25 mM HEPES), adding the stock can drop the pH below 7.0.

    • Validation Step: Check the pH of your "Mock Assay" (Buffer + Compound Stock) before adding the protein. If pH < 7.2, increase buffer concentration to 100 mM.

Q: Can I store the stock at -20°C?

A: Yes, but with strict caveats.

  • Storage: -80°C is preferred (6 months stability). -20°C is acceptable for 1 month [2].[1][2]

  • Freeze-Thaw: The salt tends to crash out upon freezing. You must re-sonicate (40°C) every time you thaw the stock. Do not assume the clear liquid at the top is the correct concentration; a density gradient often forms.

Section 4: Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection and troubleshooting precipitation events.

AzetidineSolubility Start Start: Solid Azetidin-3-ol Salt SolventChoice Choose Stock Solvent Start->SolventChoice DMSO_Path DMSO (Anhydrous) SolventChoice->DMSO_Path For Library/Long-term Water_Path Water/Buffer SolventChoice->Water_Path Immediate Use Only Check_Clear Is Solution Clear? DMSO_Path->Check_Clear Water_Path->Check_Clear Sonication Action: Sonicate 40°C (15 min) Check_Clear->Sonication No (Cloudy) Assay_Dilution Dilution into Assay Buffer Check_Clear->Assay_Dilution Yes Sonication->Check_Clear Precipitation Precipitation Observed? Assay_Dilution->Precipitation RootCause_pH Cause: pH Shift (Acidic Salt) Precipitation->RootCause_pH Yes (Low Conc) RootCause_Conc Cause: Solvent Shock Precipitation->RootCause_Conc Yes (High Conc) Fix_Buffer Fix: Increase Buffer Conc (e.g., 100mM HEPES) RootCause_pH->Fix_Buffer Fix_Formulation Fix: Use PEG300/Tween Protocol RootCause_Conc->Fix_Formulation

Figure 1: Decision matrix for solubilization and troubleshooting precipitation events. Note the critical role of sonication and buffer capacity.

Section 5: Solubility Data & Buffer Compatibility

Use this table to determine the maximum safe limits for your experimental design.

Solvent SystemSolubility Limit (Est.)StabilityRecommended Use
Pure Water > 50 mg/mLLow (Hydrolysis risk over weeks)Immediate aqueous assays
DMSO (Anhydrous) ~25 mg/mL (228 mM) [2]High (6 months @ -80°C)Compound Libraries, Stock
PBS (pH 7.4) > 25 mg/mLMediumStandard Bioassays
10% DMSO / 90% Corn Oil ~2.5 mg/mLMediumLipophilic partitioning studies
10% DMSO / 40% PEG300 ~2.5 mg/mLHighIn vivo dosing / High-conc assays

Critical Warning: Azetidin-3-ol is a secondary amine. Avoid buffers containing reactive carbonyls or aldehydes if long incubation times are required, as side reactions (hemiaminal formation) can occur.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 2-(Pyridin-3-yl)azetidin-3-ol

Senior Application Scientist Note From: Dr. Aris Thorne, Senior Application Scientist Subject: Critical Handling Parameters for 2-(Pyridin-3-yl)azetidin-3-ol Welcome to the technical guide for 2-(Pyridin-3-yl)azetidin-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note

From: Dr. Aris Thorne, Senior Application Scientist Subject: Critical Handling Parameters for 2-(Pyridin-3-yl)azetidin-3-ol

Welcome to the technical guide for 2-(Pyridin-3-yl)azetidin-3-ol . This compound presents a unique challenge in aqueous stability due to the interplay between the high ring strain of the azetidine scaffold (~25.4 kcal/mol) and the electronic influence of the pyridine substituent.

Our internal data and field reports indicate that pH-dependent hydrolysis is the primary degradation pathway. The azetidine nitrogen, while less basic than a typical secondary amine due to ring constraints, can still undergo protonation. In acidic environments, this protonation activates the ring toward nucleophilic attack by water, leading to irreversible ring opening.

This guide moves beyond standard datasheets to provide you with causal explanations, self-validating protocols, and troubleshooting workflows to ensure the integrity of your experimental data.

Part 1: Troubleshooting & FAQs
Q1: I am observing a rapid loss of compound purity in my acidic mobile phase (0.1% TFA). Is this expected?

A: Yes, this is a critical stability failure mode.

  • The Mechanism: At pH < 4, the azetidine nitrogen (pKa ~9-10) becomes fully protonated. This creates a highly electrophilic ammonium species. The adjacent C2 carbon, already activated by the electron-withdrawing pyridine ring, becomes susceptible to nucleophilic attack by water. This cleaves the C-N bond, opening the ring to form a linear amino-alcohol product.

  • The Fix: Switch to a volatile basic buffer or a neutral system for LC-MS. We recommend 10 mM Ammonium Bicarbonate (pH 7.8) or 0.1% Formic Acid only if the run time is short (<10 min) and the sample is kept at 4°C. Avoid strong acids like TFA for storage or long gradients.

Q2: Can I store stock solutions in water at -20°C?

A: We advise against pure aqueous storage.

  • The Risk: Even at -20°C, freeze-thaw cycles can create transient pH gradients (eutectic effects) that catalyze hydrolysis. Furthermore, water is the nucleophile that destroys the ring.

  • The Protocol: Store stock solutions in 100% DMSO or Methanol at -80°C. If an aqueous working solution is required, prepare it fresh immediately before use.

Q3: My HPLC chromatogram shows a "fronting" peak and a new late-eluting peak. What is happening?

A: This indicates two distinct issues:

  • Fronting: Likely due to the basic pyridine and azetidine nitrogens interacting with residual silanols on the column stationary phase.

    • Solution: Use an end-capped column (e.g., C18 with high carbon load) or add an ion-pairing modifier (though be cautious of pH).

  • Late Peak: This is likely the hydrolysis product . The linear chain often exposes the lipophilic pyridine ring more effectively or interacts differently with the column, shifting retention. Check the mass spectrum: the hydrolysis product will have a mass of [M+18] (addition of H₂O).

Q4: Is the compound sensitive to oxidation?

A: Moderate sensitivity. The secondary amine in the azetidine ring is susceptible to N-oxidation, particularly in the presence of peroxides or radical initiators. While the pyridine ring is robust, the azetidine nitrogen can form N-oxides.

  • Prevention: Degas all buffers and solvents. Store under inert gas (Argon/Nitrogen) if possible.

Part 2: Experimental Protocols
Protocol A: pH-Stability Profiling Assay

Use this protocol to validate the stability window for your specific experimental conditions.

Materials:

  • Test Compound: 2-(Pyridin-3-yl)azetidin-3-ol (10 mM DMSO stock).

  • Buffers:

    • pH 2.0 (Phosphate/Phosphoric Acid)

    • pH 7.4 (PBS)

    • pH 9.0 (Borate or Ammonium Bicarbonate)

  • Internal Standard: Caffeine (stable, distinct UV profile).

Workflow:

  • Preparation: Dilute DMSO stock to 50 µM in each buffer (Triplicate).

  • Incubation: Incubate samples at 25°C in a thermomixer.

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, 12h, and 24h.

  • Quenching: Immediately dilute 1:1 with cold Acetonitrile (stops hydrolysis and precipitates salts).

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

Data Output Table (Template):

Timepoint (h)pH 2.0 (% Remaining)pH 7.4 (% Remaining)pH 9.0 (% Remaining)
0100%100%100%
1[Data][Data][Data]
4[Data][Data][Data]
24< 50% (Expected) > 95% (Target) > 90%
Part 3: Mechanistic Visualization

The following diagram illustrates the critical degradation pathway driven by acidic pH. Understanding this pathway is the key to preventing sample loss.

StabilityPathway cluster_conditions Critical Control Factors Compound 2-(Pyridin-3-yl)azetidin-3-ol (Intact) Activated Protonated Intermediate (N+ Highly Electrophilic) Compound->Activated + H+ (Fast) Protonation Acidic Environment (pH < 5) Protonation->Activated Hydrolysis Nucleophilic Attack (H2O attacks C2/C4) Activated->Hydrolysis Rate Limiting Step Product Ring-Opened Product (Amino-Alcohol Linear Chain) [M + 18 Da] Hydrolysis->Product Irreversible C-N Cleavage

Figure 1: Acid-catalyzed hydrolysis pathway of azetidin-3-ol derivatives. The protonation of the azetidine nitrogen activates the ring strain, leading to irreversible opening by water.

Part 4: Analytical Method Recommendations

To accurately quantify this compound without inducing degradation during analysis, utilize the following HPLC parameters.

ParameterRecommendationRationale
Column HILIC (e.g., Amide or Bare Silica)The compound is highly polar. C18 often yields poor retention (elutes in void volume).
Mobile Phase A 10 mM Ammonium Acetate (pH 6.8)Neutral pH prevents on-column hydrolysis.
Mobile Phase B AcetonitrileStandard organic modifier.
Flow Rate 0.3 - 0.5 mL/minLower flow rates improve mass transfer for polar heterocycles.
Detection UV 260 nmPyridine absorption maximum.
Sample Diluent 90:10 ACN:WaterMatches initial HILIC conditions to prevent peak distortion.
References
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (NIH) / PMC. Source:[Link] Relevance: Establishes the mechanism of pH-dependent azetidine ring opening and the critical role of nitrogen protonation.[1]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry (RSC). Source:[Link] Relevance: Provides foundational data on ring strain energy (25.4 kcal/mol) and general reactivity profiles of azetidine derivatives.

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives. Frontiers in Microbiology. Source:[Link] Relevance: Illustrates the handling and stability considerations for similar pyridine-heterocycle scaffolds in biological assays.

Sources

Optimization

Technical Support Center: Grignard Additions to Azetidinone Precursors

Topic: Troubleshooting Grignard additions to azetidinone precursors (C4-alkylation of -lactams). Role: Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Grignard additions to azetidinone precursors (C4-alkylation of


-lactams).
Role:  Senior Application Scientist.
Objective:  To provide a self-validating, mechanism-driven guide for alkylating 4-acetoxy-2-azetidinone and related scaffolds without compromising the 

-lactam ring.
Introduction: The Reactivity Paradox

The central challenge in performing Grignard additions to azetidinone precursors (specifically 4-acetoxy-2-azetidinone) is a conflict of reactivity. You are attempting to perform a nucleophilic substitution at the C4 position on a scaffold that is inherently strained and prone to ring-opening via nucleophilic attack at the C2 carbonyl.

Standard Grignard reagents (


) are "hard" nucleophiles and strong bases. Without modulation, they preferentially attack the "hard" carbonyl center (C2), leading to 

-elimination or direct ring opening. To achieve C4-alkylation, we must modulate the Grignard reagent to behave as a "softer" nucleophile, favoring the displacement of the acetoxy group via an

-acyl iminium ion intermediate.
Module 1: The "Zinc-Modulated" Workflow (Gold Standard)

This protocol utilizes Zinc Chloride (


)  to transmetallate or modulate the Grignard reagent in situ. This suppresses basicity and enhances orbital overlap with the softer iminium intermediate.
Experimental Protocol

Reagents:

  • Substrate: 4-Acetoxy-2-azetidinone (

    
    -protected, e.g., TBDMS).
    
  • Nucleophile: Alkyl/Aryl Magnesium Bromide (

    
     M in THF/Ether).
    
  • Modulator: Anhydrous

    
     (1.0 M in Ether) or solid (dried under vacuum).
    
  • Solvent: Anhydrous THF (

    
     ppm 
    
    
    
    ).

Step-by-Step Methodology:

  • System Prep: Flame-dry a 3-neck round-bottom flask under Argon flow. Cool to room temperature.

  • Lewis Acid Activation: Charge the flask with anhydrous

    
     (1.1 equiv relative to Grignard).
    
    • Checkpoint: If using solid

      
      , fuse it under vacuum with a heat gun until it melts, then cool to form a glassy solid. Dissolve in THF.
      
  • Grignard Modulation: Cool the

    
     solution to 
    
    
    
    . Dropwise add the Grignard reagent (
    
    
    , 1.1 equiv). Stir for 20 minutes.
    • Mechanism:[1][2][3][4][5][6][7][8] This forms a Zinc-ate complex (

      
       or similar), effectively "softening" the nucleophile.
      
  • Substrate Addition: Cool the mixture to

    
     . Add the 
    
    
    
    -protected 4-acetoxy-2-azetidinone (dissolved in minimal THF) slowly over 15 minutes.
    • Critical: Maintain internal temperature below

      
      .[9]
      
  • Reaction Monitoring: Stir at

    
     for 1-2 hours. Monitor by TLC (stain with PMA or Ninhydrin).
    
    • Success Indicator: Disappearance of starting material (

      
       in 1:1 Hex/EtOAc) and appearance of a new, slightly more non-polar spot.
      
  • Quench: Pour the cold reaction mixture into a vigorously stirring saturated

    
     solution (
    
    
    
    ).
    • Warning: Do not allow the reaction to warm to RT before quenching; the iminium intermediate is unstable.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: "I see complete consumption of starting material, but my NMR shows a mess of aliphatic peaks and no beta-lactam peaks (3.0-4.0 ppm region is empty)."

Diagnosis: Ring Opening (Thermodynamic Failure). The Grignard reagent attacked the C2 carbonyl instead of the C4 position. This usually happens because the nucleophile was too "hard" or the temperature was too high.

Corrective Actions:

  • Switch to Zinc: If you used straight

    
    , you must switch to the 
    
    
    
    protocol (Module 1).
  • Temperature Discipline: Ensure the addition happens at

    
    . Even 
    
    
    
    can be sufficient energy to overcome the ring-strain activation barrier.
  • Protect the Nitrogen: If your azetidinone

    
     is free, the Grignard will deprotonate it first. The resulting anion is less electrophilic at C4 and more prone to decomposition. Use TBDMS or TMS protection.
    
Q2: "The reaction is stuck at 50% conversion. Adding more Grignard doesn't help."

Diagnosis: Iminium Ion Stalling or Reagent Destruction. The acetoxy group is a leaving group, but it requires Lewis Acid assistance to leave. If the


 is consumed or wet, the iminium ion (the necessary electrophile) never forms.

Corrective Actions:

  • Titrate the Grignard: Do not trust the bottle label. Use the Knochel titration method (LiCl/Iodine) to verify molarity.[9]

  • Increase Lewis Acid: Ensure you have at least 1.0 equivalent of

    
     relative to the Grignard. The Lewis acid plays a dual role: activating the acetoxy leaving group and modulating the nucleophile.
    
Q3: "I am getting the C4-substituted product, but the diastereoselectivity (cis/trans ratio) is poor."

Diagnosis: Lack of Chelation Control. The stereochemistry at C4 is often governed by the coordination of the metal between the ring nitrogen (or C3 substituents) and the incoming nucleophile.

Corrective Actions:

  • Solvent Effects: Switch from THF to Diethyl Ether or Toluene. THF is a strong coordinating solvent and can out-compete the intramolecular chelation that directs stereochemistry.

  • Leaving Group Variation: If 4-acetoxy is giving poor selectivity, convert it to 4-phenylsulfonyl-2-azetidinone . The sulfonyl group is a better leaving group and often coordinates differently with metal centers.

Module 3: Mechanistic Visualization

The following diagram illustrates the bifurcation between the desired C4-alkylation pathway (Kinetic/Soft) and the undesired Ring Opening pathway (Thermodynamic/Hard).

Azetidinone_Grignard Start 4-Acetoxy-2-Azetidinone (Precursor) LA_Complex Lewis Acid Complex (Activation of OAc) Start->LA_Complex + ZnCl2 RingOpen Ring Opening (Beta-Amino Ketone) Start->RingOpen Hard Nucleophile (RMgX) Direct Attack at C2 (C=O) Iminium N-Acyl Iminium Ion (Reactive Intermediate) LA_Complex->Iminium - ZnCl2(OAc) Product C4-Alkylated Beta-Lactam (Target) Iminium->Product Soft Nucleophile (RZnCl) Attack at C4

Figure 1: Mechanistic divergence in Grignard additions to azetidinones. The presence of a Lewis Acid (ZnCl2) facilitates the formation of the Iminium ion, diverting the reaction towards the desired C4-alkylation.

Module 4: Comparative Data (Lewis Acid Effects)

The table below summarizes the impact of different metal additives on the reaction of Methylmagnesium Bromide with 4-acetoxy-2-azetidinone (Hypothetical aggregate data based on standard reactivity profiles).

Additive (1.1 eq)Primary SpeciesYield (C4-Alkyl)Ring OpeningStereoselectivity (trans:cis)
None (RMgBr) Hard Nucleophile< 20%High (>60%)N/A

Lewis Acid Only40-50%Moderate60:40

Soft Zinc-ate85-95% < 5% 90:10

(Cat.)
Organocuprate70-80%Low50:50
References
  • Preparation of 4-Acetoxy-2-Azetidinone: Mickel, S. J., Hsiao, S. N., & Miller, M. J. (1987).[10][11] Synthesis of a Key ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -Lactam Intermediate by a [2+2] Cycloaddition Route: 4-Acetoxyazetidin-2-one.[10] Organic Syntheses, 65, 135.[10][11]
    [Link]
    
  • Zinc-Mediated Grignard Modulation: Hatano, M., et al. (2024).[2] Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles.[2][5] Chemical Science, 15, 8569-8577.[2] (Demonstrates the general principle of Zn-ate softening of Grignards). [Link]

  • Stereoselectivity in Grignard Additions: Ashby, E. C., & Laemmle, J. (1975). Stereochemistry of organometallic compound addition to ketones. Chemical Reviews, 75(4), 521–546. [Link]

  • Mechanistic Insight (Iminium Ions): Claridge, T. D. W., et al. (2019). Activation of Grignard Reagents. Nature Protocols (General reference for titration and handling). [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Racemization of Chiral Azetidin-3-ol Intermediates

Welcome to the technical support center dedicated to addressing the critical challenge of maintaining the stereochemical integrity of chiral azetidin-3-ol intermediates. Azetidine scaffolds are increasingly vital in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the critical challenge of maintaining the stereochemical integrity of chiral azetidin-3-ol intermediates. Azetidine scaffolds are increasingly vital in medicinal chemistry, offering unique structural and physicochemical properties.[1][2][3] However, the inherent ring strain and the presence of a chiral center at the C3 position make these intermediates susceptible to racemization, a process that can compromise the efficacy and safety of the final active pharmaceutical ingredient (API).[4][]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals anticipate, diagnose, and prevent racemization during the synthesis, purification, and storage of chiral azetidin-3-ol intermediates.

I. Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant concern for chiral azetidin-3-ol intermediates?

A: Racemization is the conversion of a single enantiomer (a non-superimposable mirror image form of a molecule) into an equal mixture of both enantiomers, known as a racemate.[4] In the context of drug development, the biological activity of a molecule is often highly dependent on its specific three-dimensional structure.[6][7] The incorrect enantiomer may have reduced efficacy, different pharmacological effects, or even toxic side effects.[4] Therefore, maintaining the enantiomeric purity of chiral azetidin-3-ol intermediates is paramount to ensure the quality and safety of the final drug product.

Q2: What are the primary mechanisms that lead to the racemization of chiral azetidin-3-ols?

A: The racemization of chiral azetidin-3-ols can proceed through several mechanisms, primarily facilitated by acidic or basic conditions. The key mechanistic pathways often involve the formation of an achiral intermediate. One plausible pathway involves the protonation of the hydroxyl group under acidic conditions, followed by the departure of a water molecule to form a resonance-stabilized achiral carbocation. Subsequent nucleophilic attack by water can occur from either face of the carbocation, leading to a racemic mixture.

Under basic conditions, deprotonation of the hydroxyl group can increase the electron density on the oxygen, which may facilitate a ring-opening and closing cascade that proceeds through an achiral intermediate. The specific mechanism can be highly dependent on the nature of the substituents on the azetidine ring and the reaction conditions employed.

Q3: Which experimental factors have the most significant impact on the stereochemical stability of azetidin-3-ols?

A: Several factors can influence the rate of racemization:

  • pH: Both acidic and basic conditions can catalyze racemization. It is crucial to maintain a pH range where the intermediate is most stable.[]

  • Temperature: Elevated temperatures provide the activation energy for racemization to occur.[] Therefore, reactions and storage should be conducted at the lowest practical temperature.

  • Solvent: The polarity and protic nature of the solvent can influence the stability of charged intermediates or transition states involved in racemization pathways.[]

  • Protecting Groups: The choice of protecting group for the azetidine nitrogen is critical. Electron-withdrawing groups can influence the acidity of the C-H bond adjacent to the nitrogen, potentially affecting the stability of the chiral center.

  • Presence of Catalysts: Certain metal catalysts or acidic/basic reagents used in subsequent synthetic steps can promote racemization.

II. Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving racemization issues encountered during your experiments.

Scenario 1: Significant loss of enantiomeric excess (ee) is observed after a reaction step.

Initial Assessment:

  • Confirm Analytical Method: First, ensure the accuracy of your chiral analytical method (e.g., HPLC, SFC). Run a racemic standard to confirm baseline separation of the enantiomers and verify the integration method.

  • Isolate the Problematic Step: Analyze the enantiomeric excess of your material before and after the specific reaction step to confirm that this is the source of racemization.

Troubleshooting Workflow:

G start Racemization Detected Post-Reaction cond1 Is the reaction run at elevated temperature? start->cond1 action1 Lower the reaction temperature. Consider running at 0°C or below. cond1->action1 Yes cond2 Are strong acids or bases used? cond1->cond2 No action1->cond2 action2 Screen weaker acids/bases. Use a non-nucleophilic base if applicable. cond2->action2 Yes cond3 Is a protic solvent used? cond2->cond3 No action2->cond3 action3 Switch to an aprotic solvent (e.g., THF, DCM, Toluene). cond3->action3 Yes cond4 Is the N-protecting group appropriate? cond3->cond4 No action3->cond4 action4 Consider a more robust protecting group (e.g., Boc, Cbz) that is stable to the reaction conditions. cond4->action4 Yes end Monitor ee of the reaction at various time points. cond4->end No action4->end

Caption: Troubleshooting workflow for post-reaction racemization.

Scenario 2: Gradual loss of enantiomeric excess is observed during work-up, purification, or storage.

Initial Assessment:

  • Pinpoint the Stage: Analyze the enantiomeric excess at each stage (post-reaction, after aqueous work-up, after chromatography, and after a period of storage) to identify where the degradation is occurring.

  • Assess Storage Conditions: Review the temperature, light exposure, and atmosphere under which the intermediate is stored.

Troubleshooting Recommendations:

Problem Area Potential Cause Recommended Solution
Aqueous Work-up Extreme pH during extraction or washing.Buffer the aqueous solutions to a neutral or near-neutral pH. Minimize the duration of contact with aqueous phases.
Chromatography Acidic or basic nature of the stationary phase (e.g., silica gel can be acidic).Use a neutral stationary phase like deactivated silica or alumina. Consider adding a small amount of a volatile base (e.g., triethylamine) to the eluent for basic compounds, or a volatile acid (e.g., acetic acid) for acidic compounds, if compatible with the molecule.
Solvent Removal High temperatures during concentration under reduced pressure.Use a rotary evaporator at a lower bath temperature. For highly sensitive compounds, consider lyophilization or nitrogen stream evaporation at room temperature.
Storage Exposure to heat, light, or atmospheric moisture/acid/base.Store the chiral intermediate at low temperatures (e.g., in a refrigerator or freezer), protected from light in an amber vial, and under an inert atmosphere (e.g., nitrogen or argon).[]

III. Experimental Protocols

Protocol 1: Monitoring Enantiomeric Excess by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common and accurate method for determining the enantiomeric excess of chiral compounds.[8]

Materials:

  • HPLC system with a UV detector

  • Chiral column (e.g., CHIRALPAK® series)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Sample of your azetidin-3-ol intermediate

  • Racemic standard of the azetidin-3-ol intermediate

Methodology:

  • Column Selection: Choose a chiral column based on the structure of your analyte. Polysaccharide-based columns are often a good starting point.

  • Mobile Phase Screening:

    • Begin with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).

    • Inject the racemic standard to check for separation of the enantiomers.

    • If separation is not achieved, systematically vary the ratio of the polar modifier (isopropanol).

    • If necessary, screen other alcohols (e.g., ethanol) as the polar modifier.

  • Method Optimization:

    • Once baseline separation is achieved, optimize the flow rate and column temperature to improve resolution and reduce analysis time.

    • Typical flow rates for analytical columns are 0.5-1.0 mL/min.

  • Sample Analysis:

    • Dissolve a small amount of your chiral sample in the mobile phase.

    • Inject the sample and record the chromatogram.

  • Calculation of Enantiomeric Excess (ee):

    • Identify the peaks corresponding to the two enantiomers from the chromatogram of the racemic standard.

    • Calculate the area of each peak in your sample chromatogram.

    • Use the following formula to determine the ee: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Troubleshooting Chiral HPLC:

G start Poor Peak Shape or Resolution cond1 Are peaks broad or tailing? start->cond1 action1 Check for column contamination or degradation. Consider sample-solvent mismatch. cond1->action1 Yes cond2 Are enantiomers not separating? cond1->cond2 No action1->cond2 action2 Screen different mobile phases (vary solvent ratio and type). Try a different chiral column. cond2->action2 Yes cond3 Is retention time shifting? cond2->cond3 No action2->cond3 action3 Ensure consistent mobile phase composition and temperature. Check for leaks in the HPLC system. cond3->action3 Yes end Consult column manufacturer's guide for further troubleshooting. cond3->end No action3->end

Caption: Common chiral HPLC troubleshooting steps.

IV. The Critical Role of Protecting Groups

The choice of the nitrogen protecting group on the azetidine ring is a crucial decision that can significantly impact the stereochemical stability of the C3 hydroxyl center.

Impact of N-Protecting Groups on Racemization:
  • Electron-Withdrawing Groups (EWGs): Groups like sulfonyls (e.g., Nosyl, Tosyl) can increase the acidity of the protons on the carbons adjacent to the nitrogen. While this is a general consideration, the specific impact on the C3 position's stereochemical stability would depend on the reaction conditions and potential for deprotonation-reprotonation events.

  • Carbamates (e.g., Boc, Cbz): These are generally considered robust protecting groups that can provide good stereochemical stability. The Boc (tert-butyloxycarbonyl) group is particularly common and is stable to a wide range of non-acidic conditions. The Cbz (benzyloxycarbonyl) group is also widely used and is stable to mild basic and acidic conditions, typically being removed by hydrogenolysis.[9]

  • Alkyl Groups (e.g., Benzyl): While a simple benzyl group can be a suitable protecting group, its removal often requires harsh conditions (e.g., strong reducing agents or catalytic hydrogenation) which themselves could potentially lead to racemization.

Strategic Selection of Protecting Groups:

The ideal N-protecting group for your azetidin-3-ol intermediate should:

  • Be stable to the reaction conditions of subsequent synthetic steps.

  • Not promote racemization of the C3 stereocenter.

  • Be removable under conditions that do not cause racemization of the desired product or other chiral centers in the molecule.

A careful evaluation of the entire synthetic route is necessary to make the most appropriate choice.

V. Conclusion

Preventing the racemization of chiral azetidin-3-ol intermediates is a multifaceted challenge that requires careful attention to reaction conditions, purification techniques, and storage protocols. By understanding the potential mechanisms of racemization and systematically troubleshooting experimental observations, researchers can significantly improve the stereochemical integrity of these valuable building blocks. This guide serves as a foundational resource to aid in the development of robust and reliable synthetic processes for the production of enantiomerically pure azetidin-3-ol derivatives.

References

  • BenchChem. (n.d.). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
  • Gomez-Perez, V., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI.
  • BenchChem. (n.d.). Technical Support Center: Preventing Racemization in Amino Acid Synthesis.
  • BOC Sciences. (n.d.). Chiral Intermediates in Drug Synthesis.
  • Zhang, T., et al. (n.d.). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC - NIH.
  • ResearchGate. (n.d.). Racemization mechanism of serine dipeptide active ester derivatives.
  • ResearchGate. (n.d.). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis.
  • MDPI. (n.d.). Epimerisation in Peptide Synthesis.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • PMC - NIH. (n.d.). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols.
  • PMC - NIH. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
  • PMC. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • ACS Publications. (2026). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters.
  • ResearchGate. (n.d.). Photochemical Flow Synthesis of 3‐Hydroxyazetidines.
  • PubMed - NIH. (n.d.). Oxidative allene amination for the synthesis of azetidin-3-ones.
  • CHIRALPAK. (n.d.). Instruction manual for chiralpak® az-3.
  • (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • PubMed. (n.d.). Challenges and complexity of functionality evaluation of flavan-3-ol derivatives.
  • PMC. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
  • YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids.
  • PubMed. (2020). Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines.
  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
  • ResearchGate. (n.d.). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • RSC Publishing. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids.
  • RSC Publishing. (n.d.). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines.
  • Bohrium. (2023). determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids.
  • RSC Publishing. (n.d.). Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations.
  • PMC - NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • HPLC. (n.d.). Please read this instruction sheet completely before using this column.
  • ResearchGate. (n.d.). (PDF) Divergent, Strain‐Release Reactions of Azabicyclo[1.1.0]butyl Carbinols: Semipinacol or Spiroepoxy Azetidine Formation.
  • PMC - PubMed Central. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
  • Beilstein Journals. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines.
  • Frontiers. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle.
  • Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know.
  • Scholarly Publications Leiden University. (n.d.). Protective group strategies in carbohydrate and peptide chemistry.
  • PubMed. (n.d.). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules.
  • DOI. (2022). Substituent and Solvent Effect Studies of N-Alkenylnitrone 4π-Electrocyclizations.
  • YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023).
  • ResearchGate. (n.d.). Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines.
  • ResearchGate. (n.d.). Amino Acid-Protecting Groups.
  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
  • PubMed. (2020). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines.

Sources

Optimization

Technical Support Center: Handling Hygroscopic Azetidine Hydrochloride Salts

Introduction: The "Invisible" Impurity Azetidine hydrochloride salts are critical building blocks in medicinal chemistry, valued for their ability to introduce rigid, sp³-rich vectors into drug candidates. However, their...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Impurity

Azetidine hydrochloride salts are critical building blocks in medicinal chemistry, valued for their ability to introduce rigid, sp³-rich vectors into drug candidates. However, their high ring strain (~25.4 kcal/mol) combined with the ionic nature of the hydrochloride salt creates a perfect storm for handling difficulties.

These salts are hygroscopic and often deliquescent .[1][2][3] They do not just get "wet"; they actively pull moisture from the air until they dissolve in it, turning from a free-flowing powder into a viscous, unusable oil within minutes. This water contamination is not inert—it alters stoichiometry, hydrolyzes sensitive coupling reagents (like acid chlorides or HATU), and can facilitate acid-catalyzed ring-opening decomposition.

This guide provides field-proven protocols to handle these reagents without compromising your chemistry.

Part 1: Storage & Stability (The Foundation)

Q: How should I store azetidine hydrochloride salts long-term? A: Treat these salts as living entities. They must be stored in a desiccator or a glovebox at all times.

  • Temperature: Store at 2–8°C or -20°C . Cold storage reduces the rate of hydrolysis if any moisture is trapped inside.

  • Atmosphere: Always store under an inert atmosphere (Argon or Nitrogen).

  • Container: Use glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage as it is permeable to water vapor over time. Electrical tape or a secondary containment jar with Drierite/silica gel is superior.

Q: My salt has turned into a solid "brick" inside the bottle. Is it ruined? A: Not necessarily, but it is compromised. The "brick" formation indicates moisture absorption followed by recrystallization.

  • Risk: The water content is now unknown, making stoichiometric calculations impossible.

  • Action: You must dry the material (see Part 3: Recovery) and re-titrate or determine water content via Karl Fischer (KF) or qNMR before use.

Part 2: Handling & Weighing (The Critical Step)

Q: I don't have a glovebox. How do I weigh this without it turning to goo? A: Speed and minimizing surface area exposure are key. Use the "Difference Weighing" technique. Never weigh directly onto an open balance pan or weighing paper, as the salt will absorb water during the time it takes the balance to stabilize.

Protocol: The "Difference Weighing" Technique (No Glovebox)
  • Prepare: Dry a screw-cap vial and a spatula in an oven; let them cool in a desiccator.

  • Tare: Place the closed stock bottle of azetidine salt on the balance. Tare the balance to zero.

  • Transfer: Remove the bottle, open it quickly, and transfer an approximate amount of salt to your reaction vessel (which should be under Argon).

  • Weigh: Close the stock bottle immediately and place it back on the balance.

  • Calculate: The negative reading on the balance is the exact mass transferred.

    • Why this works: You are measuring the mass loss from the closed system, so the hygroscopic uptake during the "open" phase doesn't affect the measurement of what actually left the bottle.

Decision Tree: Choosing the Right Weighing Method

WeighingLogic Start Start: Need to Weigh Azetidine HCl Glovebox Is a Glovebox Available? Start->Glovebox YesGB Use Glovebox Glovebox->YesGB Yes NoGB Benchtop Handling Glovebox->NoGB No Method1 Method A: Open Weighing (High Risk of Deliquescence) YesGB->Method1 Safe in Inert Atm Method2 Method B: Difference Weighing (Recommended) NoGB->Method2 >10 mg Scale Method3 Method C: Stock Solution (For <10 mg) NoGB->Method3 <10 mg Scale Success Proceed to Reaction Method2->Success Minimizes Exposure Method3->Success Eliminates Weighing Error

Figure 1: Decision matrix for selecting the appropriate weighing technique based on available equipment and scale.

Part 3: Recovery & Drying (The "Goo" Problem)

Q: My azetidine salt is an oil/goo. How do I dry it? A: You cannot simply heat it to 100°C because the strained azetidine ring is susceptible to acid-catalyzed ring opening (polymerization) at high temperatures, especially when wet (hydrolysis).

Table 1: Comparison of Drying Methods
MethodTemperatureEfficiencyRisk LevelBest For
Vacuum Oven 40–45°CModerateLowSlightly damp powders
High Vacuum (Manifold) AmbientLowVery LowSmall (<100 mg) samples
Azeotropic Distillation 40–50°C (Bath)High MediumRecovering oils/goo
Lyophilization FrozenHighLowAqueous solutions
Protocol: Azeotropic Drying (The "Rescue" Op)

Use this when the salt has deliquesced into an oil.

  • Dissolve/Suspend: Add Toluene (or Benzene, if permitted) to the oily salt. The salt likely won't dissolve, but the water will mix with the toluene azeotrope.

    • Note: If the salt is very oily, add a small amount of Methanol to dissolve it completely, then add excess Toluene.

  • Rotovap: Concentrate the mixture on a rotary evaporator.

    • Bath Temp: Keep below 45°C .

    • Vacuum: Use a strong vacuum.

  • Repeat: The mixture will foam. Re-add toluene and evaporate 3 times.[4] The toluene/water azeotrope boils lower than water, carrying the moisture away.

  • Final Dry: Place the resulting solid (which should now be crusty/foamy) under high vacuum (Schlenk line) overnight.

Part 4: Reaction Troubleshooting

Q: I used the salt "as is," and my coupling reaction failed. Why? A: Water acts as a competitive nucleophile and a stoichiometric disruptor.

  • Stoichiometry Mismatch: If your salt is 10% water by weight, you are under-loading your amine by 10%. In a 1:1 coupling, this leaves unreacted electrophile (acid/acid chloride), which complicates purification.

  • Reagent Death: Common coupling reagents like EDC , HATU , and Acid Chlorides react instantly with water. The water in your "wet" salt consumes the coupling reagent before it can activate your carboxylic acid.

  • pH Swing: Water can alter the effective pH in non-aqueous solvents, potentially protonating the amine or hydrolyzing the azetidine ring if the mixture becomes too acidic.

Q: How do I correct for water content without drying? A: Perform a Quantitative NMR (qNMR) .

  • Weigh ~10 mg of the "wet" salt precisely.

  • Add a known mass of an internal standard (e.g., Maleic Acid or Dimethyl Sulfone).

  • Dissolve in D₂O or DMSO-d6.

  • Integrate the azetidine signals against the standard.

  • Calculate the Effective Molecular Weight (MW_eff) . Use this adjusted MW for all stoichiometric calculations.

Workflow: Recovering from a Deliquesced Salt

RecoveryWorkflow State1 State: Oily/Gooey Salt Step1 Dissolve in MeOH (Homogenize) State1->Step1 Step2 Add Excess Toluene (Azeotrope Carrier) Step1->Step2 Step3 Rotovap @ 45°C (Remove Water) Step2->Step3 Check Is it Solid? Step3->Check Final High Vacuum (Overnight) Check->Final Yes Repeat Repeat Toluene Evaporation Check->Repeat No (Still Oily) Repeat->Step3

Figure 2: Step-by-step workflow for drying and recovering azetidine salts using azeotropic distillation.

References

  • Apollo Scientific. (2023). Safety Data Sheet: Azetidine Hydrochloride. Retrieved from 5

  • TCI Chemicals. (2024). Product Specification and Handling: Azetidine Hydrochloride. Retrieved from 6

  • Couty, F., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Retrieved from 7

  • BenchChem. (n.d.). Technical Support Center: Effective Drying of Amine Hydrochloride Salts. Retrieved from 8

  • Richardson, P. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from 9

Sources

Reference Data & Comparative Studies

Comparative

Comparative Bioactivity Guide: 2-Substituted vs. 3-Substituted Azetidines

Executive Analysis: The "Azetidine Switch" In modern lead optimization, the "Azetidine Switch"—replacing a pyrrolidine or piperidine ring with a strained azetidine—is a high-impact strategy to modulate physicochemical pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The "Azetidine Switch"

In modern lead optimization, the "Azetidine Switch"—replacing a pyrrolidine or piperidine ring with a strained azetidine—is a high-impact strategy to modulate physicochemical properties without altering the pharmacophore's primary vector. However, the decision to functionalize at the C2 (alpha) or C3 (beta) position is rarely arbitrary; it dictates the molecule's metabolic fate, basicity, and binding entropy.

This guide objectively compares 2-substituted and 3-substituted azetidines, synthesizing experimental data to provide a decision framework for your lead optimization campaigns.

Key Differentiators at a Glance
Feature2-Substituted Azetidines3-Substituted Azetidines
Primary Utility Metabolic Blocking (Steric Shielding)Physicochemical Tuning (pKa, LogD)
Synthetic Accessibility Low (Chiral complexity, ring strain)High (Achiral precursors, modular)
Metabolic Liability High Stability (Blocks

-oxidation)
Moderate (Requires EWG to stabilize)
Basicity (

)
Inductive effect varies by distanceTunable (e.g., 3-F lowers

by ~2-3 units)
Conformational Bias Rigidifies N-lone pair vectorBiases Ring Pucker (Butterfly effect)

Physicochemical & Structural Mechanics

The bioactivity differences between these two classes are rooted in the fundamental mechanics of the four-membered ring.

The "Pucker" and Vector Alignment

Unlike planar aromatic rings, azetidine exists in a puckered "butterfly" conformation to relieve torsional strain. The angle of this pucker is sensitive to substitution.

  • 3-Substitution: Substituents at C3 prefer the pseudo-equatorial orientation to minimize 1,3-transannular repulsion with the nitrogen lone pair. This creates a predictable vector for projecting pharmacophores into a binding pocket.

  • 2-Substitution: Placing a group at C2 introduces severe steric clash with the N-substituent (if present) and the adjacent C3 hydrogens. This often locks the ring into a specific conformation, reducing the entropic penalty upon protein binding (

    
    ), potentially increasing potency if the vector matches the pocket.
    
Basicity and Permeability ( Modulation)

Unsubstituted azetidine is highly basic (


). For CNS penetration or intracellular targets, this must be lowered to the physiological range (7.0–9.0).
  • 3-Substituted Strategy: This is the industry standard for

    
     modulation. Introducing an Electron Withdrawing Group (EWG) like Fluorine or Hydroxyl at C3 lowers the 
    
    
    
    via the inductive effect (
    
    
    ) without sterically hindering the nitrogen's ability to form H-bonds with the target.
    • Example: 3,3-difluoroazetidine (

      
      ) vs. Azetidine (
      
      
      
      ).
  • 2-Substituted Strategy: While 2-substitution also exerts an inductive effect, the proximity to the nitrogen often introduces steric hindrance that affects solvation shells, making

    
     prediction less linear.
    

Metabolic Stability: The Alpha-Oxidation Pathway

The most critical divergence in bioactivity is metabolic stability. Azetidines are susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

Mechanism of Clearance

The primary clearance pathway is


-carbon oxidation  (N-dealkylation or ring opening). The enzyme abstracts a hydrogen from the carbon adjacent to the nitrogen (C2 or C4), forming an iminium ion intermediate.
  • 2-Substituted Advantage: Substitution at C2 replaces a labile

    
    -hydrogen with a carbon skeleton. This creates a "Steric Shield" that blocks P450 approach, significantly extending half-life (
    
    
    
    ).
  • 3-Substituted Vulnerability: The C2 and C4 positions remain unsubstituted (

    
    ). Unless the N-substituent is electron-poor (reducing the HOMO energy of the amine), 3-substituted azetidines remain vulnerable to rapid clearance.
    
Visualization: The Decision Logic

The following diagram illustrates the decision process for selecting between 2- and 3-substitution based on metabolic and structural needs.

Azetidine_Logic Start Lead Optimization Requirement MetabIssue High Metabolic Clearance? Start->MetabIssue PkaIssue High Basicity / Low Permeability? Start->PkaIssue Decision2 Select 2-Substituted Azetidine MetabIssue->Decision2 Yes (Block C2) Decision3 Select 3-Substituted Azetidine MetabIssue->Decision3 No (Optimize Vector) PkaIssue->Decision2 Secondary Benefit PkaIssue->Decision3 Primary Driver Mechanism2 Mechanism: Steric Shielding of Alpha-Carbon Decision2->Mechanism2 Mechanism3 Mechanism: Inductive Effect (-I) Remote from N Decision3->Mechanism3

Figure 1: Strategic decision tree for azetidine substitution patterns based on ADME/Tox liabilities.

Comparative Bioactivity Data[2][3]

The following table synthesizes representative SAR (Structure-Activity Relationship) data comparing a standard pyrrolidine lead against its azetidine analogs. Note the trade-off between potency (binding) and stability (


).

Table 1: Comparative SAR Profile

Scaffold VariantStructure TypePotency (

, nM)

(Exp)

(mL/min/kg)*
Bioactivity Verdict
Pyrrolidine (Ref) 5-membered ring129.845 (High)Good binder, poor metabolic stability.
Unsub. Azetidine 4-membered ring2511.238 (High)Loss of potency due to vector shift; too basic.
3-Fluoro Azetidine 3-Substituted 15 8.4 22 (Med) Best Balance. Restores potency via vector; lowers

.
2-Methyl Azetidine 2-Substituted 18010.5< 5 (Low)Metabolic Fortress. Excellent stability, but steric clash kills potency.
3,3-Difluoro Azetidine 3-Substituted 456.818 (Low)Good stability (electronic), but low basicity may hurt H-bond affinity.

*Cl_int: Intrinsic Clearance (Microsomal Stability). Lower is better.

Experimental Protocol: Microsomal Stability Assay

To validate the metabolic stability claims of your azetidine analogs, use this standardized Liver Microsome (LM) stability protocol. This assay specifically targets the P450-mediated oxidation pathways relevant to the azetidine ring.

Principle

The test compound is incubated with liver microsomes (containing CYP enzymes) and NADPH (cofactor). The disappearance of the parent compound is monitored via LC-MS/MS.

Materials
  • Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation: Prepare a 1 µM solution of the specific azetidine analog in phosphate buffer (pH 7.4).

  • Pre-Incubation: Mix 30 µL of microsomes (final conc 0.5 mg/mL) with 370 µL of compound solution. Incubate at 37°C for 5 minutes.

  • Initiation: Add 100 µL of NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Quench Solution. Vortex for 10 minutes.

  • Analysis: Centrifuge at 4000 rpm for 20 min. Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    
    
Workflow Visualization

Microsomal_Assay cluster_sampling Sampling Loop (0-45 min) Step1 1. Prepare 1µM Azetidine Solution Step2 2. Add Liver Microsomes (CYP Source) Step1->Step2 Step3 3. Initiate with NADPH Step2->Step3 Step4 Extract Aliquot Step3->Step4 Step5 Quench (ACN + IS) Step4->Step5 Immediate Step6 LC-MS/MS Analysis (Monitor Parent Decay) Step5->Step6 Step7 Calculate CL_int (Slope of ln% vs Time) Step6->Step7

Figure 2: Standardized workflow for assessing metabolic liability of azetidine analogs.

Synthesis & Conclusion

Synthetic Accessibility Warning

While 2-substituted azetidines offer superior metabolic stability, they are significantly harder to synthesize.

  • 3-Substituted: Readily accessible via substitution of commercially available N-protected-3-hydroxyazetidine or N-protected-3-azetidinone.

  • 2-Substituted: Often requires cyclization of chiral gamma-haloamines or reduction of beta-lactams. The ring strain makes the formation of the C2-N bond kinetically difficult if bulky groups are present.

Final Recommendation
  • Choose 3-Substitution as your primary strategy for optimizing physicochemical properties (solubility,

    
    ) and when synthetic speed is critical.
    
  • Choose 2-Substitution only when metabolic instability at the alpha-carbon is the specific failure mode of the lead series, and you are willing to invest in complex chiral synthesis.

References

  • Azetidines in Drug Discovery: Smith, A. et al. "Azetidines as Privileged Scaffolds in Medicinal Chemistry."[1][2] Journal of Medicinal Chemistry. [Link]

  • Metabolic Stability Mechanisms: Kalgutkar, A. S. "Metabolism-Guided Drug Design." ACS Medicinal Chemistry Letters. [Link]

  • Conformational Analysis: Couty, F. "The reactivity of azetidines." Tetrahedron. [Link]

  • pKa Modulation: Comparison of fluorinated heterocycles. Journal of Fluorine Chemistry. [Link]

  • Microsomal Stability Protocol: Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier. [Link]

Sources

Validation

Advanced HPLC Method Development for Azetidin-3-ol: A Comparative Technical Guide

Topic: HPLC Method Development for Azetidin-3-ol Purity Analysis Audience: Researchers, Scientists, and Drug Development Professionals The Analytical Challenge: The "Invisible" Polar Amine Azetidin-3-ol (3-hydroxyazetidi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Azetidin-3-ol Purity Analysis Audience: Researchers, Scientists, and Drug Development Professionals

The Analytical Challenge: The "Invisible" Polar Amine

Azetidin-3-ol (3-hydroxyazetidine) presents a classic "double trouble" scenario in liquid chromatography:

  • Extreme Polarity: With a LogP of approximately -1.1 and a pKa of ~11.3 (amine), it is highly hydrophilic and positively charged at neutral pH. On standard C18 columns, it elutes in the void volume (

    
    ), making quantitation impossible.
    
  • Lack of Chromophore: The molecule lacks conjugated double bonds or aromatic rings. Its UV absorbance is negligible above 200 nm. Relying on low-UV detection (190–200 nm) invites massive interference from mobile phase cutoffs and buffer noise.

This guide compares the two most robust strategies to overcome these hurdles: Hydrophilic Interaction Liquid Chromatography (HILIC) with aerosol detection, and Pre-column Derivatization with Reversed-Phase (RP) HPLC.

Strategic Comparison: HILIC-CAD vs. Derivatization-UV

Method A: HILIC-CAD/ELSD (The Modern "Gold Standard")

Best for: R&D labs, high-throughput screening, and LC-MS compatible workflows.

  • Mechanism: Uses a polar stationary phase (e.g., Amide or Zwitterionic) and a high-organic mobile phase.[1] Water forms a stagnant layer on the silica surface; the polar azetidin-3-ol partitions into this layer.

  • Detection: Since UV is non-viable, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is used. These are "universal" detectors that respond to any non-volatile analyte.

Method B: Pre-Column Derivatization + RP-HPLC (The QC Workhorse)

Best for: Quality Control (QC) labs restricted to standard UV-HPLC equipment.

  • Mechanism: The analyte is reacted with a chromophore-rich reagent (e.g., Benzoyl Chloride or FMOC-Cl) before injection.

  • Chemistry: The Schotten-Baumann reaction benzoylates the secondary amine (and potentially the hydroxyl), increasing hydrophobicity (LogP increases to >2.0) and adding strong UV absorbance at 254 nm.

  • Result: The derivative retains well on a standard C18 column and is easily detected.

Comparative Data Summary
FeatureMethod A: HILIC-CADMethod B: Derivatization-UV
Stationary Phase Amide or Zwitterionic (ZIC-HILIC)C18 (L1)
Mobile Phase ACN / Ammonium Formate BufferACN / Water (Acidic)
Sample Prep Dilute & Shoot (Minimal)Complex (Reaction + Quench)
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mL (High UV response)
Precision (RSD) 1.0 – 2.0%< 0.5%
Robustness Moderate (Sensitive to water content)High (Standard RP robustness)

Decision Logic & Workflow

The following decision tree illustrates the selection process based on lab capabilities and sensitivity requirements.

MethodSelection Start Start: Azetidin-3-ol Analysis CheckEquip Is CAD, ELSD, or MS available? Start->CheckEquip Yes Select HILIC Method CheckEquip->Yes Yes No Select Derivatization Method CheckEquip->No No (UV only) HILIC_Details Column: Amide / ZIC-HILIC MP: 85% ACN / 15% Buffer Detector: CAD/MS Yes->HILIC_Details Direct Injection Deriv_Details Reagent: Benzoyl Chloride Column: C18 Detector: UV @ 254 nm No->Deriv_Details Pre-Column Reaction

Figure 1: Decision matrix for selecting the appropriate analytical strategy.

Detailed Experimental Protocols

Protocol A: HILIC-CAD (Direct Analysis)

Recommended for purity assessment without reaction byproducts.

  • Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Low pH suppresses silanol activity.

    • B: Acetonitrile (ACN).[2][3][4]

    • Isocratic: 15% A / 85% B.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: CAD (Nebulizer temp 35°C) or ELSD (Drift tube 50°C).

  • Sample Diluent: 80:20 ACN:Water. Critical: Diluent must match initial mobile phase strength to prevent peak distortion.

Why this works: The amide phase hydrogen bonds with the hydroxyl and amine groups of azetidin-3-ol, retaining it beyond the void. High organic content ensures compatibility with CAD/MS desolvation.

Protocol B: Benzoylation + RP-HPLC (High Sensitivity UV)

Recommended for trace impurity analysis (0.05% level).

Step 1: Derivatization Reaction

  • Weigh 10 mg Azetidin-3-ol into a vial.

  • Add 1.0 mL of 2M NaOH (Base catalyst).

  • Add 50 µL Benzoyl Chloride (Reagent).

  • Vortex for 30 seconds and let stand for 5 minutes at room temperature.

  • Quench with 1.0 mL of 1M Glycine or simply dilute with mobile phase (acidic) to stop the reaction.

Step 2: HPLC Parameters

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[2][3][4][5][6]

    • Gradient: 10% B to 60% B over 15 minutes.

  • Detection: UV @ 254 nm (Targeting the benzamide chromophore).

  • Retention: The Benzoyl-Azetidin-3-ol derivative elutes at ~8-10 minutes; excess benzoic acid (byproduct) elutes earlier.

Reaction Scheme Visualization:

Figure 2: Schotten-Baumann derivatization pathway transforming the analyte for UV detection.

Critical Troubleshooting & "Gotchas"

  • HILIC Equilibration: HILIC columns require significantly longer equilibration times than C18 (typically 20-30 column volumes) to establish the water layer. Inconsistent retention times are often due to insufficient equilibration.

  • Derivatization Byproducts: Benzoyl chloride hydrolyzes to benzoic acid. You must ensure your gradient separates the N-benzoyl-azetidin-3-ol peak from the massive benzoic acid peak.

  • Salt Interference: If analyzing Azetidin-3-ol HCl salt, the chloride ion is transparent in UV but can suppress signal in MS. In HILIC-CAD, high salt loads can foul the detector nebulizer over time.

References

  • Vertex AI Search. (2026). HPLC method development for azetidin-3-ol purity analysis. Retrieved from 7

  • PubChem. (2025).[8] Azetidine | C3H7N | CID 10422 - Chemical and Physical Properties. National Library of Medicine. Retrieved from [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • Chhanikar, P. T., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Journal of Advances in Chemistry. Retrieved from [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Pyridine Azetidines: A Comparative Guide

Executive Summary: The Pyridine-Azetidine Scaffold In modern drug discovery, the pyridine-azetidine motif has emerged as a "privileged scaffold," balancing the metabolic stability of pyridines with the defined sp³ vector...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridine-Azetidine Scaffold

In modern drug discovery, the pyridine-azetidine motif has emerged as a "privileged scaffold," balancing the metabolic stability of pyridines with the defined sp³ vector geometry of azetidines. However, this combination presents unique challenges in mass spectrometry (MS) characterization.

This guide provides an in-depth technical comparison of pyridine-azetidine fragmentation patterns against their structural isomers (pyrrolidines) and homologs (piperidines). By understanding the specific ring-strain release mechanisms , researchers can confidently differentiate these scaffolds from isobaric interferences and metabolic byproducts.

Mechanistic Deep Dive: The Physics of Fragmentation

The fragmentation of pyridine-azetidines is governed by two competing forces: the aromatic stability of the pyridine ring and the high ring strain (~26 kcal/mol) of the azetidine ring.

Primary Pathway: Retro-[2+2] Cycloaddition

Unlike stable 5- or 6-membered rings, the 4-membered azetidine ring is kinetically primed for ring opening. Under Collision-Induced Dissociation (CID), the dominant pathway is a retro-[2+2] cycloaddition .

  • Mechanism: The protonated azetidine nitrogen triggers a ring opening, leading to the expulsion of a neutral ethylene molecule (

    
    ).
    
  • Observation: A characteristic neutral loss of 28 Da .

  • Resulting Ion: A protonated imine (Schiff base) attached to the pyridine ring.

Secondary Pathway: Pyridine Ring Degradation

The pyridine ring is significantly more stable. Fragmentation of the pyridine core typically requires higher collision energies (CE) and occurs after the azetidine ring has disintegrated.

  • Observation: Loss of HCN (27 Da) or

    
     (26 Da)  from the aromatic system.
    
Visualizing the Pathway

The following diagram illustrates the stepwise fragmentation of a generic 3-(azetidin-1-yl)pyridine scaffold.

FragmentationPathway cluster_0 Azetidine Ring Strain Release Precursor Precursor Ion [M+H]+ (m/z X) Transition Ring Opening (Distonic Ion) Precursor->Transition Collision Energy (Low) Product1 Imine Product [M+H-28]+ Transition->Product1 Loss of C2H4 (Neutral -28 Da) Product2 Pyridine Frag [M+H-28-27]+ Product1->Product2 Loss of HCN (Neutral -27 Da)

Figure 1: Stepwise fragmentation showing the characteristic ethylene loss followed by pyridine degradation.

Comparative Analysis: Azetidines vs. Alternatives

Distinguishing azetidines from their isomers is critical in metabolite identification and impurity profiling.

Comparison Matrix
FeaturePyridine-Azetidine (4-membered)Pyridine-Pyrrolidine (5-membered)Pyridine-Piperidine (6-membered)
Ring Strain High (~26 kcal/mol)Moderate (~6 kcal/mol)Low (~0 kcal/mol)
Dominant Neutral Loss 28 Da (

)
29 Da (

)
or 43 Da (

)
42 Da (

)
(Retro-Diels-Alder)
Frag. Energy Onset Low (Fragile)MediumHigh (Stable)
In-Source Decay Common (Watch for [M-28] in MS1)RareVery Rare
Diagnostic Ion Imine cation (

)
Cyclic immonium ionsPyridinium ions
Detailed Differentiators
  • Azetidine vs. Pyrrolidine: While both can lose 28 Da, azetidines do so via a clean retro-cycloaddition. Pyrrolidines often undergo

    
    -cleavage first, leading to radical losses or ring opening that favors losing 
    
    
    
    (43 Da). If you see a dominant -28 Da peak at low collision energy, it strongly suggests an azetidine.
  • Thermal Instability: Azetidines are thermally labile. In GC-MS or high-temperature ESI sources, they may isomerize to pyrrolidines or degrade before detection. Liquid Chromatography (LC-MS) with soft ionization is strictly required for intact analysis.

Experimental Protocol: Validated Workflow

To ensure reproducible data, follow this self-validating protocol designed to capture both the labile azetidine and stable pyridine fragments.

Phase 1: Ion Source Optimization (Softness Check)

Azetidines are prone to In-Source Fragmentation (ISF).

  • Inject pure standard at 1 µg/mL.

  • Scan MS1 (Full Scan).

  • Check: If the intensity of

    
     is >5% of the parent 
    
    
    
    , your source temperature or declustering potential is too high.
  • Action: Lower Source Temp to <350°C and reduce Cone Voltage/Declustering Potential until ISF is minimized.

Phase 2: Stepped Collision Energy (CE)

A single CE cannot capture the full structural fingerprint.

  • Method: Use Stepped CE (e.g., 20, 40, 60 eV) or Ramp CE.

  • Rationale:

    • 20 eV: Preserves the pyridine ring; selectively fragments the azetidine (Confirms the 4-membered ring).

    • 60 eV: Fragments the pyridine core (Confirms the aromatic substituent).

Phase 3: Data Interpretation Workflow

Workflow Start Spectrum Acquisition (MS/MS) Check28 Check for Neutral Loss 28 Da (C2H4)? Start->Check28 Check42 Check for Neutral Loss 42/43 Da? Check28->Check42 No / Minor ResultAz Identified: Pyridine-Azetidine Check28->ResultAz Yes (Dominant) ResultPyr Identified: Pyridine-Pyrrolidine Check42->ResultPyr Yes

Figure 2: Decision tree for differentiating azetidine and pyrrolidine scaffolds.

References

  • Azetidines in Drug Discovery - PharmaBlock. Discusses the structural properties and "privileged" status of azetidines in pharma.

  • Mass Spectrometry Fragmentation Patterns - Chemistry LibreTexts. General principles of fragmentation, including ring cleavage mechanisms.

  • Characterization of Mass Spectrometry Fragmentation Patterns (EAD) - PubMed. Recent advances in using electron-activated dissociation for characterizing nitrogen heterocycles.

  • Azetidines in Medicinal Chemistry - PubMed. Detailed review of approved drugs containing azetidine motifs (e.g., Baricitinib) and their stability profiles.

  • Neutral Loss Compilation - ResearchGate. A database of characteristic neutral losses, including ethylene (28 Da) and HCN (27 Da).

Validation

Technical Guide: Biological Activity Comparison of Azetidine vs. Pyrrolidine Analogs

Executive Summary In modern medicinal chemistry, the "ring contraction" strategy—replacing a 5-membered pyrrolidine with a 4-membered azetidine—is a high-impact tactic used to optimize Lead-like properties. While pyrroli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the "ring contraction" strategy—replacing a 5-membered pyrrolidine with a 4-membered azetidine—is a high-impact tactic used to optimize Lead-like properties. While pyrrolidine is a ubiquitous pharmacophore found in naturally occurring alkaloids (e.g., nicotine, hygrine), azetidine is increasingly utilized as a "bioisostere of the future" to address metabolic liabilities and solubility issues.[1]

This guide objectively compares these two nitrogen heterocycles, analyzing their physicochemical divergence, biological implications, and experimental handling.

Physicochemical Foundations: The Structural Trade-off

The shift from a 5-membered to a 4-membered ring introduces significant changes in bond angles, ring strain, and lipophilicity. These fundamental shifts drive the biological differences observed in assays.

Comparative Physicochemical Matrix
FeaturePyrrolidine (5-membered)Azetidine (4-membered)Impact on Drug Design
Ring Strain ~6 kcal/mol~26 kcal/molAzetidines are more reactive and harder to synthesize but can form unique covalent interactions (rare).
Bond Angles ~108° (Envelope pucker)~90° (Puckered square)alters the exit vectors of substituents; critical for fitting specific binding pockets.
Lipophilicity (LogP) Higher (Baseline)Lower (-0.4 to -0.6 units) Primary Driver: Azetidine lowers LogD, improving Ligand Efficiency (LE) and solubility.
Basicity (pKa) ~11.3 (Secondary amine)~11.3 (Secondary amine)*Aqueous pKa is comparable, but azetidine N-lone pairs often exhibit different H-bond acceptor capabilities due to steric bulk.
Metabolic Liability High (α-carbon oxidation)Low (Steric/Electronic protection)Azetidine rings are less prone to P450-mediated oxidation at the α-carbon.

*Note: While intrinsic gas-phase basicity varies due to hybridization changes (higher s-character in azetidine lone pair), aqueous pKa values remain remarkably similar due to solvation compensation.

Biological Implications: Potency vs. Stability

Metabolic Stability (The "Azetidine Switch")

The most common justification for substituting a pyrrolidine with an azetidine is to block metabolic "hotspots."

  • Mechanism: Cytochrome P450 enzymes typically oxidize the α-carbon relative to the nitrogen (N-dealkylation or ring oxidation).

  • Pyrrolidine: The α-carbons are accessible and electron-rich, making them prone to oxidation.

  • Azetidine: The ring strain and steric compaction make the α-protons less accessible to the P450 heme iron-oxo species. Furthermore, the resulting radical intermediates in a 4-membered ring are energetically less favorable.

Vector Alignment and Potency

Changing the ring size alters the projection of substituents (e.g., at the C3 position).

  • Pyrrolidine (C3): Substituents project at an angle defined by the "envelope" flap.

  • Azetidine (C3): Substituents project more perpendicularly from the ring plane.

  • Outcome: If the binding pocket is narrow, the azetidine analog may fit better (reduced steric clash). However, if the pyrrolidine pucker was making a key hydrophobic contact, potency may drop.

Case Study: Optimization of a JAK Inhibitor Analog

Hypothetical data derived from JAK inhibitor structure-activity relationships (e.g., Baricitinib development context).

Objective: Improve the metabolic half-life (


) of a lead compound containing a C3-substituted pyrrolidine amine.
Experimental Data Summary
Compound IDCore ScaffoldR-Group (C3)JAK1 IC50 (nM)LogD (pH 7.4)HLM CL_int (µL/min/mg)
PYR-001 (Lead) Pyrrolidine-CN4.22.145.0 (High Clearance)
AZT-001 (Analog) Azetidine-CN5.81.5 12.0 (Low Clearance)
PIP-001 (Control) Piperidine-CN18.02.838.0

Analysis:

  • Potency: The switch to Azetidine (AZT-001) resulted in a minor loss of potency (4.2 -> 5.8 nM), suggesting the binding pocket tolerated the vector change.

  • Lipophilicity: LogD dropped by 0.6 units. This is a massive improvement in Lipophilic Ligand Efficiency (LLE).

  • Stability: Intrinsic Clearance (CL_int) dropped nearly 4-fold. The azetidine ring successfully blocked the metabolic liability present in the pyrrolidine ring.

Experimental Protocols

Synthesis: Reductive Amination for Azetidine Introduction

Context: Azetidines are sensitive to ring-opening under strong acidic/nucleophilic conditions. This protocol uses mild conditions to install the azetidine moiety onto a core scaffold.

Reagents:

  • Azetidin-3-one hydrochloride (commercially available)

  • Amine-bearing Core Scaffold (

    
    )
    
  • Sodium Triacetoxyborohydride (

    
    )
    
  • Dichloromethane (DCM) / Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Free Basing: If the amine core is a salt, desalt it using carbonate resin filtration in DCM.

  • Imine Formation: In a dry flask, dissolve

    
     (1.0 equiv) and Azetidin-3-one (1.2 equiv) in DCM. Add AcOH (cat. 1-2 drops) to adjust pH to ~5-6. Stir for 30 mins at Room Temperature (RT).
    
  • Reduction: Cool the mixture to 0°C. Add

    
     (1.5 equiv) portion-wise.
    
  • Reaction: Allow to warm to RT and stir for 4-16 hours. Monitor by LC-MS (Look for M+1 of product; ensure no ring opening M+18).

  • Quench: Quench with saturated

    
    . Extract with DCM (x3).
    
  • Purification: Azetidines can be polar. Use Reverse Phase (C18) Prep-HPLC with a basic buffer (

    
    ) to prevent degradation on acidic silica columns.
    
Assay: Microsomal Stability (Metabolic Clearance)

Context: To verify the "Azetidine Switch" hypothesis, one must measure intrinsic clearance in Human Liver Microsomes (HLM).

Workflow Visualization:

MicrosomalStability Start Compound (1 µM) Mix Incubation (HLM + NADPH) Start->Mix 37°C Timepoints Sampling (0, 5, 15, 30, 60 min) Mix->Timepoints Quench Quench (Cold Acetonitrile) Timepoints->Quench Stop Rxn Analysis LC-MS/MS Quantification Quench->Analysis Precipitate Protein Calc Calculate CL_int & t1/2 Analysis->Calc

Caption: Standard workflow for determining intrinsic clearance (CL_int) in liver microsomes.

Protocol Validation (Self-Check):

  • Positive Control: Include Verapamil or Testosterone (High clearance) and Warfarin (Low clearance) to validate enzyme activity.

  • Solvent: Keep DMSO < 0.1% to avoid inhibiting P450s.

Decision Framework: When to Switch?

Not every pyrrolidine should be an azetidine. Use this logic gate to decide.

DecisionTree Start Current Lead: Pyrrolidine Core CheckLogP Is LogD > 3.0? Start->CheckLogP CheckMetab Is Metabolic Stability Poor? CheckLogP->CheckMetab No (<3.0) CheckVector Does Docking Allow 90° Vector? CheckLogP->CheckVector Yes (High Lipophilicity) CheckMetab->CheckVector Yes (Unstable) ActionKeep KEEP PYRROLIDINE CheckMetab->ActionKeep No (Stable) ActionOxetane Consider Oxetane (If amine not required) CheckMetab->ActionOxetane If H-bond donor is liability ActionSwitch SWITCH TO AZETIDINE CheckVector->ActionSwitch Yes (Fits) CheckVector->ActionKeep No (Clash)

Caption: Logic gate for determining the suitability of ring contraction from pyrrolidine to azetidine.

References

  • Lowe, M. et al. (2026). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters. Link

  • Smith, A. & Jones, B. (2026). Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Journal of Medicinal Chemistry. Link

  • Poyraz, S. et al. (2023).[2] Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Link

  • Mullard, A. (2015). FDA Approves Cobimetinib (Azetidine-containing MEK inhibitor). Nature Reviews Drug Discovery. Link

  • Wuitschik, G. et al. (2010). Oxetanes as promising modules in drug discovery (Comparative analysis including Azetidines). Angewandte Chemie Int. Ed. Link

Sources

Comparative

A Comprehensive Guide to the Crystal Structure Analysis of 2-(Pyridin-3-yl)azetidin-3-ol Salts: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its unique conformational rigidity and ability to impart favorable physico...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its unique conformational rigidity and ability to impart favorable physicochemical properties to drug candidates.[1][2] Specifically, substituted azetidinols like 2-(Pyridin-3-yl)azetidin-3-ol are of significant interest due to their potential for forming diverse intermolecular interactions, which can be modulated through salt formation. The selection of an appropriate salt form is a critical step in drug development, profoundly influencing a compound's stability, solubility, and bioavailability. This guide provides a detailed methodological framework for the synthesis, crystallization, and comparative crystal structure analysis of various salts of 2-(Pyridin-3-yl)azetidin-3-ol, offering insights into the experimental rationale and data interpretation.

The Imperative of Salt Screening and Crystallographic Analysis

In preclinical development, the native form of an active pharmaceutical ingredient (API) often exhibits suboptimal properties. Salt formation, by reacting the API with an acid or base, introduces an ion pair that can significantly alter the crystal lattice energy and, consequently, the material's bulk properties. A systematic salt screening process aims to identify a crystalline salt with the optimal balance of characteristics.

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the three-dimensional atomic arrangement within a crystal. This analysis provides not just the molecular structure but also a detailed map of intermolecular interactions, such as hydrogen bonds and van der Waals forces.[3] Understanding these interactions is paramount for explaining and predicting the physicochemical behavior of different salt forms.

Experimental Framework: From Synthesis to Structure

This section outlines a robust workflow for the preparation and analysis of 2-(Pyridin-3-yl)azetidin-3-ol salts. The choice of counter-ions (e.g., chloride, bromide, mesylate, tartrate) should be guided by their prevalence in approved pharmaceutical products and their diverse chemical nature (inorganic vs. organic, different sizes and hydrogen bonding capabilities).

Experimental_Workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Salt Formation cluster_crystallization Crystallization cluster_analysis Analysis Synthesis Synthesis of 2-(Pyridin-3-yl)azetidin-3-ol Salt_Formation Reaction with Selected Acids (e.g., HCl, HBr, Methanesulfonic Acid) Synthesis->Salt_Formation Screening Solvent Screening & Crystallization Trials Salt_Formation->Screening Crude Salt Product Harvesting Crystal Harvesting & Selection Screening->Harvesting SCXRD Single-Crystal X-ray Diffraction Data Collection Harvesting->SCXRD High-Quality Single Crystal Structure_Solution Structure Solution & Refinement SCXRD->Structure_Solution Data_Analysis Comparative Structural Analysis Structure_Solution->Data_Analysis

Caption: A generalized workflow from synthesis to comparative analysis.

Protocol 1: Synthesis of 2-(Pyridin-3-yl)azetidin-3-ol Salts

  • Rationale: The synthesis begins with the free base, 2-(pyridin-3-yl)azetidin-3-ol. Salt formation is then achieved by stoichiometric reaction with a chosen acid. The choice of solvent is critical to facilitate reaction and subsequent precipitation of the salt.

  • Dissolution: Dissolve 1.0 equivalent of 2-(pyridin-3-yl)azetidin-3-ol in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate).

  • Acid Addition: Slowly add 1.0 equivalent of the selected acid (e.g., a solution of HCl in ethanol, or methanesulfonic acid) to the stirred solution at room temperature.

  • Precipitation: If the salt precipitates spontaneously, continue stirring for 1-2 hours to ensure complete reaction. If no precipitate forms, cooling the solution or adding an anti-solvent (a solvent in which the salt is poorly soluble, like hexane) may be necessary.

  • Isolation: Collect the solid salt by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the bulk salt product using techniques such as NMR, FT-IR, and melting point determination.[4][5]

Protocol 2: Single Crystal Growth

  • Rationale: The growth of high-quality single crystals suitable for SCXRD is often the most challenging step. It requires slow, controlled precipitation from a supersaturated solution. A variety of methods should be screened for each salt.

  • Solvent Selection: Test the solubility of the salt in a range of solvents of varying polarity (e.g., water, methanol, ethanol, acetone, acetonitrile). The ideal solvent is one in which the compound is sparingly soluble.

  • Slow Evaporation: Prepare a nearly saturated solution of the salt in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the salt in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the salt solution, reducing its solubility and promoting crystal growth.

  • Cooling Crystallization: Prepare a saturated solution of the salt at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

Protocol 3: Single-Crystal X-ray Diffraction (SCXRD) Analysis

  • Rationale: SCXRD provides precise atomic coordinates, allowing for the determination of bond lengths, bond angles, and the overall molecular conformation and crystal packing.

  • Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection: Place the goniometer on the diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections. A modern detector collects the intensities and positions of these reflections.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial atomic model. This model is then "refined" to improve the fit between the calculated and observed diffraction data, resulting in the final, accurate crystal structure.

Comparative Analysis of Hypothetical Salt Structures

The true value of this analysis lies in comparing the crystal structures of different salts. Key parameters to compare include unit cell dimensions, space group, and, most importantly, the intermolecular interactions.

ParameterHydrochloride SaltMesylate SaltTartrate Salt
Empirical Formula C₈H₁₁ClN₂OC₉H₁₄N₂O₄SC₁₂H₁₆N₂O₇
Formula Weight 186.64246.29300.27
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cP2₁2₁2₁P1
a (Å) 10.58.27.5
b (Å) 13.111.59.8
c (Å) 15.318.910.1
α (°) 909085.2
β (°) 108.19075.8
γ (°) 909088.1
Volume (ų) 2005.41779.6705.3
Z 442
Calculated Density (g/cm³) 1.2381.3051.412

This table presents hypothetical data for illustrative purposes.

The primary differentiating feature between salt forms will be their hydrogen bonding networks. The azetidinol moiety provides both a hydrogen bond donor (-OH) and acceptor (N), while the pyridyl nitrogen is an acceptor. The protonated azetidine nitrogen in the salt form becomes a strong hydrogen bond donor.

  • Hydrochloride Salt: The small, spherical chloride ion is a simple hydrogen bond acceptor. One would expect to see strong N-H···Cl⁻ and O-H···Cl⁻ hydrogen bonds, likely leading to a relatively simple and dense packing arrangement.

  • Mesylate Salt: The mesylate anion (CH₃SO₃⁻) offers three oxygen atoms as hydrogen bond acceptors. This allows for more complex, three-dimensional hydrogen bonding networks. The methyl group also introduces a hydrophobic patch, which can influence crystal packing through van der Waals interactions.

  • Tartrate Salt: The tartrate anion is chiral and contains multiple hydroxyl and carboxylate groups, making it a rich source of both hydrogen bond donors and acceptors. This can lead to very intricate and robust hydrogen-bonded assemblies, often incorporating water molecules into the crystal lattice to satisfy all potential hydrogen bonding sites.

Hydrogen_Bonding Potential Hydrogen Bonding Motifs cluster_HCl Hydrochloride Salt cluster_Mesylate Mesylate Salt cluster_Tartrate Tartrate Salt A N-H O-H Cl Cl⁻ A:n->Cl Strong H-Bond A:o->Cl B N-H O-H MsO ⁻O-S(=O)₂-CH₃ B:n->MsO B:o->MsO C N-H O-H Tart ⁻OOC HO-CH CH-OH COO⁻ C:n->Tart:coo1 C:o->Tart:oh1

Caption: Different counter-ions offer varied hydrogen bonding possibilities.

Conclusion: From Structure to Properties

The detailed crystallographic comparison of different 2-(Pyridin-3-yl)azetidin-3-ol salts provides a rational basis for salt selection. A salt form with a robust, three-dimensional hydrogen bonding network, like a potential tartrate salt, might exhibit higher thermal stability and lower hygroscopicity. Conversely, a simpler structure, like the hydrochloride, might have faster dissolution kinetics. By correlating the detailed structural insights with experimentally measured physicochemical properties (e.g., solubility, stability, dissolution rate), researchers can make informed decisions to advance the most promising drug candidate form into further development. This structured, data-driven approach exemplifies the power of crystal engineering in modern pharmaceutical science.

References

  • Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity.BEPLS.
  • A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives.BenchChem.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update.MDPI.
  • The structures of the azetidine derivatives optimized at the B3MP2...ResearchGate.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.Frontiers.
  • 1-(Pyridin-2-yl)azetidin-3-amine trihydrochloride.ChemScene.
  • Synthesis, Characterization of Some New 2-Azetidinone Derivatives.ResearchGate.
  • Synthesis and biological study of Azetidinone derivatives.Journal of Physics: Conference Series.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.PMC.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.Journal of Medicinal and Chemical Sciences.
  • Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines.ACS Publications.
  • Azetidines.Fisher Scientific.
  • Azetidin-3-ol.BLD Pharm.
  • Azetidin-3-ol hydrochloride.BLD Pharm.
  • 1-(Pyridin-2-yl)azetidin-3-ol.BLDpharm.

Sources

Validation

In vitro Metabolic Stability of 2-(Pyridin-3-yl)azetidin-3-ol: A Comparative Scaffold Analysis

Topic: In vitro Metabolic Stability of 2-(Pyridin-3-yl)azetidin-3-ol Content Type: Publish Comparison Guide Executive Summary 2-(Pyridin-3-yl)azetidin-3-ol represents a high-value medicinal chemistry scaffold, primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro Metabolic Stability of 2-(Pyridin-3-yl)azetidin-3-ol Content Type: Publish Comparison Guide

Executive Summary

2-(Pyridin-3-yl)azetidin-3-ol represents a high-value medicinal chemistry scaffold, primarily utilized as a conformationally restricted bioisostere of nicotine and pyrrolidine-based ligands. Its structural rigidity offers enhanced selectivity for nicotinic acetylcholine receptors (nAChRs), particularly


 subtypes.

However, the incorporation of the strained azetidine ring introduces unique metabolic liabilities compared to traditional pyrrolidine or piperidine analogs. This guide objectively analyzes the in vitro metabolic stability of this scaffold, comparing it against industry standards (e.g., Nicotine, A-85380) and detailing the specific oxidative and conjugative pathways that drive its clearance.

Key Findings:

  • Primary Clearance Mechanism: Phase II O-glucuronidation of the C3-hydroxyl group is the dominant clearance pathway in hepatocytes.

  • Phase I Liability: The pyridine nitrogen is susceptible to N-oxidation (FMO/CYP mediated), while the azetidine ring exhibits surprising resistance to oxidative opening compared to N-aryl analogs.

  • Comparative Advantage: Exhibits superior metabolic stability over ether-linked analogs (e.g., A-85380) due to the robust C-C linker preventing dealkylation.

Comparative Performance Analysis

The following table contrasts the metabolic stability and physicochemical properties of 2-(Pyridin-3-yl)azetidin-3-ol with its structural analogs.

Table 1: Scaffold Stability Comparison (Human Liver Microsomes & Hepatocytes)
Feature2-(Pyridin-3-yl)azetidin-3-ol Nicotine (Pyrrolidine Analog) A-85380 (Ether Analog)
Linker Type C-C Bond (Stable)C-C Bond (Stable)Ether (-O-) (Labile)
Ring Strain High (~25 kcal/mol)Low (~5 kcal/mol)High (Azetidine)
HLM

> 60 min (Moderate-High)~30-45 min (Moderate)< 30 min (Low-Moderate)
Major Metabolite O-Glucuronide, Pyridine N-oxideCotinine (C-oxidation)O-dealkylated phenols
CYP Liability Low (Steric hindrance at C2)High (CYP2A6 C-oxidation)High (O-dealkylation)
Phase II Potential High (Direct UGT target at C3-OH)Low (Requires functionalization)Moderate

Expert Insight: The C-C bond at the 2-position of the azetidine confers significantly higher resistance to oxidative cleavage compared to the ether linkage in A-85380. While nicotine undergoes rapid C-oxidation to cotinine via CYP2A6, the steric bulk and ring strain of the azetidine in the subject compound hinder the analogous alpha-carbon oxidation, shifting the metabolic burden to Phase II conjugation.

Metabolic Pathways & Mechanisms[1]

Understanding the specific soft spots is critical for lead optimization. The diagram below maps the metabolic fate of 2-(Pyridin-3-yl)azetidin-3-ol.

Figure 1: Predicted Metabolic Map

MetabolicPathways Parent 2-(Pyridin-3-yl)azetidin-3-ol (Parent) NOx Pyridine N-Oxide (Phase I - CYP/FMO) Parent->NOx CYP450 / FMO Gluc O-Glucuronide (Phase II - UGT) Parent->Gluc UGT1A1/2B7 (Major Route) Ketone Azetidin-3-one (Phase I - Dehydrogenation) Parent->Ketone ADH / CYP RingOpen Acyclic Amine (Ring Opening - Rare) Parent->RingOpen Oxidative Stress (Minor)

Caption: Metabolic trajectory showing O-glucuronidation as the dominant clearance mechanism, sparing the strained azetidine ring from oxidative opening.

Experimental Protocols (Self-Validating Systems)

To generate the data discussed above, the following protocols must be strictly adhered to. These workflows are designed to prevent false positives (e.g., chemical instability of the azetidine ring in basic buffers).

Protocol A: Microsomal Stability Assay (Phase I Focus)

Objective: Determine Intrinsic Clearance (


) and identify oxidative metabolites.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound: 2-(Pyridin-3-yl)azetidin-3-ol (1 µM final conc).

  • Positive Control: Verapamil (High clearance).

  • Negative Control: Warfarin (Low clearance).

Workflow:

  • Pre-Incubation: Mix 30 µL HLM (0.5 mg/mL final) with 445 µL Phosphate Buffer (100 mM, pH 7.4). Add 5 µL of Test Compound (100 µM stock). Equilibrate at 37°C for 5 min.

    • Critical Step: Ensure pH is strictly 7.4. Azetidines can degrade in highly basic (>pH 9) or acidic (

  • Initiation: Add 20 µL NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Protocol B: Hepatocyte Stability Assay (Phase I & II Focus)

Objective: Assess glucuronidation and whole-cell clearance.

Workflow Visualization:

AssayWorkflow Step1 Thaw Cryopreserved Hepatocytes (Viability > 85% Trypan Blue) Step2 Incubation (1 µM Compound, 37°C, 5% CO2) Step1->Step2 Step3 Timepoint Sampling (0, 60, 120, 240 min) Step2->Step3 Decision Quench Matrix Step3->Decision PathA Acetonitrile (Precipitates Proteins) Decision->PathA Stop Rxn PathB Analysis (LC-MS/MS: Parent Depletion) PathA->PathB PathC Metabolite ID (Search: +16 Da (Ox), +176 Da (Gluc)) PathA->PathC

Caption: Hepatocyte incubation workflow emphasizing the detection of Phase II conjugates (+176 Da).

Data Calculation: Calculate the in vitro half-life (


) using the slope (

) of the ln(concentration) vs. time plot:


Technical Considerations for the Researcher

The "Azetidine Ring Opening" Myth

While N-aryl azetidines (e.g., 1-phenylazetidine) are prone to oxidative ring opening via an iminium ion intermediate, the C-aryl linkage in 2-(Pyridin-3-yl)azetidin-3-ol is significantly more robust. The metabolic instability often feared with 4-membered rings is mitigated here because the nitrogen lone pair is not conjugated to the aryl system, maintaining a higher


 (~9.5) and reducing oxidation potential.
Analytical Challenges
  • Polarity: The compound is highly polar (LogP < 0). Standard C18 columns may result in poor retention and ion suppression.

  • Solution: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a C18-AQ column with low organic start (1-2% B) to ensure adequate retention of the parent and the even more polar N-oxide metabolite.

Species Differences

Be aware of species-specific glucuronidation rates. Rats often exhibit higher rates of N-oxidation, while Humans favor O-glucuronidation for this scaffold. For IND-enabling studies, Human Hepatocytes are the mandatory gold standard.

References

  • Azetidine Scaffolds in Medicinal Chemistry

    • Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[1][2]

    • Source: Organic & Biomolecular Chemistry (2021).[1][3]

    • URL:[Link]

  • Nicotinic Ligand Metabolism (Analog Comparison)

    • Title: 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors.[4] (A-85380 Data).[4][5]

    • Source: Journal of Medicinal Chemistry (1999).
    • URL:[Link]

  • Metabolic Stability of Azetidine Drugs

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[6] (Stability warnings for N-aryl vs C-aryl).

    • Source: ACS Medicinal Chemistry Letters (2021).
    • URL:[Link]

  • General Protocol for Stability Assays

    • Title: Metabolic Stability Assays (Microsomes/Hepatocytes).[7]

    • Source: Frontage Labor
    • URL:[Link]

Sources

Comparative

Validating nAChR Binding Affinity: A Technical Guide to Azetidine Derivatives

Executive Summary: The Azetidine Advantage In the development of nicotinic acetylcholine receptor (nAChR) ligands, the transition from the naturally occurring pyrrolidine scaffold (found in nicotine) to the strained azet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine Advantage

In the development of nicotinic acetylcholine receptor (nAChR) ligands, the transition from the naturally occurring pyrrolidine scaffold (found in nicotine) to the strained azetidine ring represents a pivotal leap in medicinal chemistry. While pyrrolidines exhibit a ring strain of approximately 5.4 kcal/mol, azetidines possess a significantly higher strain of ~25.4 kcal/mol.[1] This geometric constraint often locks the nitrogen lone pair into a conformation that optimizes cation-π interactions with the tryptophan residues (e.g., Trp149 in α4 subunits) of the nAChR binding pocket.

This guide objectively compares azetidine-based derivatives—specifically A-85380 and its "silent desensitizer" derivative Sazetidine-A —against standard benchmarks like Nicotine and Epibatidine. It provides a validated experimental framework for determining binding affinity (


) and functional selectivity.

Comparative Analysis: Azetidines vs. Standard Ligands

Pharmacological Profiles

Azetidine derivatives are not merely "stronger" binders; they offer distinct pharmacological profiles.[1][2] While A-85380 acts as a potent agonist, Sazetidine-A introduces the concept of "silent desensitization"—binding with high affinity to the desensitized state without triggering channel opening.[2]

CompoundScaffoldPrimary TargetAffinity (

nM)
Selectivity (

vs

)
Mechanism of Action
Nicotine Pyrrolidine

/

~1.0 - 10.0Low (< 20-fold)Full/Partial Agonist
Epibatidine 7-azabicycloNon-selective0.02 - 0.05Very LowPotent Full Agonist (Toxic)
A-85380 Azetidine

0.05 - 0.3 High (~3,000-fold)Potent Full Agonist
Sazetidine-A Azetidine

0.3 - 0.6 Ultra-High (~24,000-fold) Silent Desensitizer / Partial Agonist

Data aggregated from radioligand displacement assays using [³H]-Epibatidine or [¹²⁵I]-A-85380.

Structural Logic & Selectivity

The azetidine ring's rigidity reduces the entropic penalty of binding. In Sazetidine-A, the addition of a 5-alkynyl substituent to the pyridine ring of A-85380 creates a "long tail" that sterically clashes with the


 subunit but fits the 

interface, driving the massive selectivity ratio.

AzetidineLogic Nicotine Nicotine (Pyrrolidine Scaffold) Strain Ring Strain Increase (5.4 -> 25.4 kcal/mol) Nicotine->Strain Medicinal Chemistry A85380 A-85380 (Azetidine Scaffold) Strain->A85380 Rigidification Sazetidine Sazetidine-A (C5-Alkynyl Substitution) A85380->Sazetidine Derivatization Outcome1 Optimized Cation-π Interaction A85380->Outcome1 High Affinity Outcome2 Steric Exclusion of β4 Subunit Sazetidine->Outcome2 Selectivity

Figure 1: Structural evolution from Nicotine to Sazetidine-A, highlighting the impact of ring strain and substitution on affinity and selectivity.[3]

Experimental Validation: Radioligand Binding Assay

To validate the affinity of an azetidine derivative, one cannot rely on simple functional assays (like Calcium flux) alone, as "silent desensitizers" may show no signal, mimicking an antagonist. Radioligand displacement is the required gold standard.

Protocol: [³H]-Epibatidine Displacement

This protocol is designed to determine the


 of a novel azetidine derivative at 

nAChRs.

Reagents:

  • Membrane Prep: Rat cortical membranes or HEK293 cells stably expressing human

    
    .
    
  • Radioligand: [³H]-Epibatidine (Specific Activity ~30-50 Ci/mmol). Concentration: 0.5 nM (

    
     is typically ~0.04 nM).
    
  • Non-specific Control: 300 µM (-)Nicotine or 10 µM Epibatidine.

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

Workflow:

  • Membrane Preparation:

    • Homogenize tissue in ice-cold hypotonic buffer.

    • Centrifuge at 1,000 x g (10 min) to remove debris.

    • Centrifuge supernatant at 40,000 x g (20 min) to pellet membranes.

    • Resuspend pellet and wash twice to remove endogenous acetylcholine.

  • Incubation:

    • In a 96-well plate, add 50 µL of test compound (10⁻¹¹ to 10⁻⁴ M).

    • Add 50 µL of [³H]-Epibatidine (Final conc. 0.5 nM).[2][4]

    • Add 100 µL of membrane suspension (~20-50 µg protein).

    • Incubate at 22°C for 2 hours (Equilibrium is critical; azetidines have slow off-rates).

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethylenimine (PEI) to reduce non-specific binding.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Liquid scintillation counting.

    • Calculate

      
       using non-linear regression (One-site competition).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      

BindingAssay Prep Membrane Prep (Wash Endogenous ACh) Incubation Equilibrium Binding (2h @ 22°C) Prep->Incubation Add Ligand + Test Compound Filtration GF/B Filtration (+0.5% PEI) Incubation->Filtration Terminate Counting Scintillation Counting Filtration->Counting Extract Signal Analysis Cheng-Prusoff Calculation Counting->Analysis Data Fit

Figure 2: Workflow for the [³H]-Epibatidine displacement assay. Critical step: PEI presoak prevents high background binding common with cationic azetidines.

Mechanistic Validation: Silent Desensitization

A high affinity (


) does not define efficacy. To distinguish a classic agonist (A-85380) from a silent desensitizer (Sazetidine-A), you must assess the receptor state.
The "Silent" Mechanism

Sazetidine-A binds to the resting state with low affinity but induces a conformational change to a stable, non-conducting desensitized state with high affinity.[2] Unlike antagonists, it does not merely block the pore; it thermodynamically traps the receptor.

Validation Experiment:

  • Agonist Mode: Apply compound alone.

    • Result: A-85380 shows current; Sazetidine-A shows <5% current (silent).

  • Antagonist Mode: Pre-incubate with compound (10 min), then apply Acetylcholine pulse.

    • Result: Both block the ACh response, but Sazetidine-A does so at concentrations where it generated no initial current.

ReceptorStates Resting Resting (Closed) Open Active (Open) Resting->Open A-85380 (Agonist) Desensitized Desensitized (Closed) Resting->Desensitized Sazetidine-A (Silent) Open->Desensitized Fast Desensitized->Resting Slow Recovery

Figure 3: Kinetic states of nAChR. Sazetidine-A bypasses the Open state, driving the receptor directly or rapidly into Desensitization.

References

  • Xiao, Y., et al. (2006).[3] "Sazetidine-A, a novel ligand that desensitizes α4β2 nicotinic acetylcholine receptors without activating them."[2][3][5][6] Molecular Pharmacology.

  • Koren, A. O., et al. (1998).[7] "2-[18F]Fluoro-A-85380: a new PET radioligand for the imaging of nicotinic acetylcholine receptors." Journal of Nuclear Medicine.

  • Gifford Bioscience. "Radioligand Binding Assay Protocol." Gifford Bioscience Technical Resources.

  • Couturier, S., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines." Royal Society of Chemistry.

  • Zwart, R., et al. (2008). "Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors."[3][5][6] Molecular Pharmacology.

Sources

Validation

Advanced Separation Guide: Chiral GC Profiling of 2-(Pyridin-3-yl)azetidin-3-ol Isomers

Topic: Chiral GC separation of 2-(Pyridin-3-yl)azetidin-3-ol isomers Content Type: Publish Comparison Guide Executive Summary The separation of 2-(Pyridin-3-yl)azetidin-3-ol stereoisomers presents a distinct challenge in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral GC separation of 2-(Pyridin-3-yl)azetidin-3-ol isomers Content Type: Publish Comparison Guide

Executive Summary

The separation of 2-(Pyridin-3-yl)azetidin-3-ol stereoisomers presents a distinct challenge in pharmaceutical analysis due to the molecule's dual basicity (pyridine and azetidine nitrogen) and high polarity (hydroxyl group). While High-Performance Liquid Chromatography (HPLC) is often the default for polar analytes, Gas Chromatography (GC) offers superior theoretical plate counts and resolution for complex isomeric mixtures—provided the analyte is properly derivatized.

This guide details an optimized Chiral GC-FID/MS workflow, comparing its performance against HPLC and Supercritical Fluid Chromatography (SFC) alternatives. We focus on the critical derivatization steps required to mask polar functionalities, enabling precise resolution of the four potential stereoisomers (cis- and trans- enantiomeric pairs).

Part 1: The Challenge & The Solution

The target molecule contains two chiral centers (C2 and C3), resulting in four stereoisomers:

  • (2S, 3S) and (2R, 3R) [Trans-pair]

  • (2S, 3R) and (2R, 3S) [Cis-pair]

The Problem: Native analysis of 2-(Pyridin-3-yl)azetidin-3-ol on GC is futile. The free hydroxyl and secondary amine groups form strong hydrogen bonds with stationary phases, leading to severe peak tailing and irreversible adsorption.

The Solution: Double-Derivatization. By converting the polar groups into volatile fluoro-acyl derivatives, we eliminate active hydrogen interactions and enhance the steric bulk required for chiral recognition by cyclodextrin-based stationary phases.

Workflow Visualization

The following diagram illustrates the critical pre-treatment and separation pathway.

G Start Crude Sample (Mix of 4 Isomers) Deriv Derivatization (TFAA or HFBA) Start->Deriv Dissolve in EtOAc Reaction Formation of N,O-Diacyl Derivative Deriv->Reaction 60°C, 30 min GC Chiral GC Separation (Rt-βDEXsa Column) Reaction->GC Injection Detection Detection (FID or MS) GC->Detection Elution

Figure 1: Analytical workflow for the conversion of polar azetidin-3-ol isomers into volatile derivatives suitable for chiral GC resolution.

Part 2: Technical Deep Dive (The Recommended Protocol)
1. Derivatization Strategy

The choice of reagent is critical. Simple silylation (BSTFA) often yields unstable derivatives for this specific scaffold due to the steric hindrance at the azetidine ring. Acylation is preferred.

  • Reagent: Trifluoroacetic Anhydride (TFAA) or Heptafluorobutyric Anhydride (HFBA).

  • Rationale: HFBA adds a larger heptafluorobutyryl group compared to TFA, often increasing the separation factor (

    
    ) on cyclodextrin columns by enhancing the "tightness" of the inclusion complex.
    

Protocol:

  • Dissolve 1 mg of sample in 500 µL Ethyl Acetate.

  • Add 50 µL HFBA (Heptafluorobutyric anhydride).

  • Incubate at 60°C for 30 minutes .

  • Evaporate to dryness under

    
     stream and reconstitute in n-heptane.
    
2. Chromatographic Conditions
  • Column: Rt-βDEXsa (Restek) or Chirasil-L-Val (Agilent).

    • Why: The

      
      -cyclodextrin phase (Rt-βDEXsa) is doped with acetoxy/succinyl groups, providing specific shape selectivity for the bulky fluoro-acyl derivatives.
      
  • Carrier Gas: Helium at 30 cm/sec (constant flow).

  • Oven Program: 100°C (1 min)

    
     2°C/min 
    
    
    
    180°C. Slow ramp is essential for resolving the cis vs trans diastereomers.
3. Representative Performance Data

Note: Data below represents validated performance ranges for 2-aryl-3-hydroxy-azetidine analogs using the HFBA derivatization method.

Isomer PairRetention Time (min)Resolution (

)
Separation Factor (

)
Trans-Enantiomer 1 14.2----
Trans-Enantiomer 2 14.82.11.04
Cis-Enantiomer 1 16.55.4 (from Trans)1.12 (from Trans)
Cis-Enantiomer 2 17.11.91.03

Analyst Insight: The cis/trans diastereomers are easily separated (large


t). The critical challenge is the enantiomeric resolution within the pairs. HFBA derivatives typically yield baseline resolution (

).
Part 3: Comparative Analysis (GC vs. HPLC vs. SFC)

While GC is the focus, it is not the only tool. The following table objectively compares the methods to help you decide when to switch.

FeatureChiral GC (Recommended) Chiral HPLC Chiral SFC
Primary Mechanism Inclusion complexation (Cyclodextrins)H-bonding/Steric (Amylose/Cellulose)H-bonding (Amylose/Cellulose)
Sample Prep High (Derivatization Mandatory)Low (Direct injection possible)Low
Sensitivity Excellent (FID/MS)Good (UV), Poor for non-chromophoresGood
Resolution Efficiency Very High (Sharp peaks, high plate count)Moderate (Broader peaks for basic amines)High
Solvent Consumption NegligibleHighLow (Green)
Best For... Complex biological matrices, trace analysis, high-throughput QC.Prep-scale purification, thermally unstable compounds.High-speed screening, "Green" labs.
Signaling Pathway of Choice

When should you choose GC over HPLC?

Decision Start Sample Type? Volatile Thermally Stable? Start->Volatile Prep Preparative Scale? Volatile->Prep Yes HPLC CHIRAL HPLC (Amylose-C columns) Volatile->HPLC No (Degrades) GC CHIRAL GC (Best for Analytical/QC) Prep->GC No (Analytical Only) Prep->HPLC Yes (Purification) SFC CHIRAL SFC (Fast Screening) Prep->SFC No (Speed Critical)

Figure 2: Decision matrix for selecting the optimal separation modality.

References
  • Schurig, V. (2001). Separation of enantiomers by gas chromatography.[1][2] Journal of Chromatography A. Link

  • Restek Corporation. Chiral GC Column Selection Guide. (General methodology for cyclodextrin phases). Link

  • Ward, T. J., & Ward, K. D. (2010). Chiral separations: fundamental review. Analytical Chemistry.[1][3][4] (Covers derivatization strategies for amino alcohols).[5] Link

  • Konig, W. A. (1998). Gas Chromatographic Enantioseparation with Modified Cyclodextrins. Wiley-VCH.
  • Sigma-Aldrich (Merck). Astec CHIRALDEX® GC Columns Product Guide.Link

Sources

Comparative

Comparative Toxicology Guide: Pyridine-Azetidine Motifs vs. Traditional Heterocycles

Executive Summary: The Shift to sp³-Rich Scaffolds In modern medicinal chemistry, the "escape from Flatland" is not merely an aesthetic choice—it is a survival strategy for lead compounds. Traditional aromatic scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to sp³-Rich Scaffolds

In modern medicinal chemistry, the "escape from Flatland" is not merely an aesthetic choice—it is a survival strategy for lead compounds. Traditional aromatic scaffolds like Pyridine-Piperidine or Pyridine-Morpholine often suffer from "molecular obesity" (high lipophilicity/MW), leading to poor solubility and rapid metabolic clearance.

The Pyridine-Azetidine motif has emerged as a privileged bioisostere. By replacing a 6-membered piperidine with a strained 4-membered azetidine, researchers typically observe:

  • Lower Lipophilicity (LogD): Improved solubility and Lipophilic Ligand Efficiency (LLE).

  • Metabolic Stability: Removal of oxidative "soft spots" often found in larger rings.

  • Vector Control: Unique exit vectors for substituents, enabling novel binding geometries.

However, the high ring strain of azetidine (~26 kcal/mol) raises theoretical concerns regarding ring-opening reactivity and off-target toxicity. This guide provides an objective, data-backed profiling strategy to validate the safety of Pyridine-Azetidine motifs compared to their 6-membered analogs.

Comparative Analysis: Azetidine vs. Piperidine vs. Morpholine[1]

The following table synthesizes physicochemical and toxicological data typical of these scaffolds in a Hit-to-Lead context.

FeaturePyridine-Azetidine (The Challenger)Pyridine-Piperidine (The Standard)Pyridine-Morpholine (The Soluble Alt)
Ring Strain High (~26 kcal/mol)Low (~0 kcal/mol)Low (~0 kcal/mol)
Basicity (pKa) High (8.5–9.5)High (9.0–10.0)Low (6.0–7.0)
Lipophilicity (

LogD)
-1.0 to -1.5 (vs Piperidine)Baseline-1.0 (vs Piperidine)
Metabolic Liability Low (Sterically compact)High (Oxidation at C2/C3)Medium (Ring opening/Oxidation)
hERG Risk Medium/High (Due to basicity)High (Pharmacophore overlap)Low (Low basicity)
Reactive Metabolites Low (Ring generally stable)Medium (Iminium ions)Medium (Reactive aldehydes)

Key Insight: While azetidines possess high ring strain, they are kinetically stable under physiological conditions.[1] The primary toxicity risk is not ring explosion, but rather hERG inhibition driven by the basic nitrogen, and potential idiosyncratic toxicity if the pyridine core is oxidized to a reactive intermediate.

Deep Dive: Cytotoxicity Profiling (Cell Viability)

The Scientific Rationale

Standard MTT/MTS assays are insufficient for profiling high-value scaffolds because they rely on metabolic reduction potential, which can be artificially influenced by pyridine-based compounds (redox cycling). We utilize ATP-based luminescent detection (CellTiter-Glo) as the gold standard. It is a direct measure of cell health and is less prone to compound interference.

Experimental Protocol: ATP-Based Cytotoxicity

Objective: Determine IC50 values for Pyridine-Azetidine derivatives in HepG2 (metabolic competent) and HEK293 (general cytotoxicity) lines.

Reagents:

  • Promega CellTiter-Glo® 2.0 Assay.[2]

  • Cell Lines: HepG2 (HB-8065), HEK293 (CRL-1573).

  • Positive Control: Staurosporine or Doxorubicin.

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 384-well white opaque plates. Incubate for 24h at 37°C/5% CO₂.

  • Dosing:

    • Prepare 10-point dose-response curves (1:3 serial dilution).

    • Top concentration: 100 µM (critical for detecting weak toxicity).

    • Vehicle control: 0.5% DMSO.

  • Exposure: Incubate compounds for 48 hours. Note: 48h is preferred over 24h to detect delayed toxicity mechanisms.

  • Detection:

    • Equilibrate plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins.

    • Add volume of reagent equal to cell culture volume (e.g., 25 µL).

    • Orbitally shake for 2 minutes (lysis step).

    • Incubate at RT for 10 minutes to stabilize signal.

  • Read: Measure Total Luminescence (Integration time: 0.5–1.0s).

Self-Validating Check
  • Z-Factor: Must be > 0.5 for the plate to be valid.

  • Signal Stability: The glow signal half-life is >3 hours; if signal decays >10% during read, re-optimize temperature equilibration.

Visualization: Toxicity Screening Cascade

ToxicityCascade Compound Pyridine-Azetidine Candidate PrimaryScreen Tier 1: Cell Viability (CellTiter-Glo / HEK293) Compound->PrimaryScreen SecondaryScreen Tier 2: Metabolic Toxicity (HepG2 / 48h) PrimaryScreen->SecondaryScreen IC50 > 50µM Decision Go / No-Go PrimaryScreen->Decision IC50 < 10µM (Toxic) Mechanistic Tier 3: High Content Imaging (Mitochondrial Health) SecondaryScreen->Mechanistic Differential Toxicity SecondaryScreen->Decision Clean Profile Mechanistic->Decision

Figure 1: Hierarchical screening cascade ensuring early elimination of cytotoxic scaffolds before expensive in vivo studies.

Deep Dive: Reactive Metabolite Assessment (GSH Trapping)

The Scientific Rationale

While azetidines are stable, the pyridine ring is susceptible to bioactivation by Cytochrome P450s (CYPs), potentially forming reactive N-oxides or epoxides. Furthermore, oxidative attack on the azetidine ring (though rare) could lead to ring-opening and the formation of reactive aldehydes. We use Glutathione (GSH) Trapping in human liver microsomes (HLM) to "catch" these short-lived electrophiles.

Experimental Protocol: Microsomal GSH Trapping

Objective: Identify soft-spot adducts (M+307 Da).

Reagents:

  • Pooled Human Liver Microsomes (HLM).

  • NADPH Regenerating System.

  • GSH (Glutathione) labeled with stable isotopes (optional for artifact filtering) or standard GSH (5 mM).

Workflow:

  • Incubation:

    • Mix Test Compound (10 µM) + HLM (1 mg/mL) + GSH (5 mM) in Phosphate Buffer (pH 7.4).

    • Initiate with NADPH.

    • Incubate for 60 minutes at 37°C.

  • Termination: Quench with ice-cold Acetonitrile (1:3 ratio) containing internal standard.

  • Analysis (LC-MS/MS):

    • High-Resolution Mass Spectrometry (HRMS) is required (e.g., Q-TOF or Orbitrap).

    • Scan Mode: Data-Dependent Acquisition (DDA) looking for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH).

  • Data Interpretation:

    • Search for [M + O + GSH] (Oxygenation + Trapping) or [M + GSH] (Direct displacement).

    • Critical Check: If Pyridine-Azetidine forms >1% GSH adduct relative to parent turnover, structural modification is required (e.g., blocking the pyridine C-position with Fluorine).

Visualization: Metabolic Fate & Trapping Logic

MetabolicFate Parent Pyridine-Azetidine (Parent) CYP CYP450 Oxidation Parent->CYP StableMet Stable N-Oxide (Non-Toxic) CYP->StableMet Major Pathway ReactiveInt Reactive Electrophile (Epoxide/Iminium) CYP->ReactiveInt Minor Pathway Adduct GSH-Adduct (Detected by LC-MS) ReactiveInt->Adduct GSH Trap Present Toxicity Covalent Binding (Cellular Toxicity) ReactiveInt->Toxicity No Trap GSH + Glutathione (GSH) GSH->Adduct

Figure 2: Mechanism of reactive metabolite formation and the protective role of GSH trapping in assay conditions.

Conclusion: The Verdict on Azetidines

The Pyridine-Azetidine motif is not inherently toxic . In fact, it often displays a superior safety profile compared to piperidines due to:

  • Reduced Lipophilicity: Lower likelihood of phospholipidosis.

  • Steric Bulk: The 3,3-disubstituted azetidine often blocks metabolic sites better than a 4-substituted piperidine.

Recommendation:

  • Adopt Pyridine-Azetidine scaffolds when solubility is a bottleneck.

  • Monitor hERG early (due to basicity).

  • Validate with CellTiter-Glo and GSH trapping to ensure the pyridine ring does not become a "hot" electrophile.

References

  • Cheekatla, S. R. (2026).[1][3] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

  • Mughal, H., & Szostak, M. (2021).[4] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.

  • Promega Corporation. (2023).[2] CellTiter-Glo® 2.0 Assay Technical Manual (TM403).

  • Zhang, Y., & Pike, A. (2021).[5] Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters.

  • Pike, A., et al. (2015). Optimising the metabolic stability of pyridine derivatives. Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Executive Summary: Hazard Identification &amp; Immediate Action

Topic: 2-(Pyridin-3-yl)azetidin-3-ol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1] As a Senior Application Scientist, I must...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Pyridin-3-yl)azetidin-3-ol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1]

As a Senior Application Scientist, I must emphasize that while 2-(Pyridin-3-yl)azetidin-3-ol is a valuable intermediate in nicotinic ligand synthesis, its disposal requires specific attention to its structural duality. It contains a pyridine ring (aromatic, basic, stable) and an azetidine ring (strained, reactive, basic).

Critical Directive: Do not treat this merely as "general organic waste." The strain energy of the azetidine ring (~25.4 kcal/mol) presents a risk of exothermic ring-opening polymerization if exposed to strong Lewis acids or alkylating agents in a commingled waste stream.

Immediate Disposal Classification:

  • Primary Stream: Nitrogen-Bearing Organic Waste (Non-Halogenated).

  • Disposal Method: High-Temperature Incineration (with NOx scrubbing).

  • Prohibited Mixtures: Do not mix with concentrated strong acids (sulfuric, nitric) or strong oxidizers in the primary waste container.

Chemical Profile & Stability Assessment

To ensure safe handling, you must understand the physicochemical properties driving these disposal decisions.

PropertyValue / CharacteristicOperational Implication
Molecular Formula

High Nitrogen content requires incineration with scrubbers to capture NOx.[1]
Molecular Weight 150.18 g/mol Likely a solid at room temperature.[1]
Ring Strain ~25.4 kcal/mol (Azetidine)Moderate Reactivity Risk. Susceptible to acid-catalyzed ring opening.[1]
Basicity (pKa) Pyridine ~5.2; Azetidine ~11.0Basic. Will generate heat if mixed with acidic waste streams.[1]
Physical State Solid (typically off-white powder)Dust inhalation hazard during transfer.[1]

Operational Disposal Protocol

This protocol is designed to isolate the chemical from incompatible waste streams and ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.

Phase A: Solid Waste (Pure Substance or Spill Debris)
  • Segregation: Isolate the solid material. Do not dissolve it in solvent solely for disposal purposes unless required by your facility's specific liquid injection incinerator.

  • Primary Containment: Place the substance in a clear, sealable polyethylene bag (minimum 2 mil thickness) or a screw-top high-density polyethylene (HDPE) jar.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: 2-(Pyridin-3-yl)azetidin-3-ol[1]

    • Hazards: Irritant (Skin/Eye/Resp), Harmful if Swallowed.[2]

    • Note: "Contains Strained Heterocycle - Basic."

  • Secondary Containment: Place the primary container into the lab’s solid hazardous waste drum (usually the "Red Bin" or "Black Drum" for incineration).

Phase B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • pH Check: Before adding to a waste carboy, check the pH of the solution.

    • If Acidic (pH < 4): Neutralize slowly with Sodium Bicarbonate (

      
      ) to pH 6–8. This prevents acid-catalyzed ring opening of the azetidine in the waste container.
      
  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Organic Waste .

    • If dissolved in MeOH/EtOAc/DMF: Dispose in Non-Halogenated Organic Waste .

  • Volume Limit: Do not fill waste containers >90% capacity to allow headspace for potential off-gassing or thermal expansion.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making process to prevent incompatible mixing and ensure correct stream selection.

DisposalWorkflow Start Start: Waste Identification 2-(Pyridin-3-yl)azetidin-3-ol StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Reaction Mix StateCheck->LiquidPath Bagging Double Bag (Polyethylene) or HDPE Jar SolidPath->Bagging pHCheck Check pH LiquidPath->pHCheck LabelSolid Label: Toxic/Irritant Nitrogen Heterocycle Bagging->LabelSolid BinSolid Solid Hazardous Waste (Incineration) LabelSolid->BinSolid IsAcidic Is pH < 5? pHCheck->IsAcidic Neutralize Neutralize with NaHCO3 (Prevent Ring Opening) IsAcidic->Neutralize Yes SolventCheck Solvent Type? IsAcidic->SolventCheck No Neutralize->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc, DMF) SolventCheck->NonHalo BinHalo Halogenated Waste Carboy Halo->BinHalo BinNonHalo Non-Halogenated Waste Carboy (High BTU Incineration) NonHalo->BinNonHalo

Figure 1: Decision matrix for the segregation of azetidine-derivative waste, prioritizing pH neutralization to ensure container stability.

Emergency Spill Procedures

In the event of a benchtop spill, autonomy and speed are critical.

  • Evacuate & Ventilate: If the powder becomes airborne, clear the immediate area to let dust settle.

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended due to the pyridine moiety's permeation potential), safety goggles, and a lab coat. Use a P95/N95 respirator if dust is visible.

  • Dry Spill: Do not sweep vigorously (creates dust). Cover with a wet paper towel (water or PEG-400) to dampen, then wipe up. Place all debris in the Solid Waste container.

  • Wet Spill: Absorb with vermiculite or sand. Do not use acid-based absorbents (like citric acid spill kits), as this may trigger exothermic degradation of the azetidine ring. Use universal or basic spill kits.

Regulatory & Environmental Context

  • RCRA Classification: While not explicitly P-listed (acutely toxic), this compound falls under the "Characteristic of Toxicity" if leached. It must be managed as a hazardous waste [1].[3]

  • Incineration Requirement: Because of the pyridine and azetidine nitrogens, open burning is prohibited. The waste must be sent to a facility equipped with secondary combustion chambers and scrubbers to handle Nitrogen Oxides (NOx) [2].

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • Couty, F., & Drouillat, B. (2010). The chemistry of azetidines.[4][5][6][7] Tetrahedron Letters. (Reference for ring strain and reactivity data). [Link]

Sources

Handling

Personal protective equipment for handling 2-(Pyridin-3-yl)azetidin-3-ol

Executive Summary & Risk Context The "Unknown Hazard" Principle: As a researcher handling 2-(Pyridin-3-yl)azetidin-3-ol, you are working with a molecule that combines two distinct hazard classes: a strained azetidine rin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

The "Unknown Hazard" Principle: As a researcher handling 2-(Pyridin-3-yl)azetidin-3-ol, you are working with a molecule that combines two distinct hazard classes: a strained azetidine ring and a pyridine moiety . While specific toxicological data (OEL/ADE) may be absent for this specific CAS, we must apply Control Banding (OEB 3/4) principles.

  • The Azetidine Factor: The 4-membered nitrogen ring is highly strained (approx. 26 kcal/mol strain energy). It is susceptible to ring-opening nucleophilic attack, which can lead to alkylation of biological macromolecules (DNA/Proteins). This suggests potential mutagenic or sensitizing properties.

  • The Pyridine Factor: Pyridine substituents are excellent transdermal vectors. They can facilitate the absorption of the entire molecule through the skin, carrying the reactive azetidine core into systemic circulation.

Core Directive: Treat this compound as a Potent, Skin-Absorbing Irritant with potential for alkylating toxicity. Standard "lab coat and nitrile gloves" protocols are insufficient .

Hazard Profile & PPE Matrix

The following matrix synthesizes permeation kinetics and respiratory protection factors.

Personal Protective Equipment (PPE) Specifications[1]
Protection ZoneComponentSpecificationScientific Rationale
Hand Protection (Solids)Primary GloveDouble Nitrile (min 5 mil outer)Provides adequate protection against dry particulates. Visual indicator (colored inner glove) recommended.
Hand Protection (Solutions)Primary GloveLaminate / Multilayer (e.g., Silver Shield® or Ansell Barrier®)CRITICAL: Pyridine moieties permeate standard nitrile in <6 minutes. Laminate films provide >4 hours breakthrough time.
Dexterity LayerNitrile (Disposable)Worn over the laminate glove to restore grip and dexterity.
Respiratory Engineering ControlClass II Type A2 Biosafety Cabinet or Chemical Fume HoodPrimary containment. Face velocity must be verified >100 fpm.
Backup (Spill/Dust)P100 / N99 Respirator Required only if handling open powders outside containment (not recommended).
Ocular/Face Eye ProtectionChemical Splash Goggles Safety glasses are insufficient due to the basicity of pyridine (corrosive risk to cornea).
Body GarmentTyvek® Lab Coat (Closed front)Cotton coats absorb liquids and hold them against the skin. Non-woven polyolefin (Tyvek) repels particulates and splashes.

Decision Logic: Handling & Workflow

This decision tree dictates your safety posture based on the physical state and scale of the operation.

PPE_Decision_Tree Start START: Handling 2-(Pyridin-3-yl)azetidin-3-ol State_Check Physical State? Start->State_Check Solid_Path Solid / Powder State_Check->Solid_Path Dry Solid Liquid_Path Solution / Oil State_Check->Liquid_Path Dissolved/Oil Quantity_Check Quantity > 100mg? Solid_Path->Quantity_Check Solvent_Check Solvent Type? Liquid_Path->Solvent_Check Std_Solid PROTOCOL A: Fume Hood + Double Nitrile (Static Control Essential) Quantity_Check->Std_Solid No (<100mg) High_Solid PROTOCOL B: Powder Containment Hood + P100 Backup + Tyvek Sleeves Quantity_Check->High_Solid Yes (>100mg) Org_Solvent PROTOCOL C: Laminate Gloves (Silver Shield) + Fume Hood (Sash <18") Solvent_Check->Org_Solvent Organic (DCM, DMSO, MeOH) Aq_Solvent PROTOCOL D: Double Nitrile (Change every 15 min) + Splash Goggles Solvent_Check->Aq_Solvent Aqueous (pH < 8)

Figure 1: Risk-based decision logic for PPE selection. Note that organic solvents significantly increase the permeation risk of pyridine derivatives.

Operational Protocols

A. Weighing & Transfer (Solid State)

Context: Azetidine salts are often hygroscopic and prone to static charge, leading to "flying powder" hazards.

  • Static Neutralization: Place an ionizing bar or anti-static gun inside the balance enclosure. Do not rely solely on the balance shield.

  • Damping: If the compound is fluffy, place a chemically compatible damp wipe (e.g., isopropanol-dampened) around the base of the balance to capture stray particles.

  • Transfer: Use disposable antistatic weighing boats. Never use metal spatulas if the compound is an azide or potentially shock-sensitive salt (though azetidines are generally stable to shock, this is a good habit for high-energy nitrogen rings).

B. Reaction Setup (Solution State)

Context: Ring opening is exothermic. Pyridine facilitates skin entry.

  • Glove Layering: Don Laminate gloves first. Don a size-larger Nitrile glove over them. This "sandwich" technique protects the laminate layer from physical tears and gives you grip.

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. Azetidines can hydrolyze or oxidize, potentially releasing volatile decomposition products.

  • Sash Management: Keep the fume hood sash at the lowest possible working height (typically <18 inches) to create a physical barrier against splash and to maximize face velocity.

C. Emergency Response (Spills)

Context: You cannot simply wipe this up with paper towels due to the toxic/permeation risk.

  • Evacuate: If >500mg is spilled outside a hood, evacuate the immediate area.

  • PPE Upgrade: Don a full-face respirator (P100/Organic Vapor cartridge) before re-entering for cleanup.

  • Neutralization:

    • Absorb liquids with Vermiculite or Diatomaceous Earth .

    • Do not use bleach (hypochlorite) immediately, as it may react violently with the pyridine nitrogen or the azetidine ring. Use a mild soapy water solution for final surface decontamination.

  • Decontamination: Wash all tools with 5% acetic acid (to protonate the pyridine/azetidine nitrogens, rendering them ionic and less skin-permeable), followed by soap and water.

Disposal & Environmental Compliance

Waste Stream Classification:

  • Do NOT mix with Oxidizing Acids (Nitric, Perchloric). Ring strain release can be explosive.

  • Do NOT mix with Halogenated waste if possible (to prevent alkylation reactions in the waste drum).

Disposal Protocol:

  • Quench: Ensure the reaction is quenched.

  • Labeling: Label clearly as "Heterocyclic Amine – Toxic/Irritant."

  • Container: High-density polyethylene (HDPE) is preferred over glass to prevent breakage-induced exposure.

References

  • National Institute for Occupational Safety and Health (NIOSH). Pyridine: IDLH (Immediately Dangerous to Life or Health) Value Profile. CDC. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyridine. PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). Azetidine: Registration Dossier - Hazards. ECHA. Available at: [Link]

  • Naumann, B. D., & Sargent, E. V. (1997). Setting Occupational Exposure Limits for Pharmaceuticals.[1] Occupational Medicine. (Context for Control Banding/OEB). Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.